Dorzolamide Hydrochloride
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and has 3 approved indications.
See also: Dorzolamide (has active moiety); this compound; Timolol Maleate (component of).
属性
IUPAC Name |
(4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-QMGYSKNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045530 | |
| Record name | Dorzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130693-82-2 | |
| Record name | Dorzolamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130693-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dorzolamide hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130693822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dorzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2s,4s)-2-ethylamino-4-methyl-5,5-dioxo-5,7-dithiabicyclo[4.3.0]nona-8,10-diene-8-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DORZOLAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZO5366EW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dorzolamide Hydrochloride, a potent carbonic anhydrase II inhibitor, is a cornerstone in the management of glaucoma, effectively reducing intraocular pressure. This technical guide provides a comprehensive exploration of a prominent synthesis pathway for this compound, designed for an audience of researchers, scientists, and drug development professionals. This document details the chemical transformations, key intermediates, and reaction conditions that underpin its synthesis. Quantitative data from various sources have been aggregated and are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for pivotal steps are provided, alongside a visual representation of the synthesis pathway to facilitate a deeper understanding of the molecular journey from precursor to the final active pharmaceutical ingredient.
Introduction
This compound, with the chemical name (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, is a topically administered medication used to treat glaucoma and ocular hypertension.[1][2] Its therapeutic action is derived from the inhibition of carbonic anhydrase in the ciliary processes of the eye, which leads to a decrease in aqueous humor secretion and a subsequent reduction in intraocular pressure.[3][4] The synthesis of this stereochemically complex molecule is a multi-step process that requires careful control of reaction conditions to ensure the desired stereoisomer is obtained with high purity and yield. This guide will focus on a widely recognized synthetic approach, elucidating the critical steps and intermediates.
Overview of the Synthesis Pathway
The synthesis of this compound typically commences from a chiral precursor, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, which serves as a crucial building block for establishing the required stereochemistry of the final molecule.[5] The pathway involves a series of key transformations including reduction, activation of a hydroxyl group, nucleophilic substitution, and finally, conversion to the hydrochloride salt.
Below is a DOT language script that generates a diagram of the core synthesis pathway.
Key Synthesis Steps and Experimental Protocols
This section provides a detailed examination of the pivotal steps in the synthesis of this compound, including summaries of quantitative data and experimental methodologies.
Synthesis of Intermediate (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
The synthesis often initiates with the stereoselective reduction of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one to yield the corresponding alcohol. This step is critical for setting the stereochemistry at the C4 position. Subsequent oxidation of the sulfide to a sulfone is also a key transformation in this stage.
Table 1: Quantitative Data for the Synthesis of the Hydroxy Intermediate
| Parameter | Value | Reference |
| Starting Material | (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one | [5] |
| Key Transformation | Reduction and Oxidation | [6] |
| Reported Overall Yield | 40% to 60% (optimized) | [5] |
Experimental Protocol: Synthesis of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
This protocol is a synthesized representation based on typical organic chemistry procedures and information inferred from the search results. Specific details may vary based on patented or proprietary processes.
-
To a solution of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one in a suitable solvent (e.g., methanol), a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0-5 °C).
-
The reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid).
-
The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol intermediate.
-
The crude alcohol is then subjected to an oxidation reaction, for instance using hydrogen peroxide, to form the sulfone.[6]
-
The final product is purified by recrystallization or column chromatography.
Mesylation of the Hydroxyl Group
The hydroxyl group of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a poor leaving group. Therefore, it is activated by converting it into a better leaving group, typically a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.
Table 2: Quantitative Data for the Mesylation Step
| Parameter | Value | Reference |
| Starting Material | (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | [1] |
| Reagents | Methanesulfonyl chloride, Triethylamine | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | -10°C to 0°C | [1] |
| Yield | 96% | [1] |
Experimental Protocol: Synthesis of Compound II (Mesylate Intermediate) [1]
-
50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is added to 500 mL of dichloromethane in a reaction flask under a nitrogen atmosphere.
-
The mixture is cooled to -10°C using an ice-salt bath.
-
37g of methanesulfonyl chloride is added to the cooled mixture.
-
35g of triethylamine is then added dropwise, ensuring the temperature is maintained below 0°C.
-
After the reaction is complete, 250 mL of water is added to quench the reaction.
-
The mixture is stirred, and the resulting solid is filtered and dried to obtain 65g of the mesylated intermediate (Compound II), corresponding to a 96% yield.
Amination and Subsequent Transformations
The mesylated intermediate undergoes a nucleophilic substitution reaction (SN2) with an amine to introduce the ethylamino group. This step is crucial and often requires careful control to achieve the desired stereochemistry and avoid side reactions. Subsequent steps involve the introduction of the sulfonamide group.
Table 3: Quantitative Data for the Amination and Final Steps
| Parameter | Value | Reference |
| Key Transformation | SN2 Nucleophilic Substitution | [1] |
| Reported Yield | >80% | [1] |
| Chiral Purity | >95% | [1] |
Formation of this compound
The final step in the synthesis is the conversion of the free base of dorzolamide to its hydrochloride salt. This is typically achieved by treating a solution of the dorzolamide base with hydrochloric acid.
Table 4: Quantitative Data for Hydrochloride Salt Formation
| Parameter | Value | Reference |
| Starting Material | (4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide | [7] |
| Reagent | Hydrochloric acid | [7] |
| Solvent | Ethyl acetate | [7] |
| pH | 1 | [7] |
| Yield | 95% | [7] |
Experimental Protocol: Synthesis of this compound [7]
-
0.55 g (0.0017 mol) of (4S-trans)-4-(N-ethylamino)-5,6-dihydro-6-methyl-4H-thien-(2,3-b)-thiopyran-2-sulfonamide-7,7-dioxide is dissolved in 25 ml of ethyl acetate.
-
The pH of the solution is adjusted to 1 with hydrochloric acid.
-
The resulting crude product is concentrated to dryness to obtain 0.62 g (95% yield) of this compound.
Conclusion
The synthesis of this compound is a challenging yet well-established process in medicinal chemistry. The pathway described in this guide highlights the critical transformations and the importance of stereochemical control throughout the synthesis. The provided quantitative data and experimental protocols offer valuable insights for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and exploration of alternative synthetic routes continue to be areas of active research, aiming to improve efficiency, reduce costs, and enhance the sustainability of this compound production.
References
- 1. Key intermediate of this compound and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 3. drugs.com [drugs.com]
- 4. DailyMed - this compound solution/ drops [dailymed.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Early In Vitro Studies of Dorzolamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorzolamide Hydrochloride, a potent topical carbonic anhydrase inhibitor, has been a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension since its introduction.[1][2] Its development marked a significant advancement, offering a targeted enzymatic inhibition within the eye to reduce aqueous humor secretion, thereby lowering IOP.[2][3] This technical guide provides an in-depth exploration of the foundational in vitro studies that elucidated the core mechanism of action, pharmacodynamics, and key cellular effects of dorzolamide, offering valuable insights for ongoing research and drug development in ophthalmology.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action of dorzolamide is the potent inhibition of carbonic anhydrase (CA), particularly isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye.[3][4] Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions (HCO3-) and protons.[3][4] In the ciliary epithelium, the production of bicarbonate is a crucial step in the secretion of aqueous humor. By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid into the posterior chamber, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure.[3][4]
Signaling Pathway: Carbonic Anhydrase Inhibition in the Ciliary Epithelium
Caption: Dorzolamide inhibits Carbonic Anhydrase II, reducing aqueous humor secretion.
Quantitative Data: In Vitro Inhibition Profile
Early in vitro studies meticulously quantified the inhibitory potency of dorzolamide against various carbonic anhydrase isoenzymes. This selective inhibition is a key feature of its pharmacological profile.
| Parameter | Isoenzyme | Value | Species | Reference |
| Ki | Carbonic Anhydrase II (CA-II) | 1.9 nM | Human | [5] |
| Ki | Carbonic Anhydrase IV (CA-IV) | 31 nM | Human | [5] |
| IC50 | Carbonic Anhydrase I (CA-I) | 600 nM | Human | [6] |
| IC50 | Carbonic Anhydrase II (CA-II) | 0.18 nM | Human | [6] |
| IC50 | Carbonic Anhydrase Activity | 2.4 µM | Bovine (Corneal Endothelial Cells) | [3][7] |
Secondary Mechanism: Vasodilation of Ocular Arteries
Beyond its primary effect on aqueous humor dynamics, in vitro studies have revealed a secondary mechanism of action for dorzolamide: the vasodilation of ocular arteries. This effect is independent of carbonic anhydrase inhibition and is mediated by the nitric oxide (NO) signaling pathway.
Signaling Pathway: Nitric Oxide-Dependent Vasorelaxation
Caption: Dorzolamide induces vasorelaxation via NO signaling and Ca2+ channel inhibition.
Studies on isolated porcine and rabbit ciliary arteries demonstrated that dorzolamide induces a concentration-dependent relaxation.[8][9][10] This vasorelaxation was abolished by the removal of the vascular endothelium and by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase, indicating a dependency on the NO-cGMP pathway.[8] Furthermore, some evidence suggests that dorzolamide's vasodilatory action is also mediated by the inhibition of Ca2+ entry through voltage-dependent Ca2+ channels in vascular smooth muscle cells.[10]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Based on Intracellular pH Measurement)
This protocol is a representative method for assessing carbonic anhydrase activity and its inhibition by compounds like dorzolamide in vitro, based on the principles described in early studies.[3][7]
Objective: To determine the inhibitory effect of dorzolamide on carbonic anhydrase activity by measuring changes in intracellular pH (pHi) in cultured cells (e.g., bovine corneal endothelial cells or ciliary epithelial cells).
Materials:
-
Cultured cells grown on glass coverslips
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
HCO3--free Ringer's solution
-
CO2/HCO3--containing Ringer's solution
-
This compound solutions of varying concentrations
-
Fluorescence microscopy setup with a perfusion system
Procedure:
-
Cell Loading: Incubate the cultured cells with the pH-sensitive fluorescent dye (e.g., 2 µM BCECF-AM) for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active, fluorescent form.
-
Baseline Measurement: Mount the coverslip with the loaded cells in a perfusion chamber on the microscope stage. Perfuse the cells with HCO3--free Ringer's solution to establish a baseline intracellular pH.
-
Induction of pHi Change: Rapidly switch the perfusate to CO2/HCO3--containing Ringer's solution. This will cause an influx of CO2, which is hydrated by intracellular carbonic anhydrase to form carbonic acid, leading to a rapid decrease in pHi.
-
Measurement of Inhibition: Repeat the perfusion switch in the presence of varying concentrations of dorzolamide. The rate of pHi decrease is proportional to the carbonic anhydrase activity. Inhibition of the enzyme by dorzolamide will result in a slower rate of pHi change.
-
Data Analysis: Measure the fluorescence ratio at two excitation wavelengths and calibrate it to pHi values. Calculate the rate of pHi change in the absence and presence of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the dorzolamide concentration.
Experimental Workflow: In Vitro CA Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition using pHi measurements.
In Vitro Measurement of Aqueous Humor Formation
While direct in vitro measurement of aqueous humor formation is complex, early research often utilized isolated ciliary body preparations or perfusion models to study the effects of inhibitors.
Objective: To assess the effect of dorzolamide on the rate of fluid and ion transport across the ciliary epithelium, as a surrogate for aqueous humor formation.
Methodology (Conceptual):
-
Tissue Preparation: Isolate the iris-ciliary body from an animal eye (e.g., rabbit or bovine).
-
Ussing Chamber Setup: Mount the ciliary epithelium in an Ussing chamber, which separates the tissue into two compartments, allowing for the measurement of ion transport across the epithelial layer.
-
Measurement of Short-Circuit Current: Measure the short-circuit current (Isc), which is an indicator of net ion transport across the epithelium.
-
Application of Dorzolamide: Add dorzolamide to the bathing solution on the "blood" side of the tissue.
-
Data Analysis: A decrease in the short-circuit current upon the addition of dorzolamide would indicate an inhibition of ion transport, which is a key driver of aqueous humor secretion.
Conclusion
The early in vitro studies of this compound were instrumental in establishing its fundamental pharmacological properties. They not only confirmed its potent and selective inhibition of carbonic anhydrase II as its primary mechanism for lowering intraocular pressure but also uncovered a secondary vasodilatory effect mediated by the nitric oxide pathway. The quantitative data on its inhibitory constants and the detailed understanding of its cellular mechanisms of action continue to be of great relevance to researchers and clinicians in the field of ophthalmology. This foundational knowledge serves as a basis for the development of new therapeutic strategies for glaucoma and other ocular diseases.
References
- 1. nichigan.or.jp [nichigan.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of carbonic anhydrase activity in cultured bovine corneal endothelial cells by dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The preclinical pharmacology of this compound, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Dorzolamide-induced relaxation of intraocular porcine ciliary arteries in vitro depends on nitric oxide and the vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Dorzolamide-induced relaxation of isolated rabbit ciliary arteries mediated by inhibition of extracellular calcium influx [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure of Dorzolamide Hydrochloride
Abstract: Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor used topically to manage elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. Its therapeutic efficacy is intrinsically linked to its unique thieno[2,3-b]thiopyran scaffold and specific stereochemistry. This technical guide provides a comprehensive investigation into the chemical structure of this compound, detailing its chemical identifiers, physicochemical properties, and the experimental data that elucidates its three-dimensional architecture. It includes summaries of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of its structure, synthesis, and mechanism of action for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of Dorzolamide, a sulfonamide derivative. The key identifiers and physicochemical characteristics are summarized below, providing a foundational understanding of the molecule.[1][2]
| Identifier | Value | Reference |
| IUPAC Name | (4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | --INVALID-LINK--[1] |
| CAS Number | 130693-82-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₁₇ClN₂O₄S₃ | --INVALID-LINK--[1] |
| Molecular Weight | 360.9 g/mol | --INVALID-LINK--[1] |
| SMILES String | CCN[C@H]1C--INVALID-LINK--C.Cl | --INVALID-LINK-- |
| InChI Key | OSRUSFPMRGDLAG-QMGYSKNISA-N | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water; slightly soluble in methanol and ethanol | --INVALID-LINK-- |
| Melting Point | Approximately 281 °C (decomposition) | --INVALID-LINK--[3] |
Chemical Structure Visualization
The chemical structure of this compound features a bicyclic sulfonamide core with two chiral centers at the C4 and C6 positions, which are critical for its biological activity.
Caption: 2D Chemical Structure of this compound.
Experimental Structural Analysis
The precise three-dimensional arrangement of atoms in this compound has been determined through various experimental techniques, primarily X-ray crystallography and spectroscopic methods.
X-ray Crystallography
Single-crystal X-ray diffraction has provided definitive proof of the molecular conformation and stereochemistry of this compound.[4] The analysis confirms the (4S, 6S)-trans configuration, where the ethylamino group at C4 and the methyl group at C6 are on opposite sides of the thiopyran ring. The ethylammonio side chain is in an extended conformation and is protonated at the nitrogen atom, which forms a hydrogen bond with the chloride anion.[4]
Experimental Protocol: X-ray Powder Diffraction (XRPD)
A generalized protocol for analyzing crystalline forms of a pharmaceutical compound like Dorzolamide HCl is as follows:
-
Sample Preparation: A small amount (typically 10-50 mg) of the crystalline powder is gently packed into a sample holder. The surface is flattened to ensure a uniform plane for X-ray exposure.
-
Instrument Setup: The sample is placed in an X-ray diffractometer. Typical instrument settings include:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 3° to 40°.
-
Scan Speed: 1-2° per minute.
-
-
Data Collection: The instrument measures the intensity of diffracted X-rays as a function of the angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions (in °2θ) and relative intensities of the diffraction peaks are characteristic of a specific crystalline form (polymorph).
Spectroscopic Data
Spectroscopic methods provide complementary information about the chemical structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of Dorzolamide HCl in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer magnet (e.g., 400 or 600 MHz). The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum. This requires a longer acquisition time than ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, two-dimensional experiments can be performed to establish connectivity between protons (COSY) or between protons and carbons (HSQC, HMBC).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).[5][6]
FTIR and DSC Data
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups, while Differential Scanning Calorimetry (DSC) characterizes the thermal properties, such as the melting point.
| Technique | Observed Data | Interpretation |
| FTIR | Peaks at ~3275, 1620, 1305, 1144 cm⁻¹ | Corresponds to N-H, C=C, and S=O (sulfone/sulfonamide) stretching vibrations. |
| DSC | Endothermic peak at ~281 °C | Indicates the melting point with decomposition. |
Synthesis Pathway
The synthesis of this compound is a multi-step process that requires precise stereochemical control to obtain the desired (4S, 6S) enantiomer. While several routes exist, a common approach involves the synthesis of a racemic mixture followed by chiral resolution.[7][8]
Caption: Generalized Synthetic Workflow for this compound.
Mechanism of Action
Dorzolamide functions by inhibiting the enzyme carbonic anhydrase II (CA-II), which is abundant in the ciliary processes of the eye.[9][10] This enzyme plays a crucial role in the production of aqueous humor, the fluid that maintains pressure within the eye.
The inhibition of CA-II slows the formation of bicarbonate ions (HCO₃⁻) from carbon dioxide and water.[11] This reduction in bicarbonate subsequently decreases the transport of sodium and fluid into the eye, leading to a significant reduction in aqueous humor secretion and, consequently, a lowering of intraocular pressure.[10][12]
Caption: Signaling Pathway for Dorzolamide's Mechanism of Action.
References
- 1. This compound | C10H17ClN2O4S3 | CID 6918132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 130693-82-2 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US8263787B2 - Process for preparing dorzolamide - Google Patents [patents.google.com]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Dorzolamide - Wikipedia [en.wikipedia.org]
Dorzolamide Hydrochloride: A Technical Guide to Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dorzolamide hydrochloride is a potent, second-generation sulfonamide-based carbonic anhydrase inhibitor. It is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. This technical guide provides an in-depth analysis of dorzolamide's mechanism of action, focusing on its role as a highly specific inhibitor of carbonic anhydrase isozymes. This document will detail the quantitative aspects of its inhibitory activity, outline key experimental protocols for its characterization, and visualize the associated biochemical pathways and experimental workflows.
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, leading to irreversible blindness. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). The aqueous humor, a clear fluid that fills the anterior and posterior chambers of the eye, is responsible for maintaining IOP. This fluid is continuously produced by the ciliary body and drained through the trabecular meshwork and uveoscleral outflow pathways.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the ciliary processes of the eye, carbonic anhydrase II (CA-II) plays a crucial role in the secretion of aqueous humor. By catalyzing the formation of bicarbonate ions, CA-II facilitates the subsequent transport of ions and water, thereby contributing to aqueous humor production.[2]
This compound was the first topically active carbonic anhydrase inhibitor to be approved for clinical use.[3] Its development marked a significant advancement in glaucoma therapy, offering a targeted approach to reducing IOP with a more favorable systemic side-effect profile compared to orally administered CA inhibitors.[4] This guide will explore the technical details of dorzolamide's interaction with carbonic anhydrase and its physiological consequences.
Mechanism of Action: Carbonic Anhydrase Inhibition
Dorzolamide exerts its therapeutic effect by specifically inhibiting carbonic anhydrase, primarily the isozyme CA-II, which is abundant in the ciliary processes.[5] The inhibition of CA-II in the ciliary epithelium reduces the formation of bicarbonate ions.[2] This, in turn, is thought to slow the transport of sodium and fluid, leading to a decrease in aqueous humor secretion and a subsequent reduction in intraocular pressure.[3][5]
The sulfonamide moiety of dorzolamide binds to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity.[6] X-ray crystallography studies have provided detailed insights into the binding interactions between dorzolamide and human carbonic anhydrase II, confirming the coordination of the sulfonamide group to the active site zinc ion.[6][7][8]
Signaling Pathway of Aqueous Humor Production and the Role of Carbonic Anhydrase Inhibition
The production of aqueous humor is a complex process involving the transport of ions and water across the bilayered ciliary epithelium, which consists of a pigmented epithelium (PE) and a non-pigmented epithelium (NPE). Carbonic anhydrase plays a vital role in providing bicarbonate for these transport processes. Dorzolamide's inhibition of this enzyme disrupts this pathway, leading to reduced aqueous humor secretion.
References
- 1. Crystal structure of the complex between human carbonic anhydrase II and the aromatic inhibitor 1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Method of measuring aqueous humor flow and corneal endothelial permeability using a fluorophotometry nomogram. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
An In-depth Technical Guide on the Initial Safety and Toxicity of Dorzolamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial safety and toxicity profile of Dorzolamide Hydrochloride, a topical carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information is compiled from preclinical and early-stage clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
This compound reduces intraocular pressure (IOP) by inhibiting carbonic anhydrase isoenzyme II (CA-II).[1][2][3][4] In the ciliary processes of the eye, CA-II catalyzes the reversible reaction of carbon dioxide hydration to form bicarbonate ions.[1][2][3] The formation of these ions is a critical step in the production of aqueous humor. By inhibiting CA-II, dorzolamide slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport.[2][3] This leads to a decrease in aqueous humor secretion and, consequently, a reduction in IOP.[1][2][3] Dorzolamide is highly specific for CA-II, an isoenzyme found in high concentrations in red blood cells and the ciliary processes.[2][4]
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Preclinical Safety and Toxicity
A series of preclinical studies were conducted in various animal models to establish the safety and toxicity profile of dorzolamide prior to human trials. These included acute, subchronic, and chronic toxicity studies, as well as evaluations of ocular irritation, carcinogenicity, mutagenicity, and reproductive effects.[5]
Acute toxicity studies are designed to determine the potential toxic effects of a substance after a single dose or multiple doses given within 24 hours.[6] The primary endpoint is often the median lethal dose (LD50).
Data Presentation: Acute Toxicity of this compound
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1,927 mg/kg | [7][8] |
| Mouse | Oral | 1,320 mg/kg | [8][9] |
| Rat | Subcutaneous | >2 g/kg | [7] |
Experimental Protocols: Acute Oral Toxicity (Rodent Model)
This protocol is based on standard guidelines for acute oral toxicity testing.
-
Animal Model: Healthy, young adult Sprague-Dawley rats or CD-1 mice are used.[7][8] Animals are acclimatized to laboratory conditions before the study.
-
Dosage and Administration: this compound is administered orally via gavage. A range of doses is used to determine the dose at which mortality occurs.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.[6][10]
-
Endpoint: The LD50 is calculated based on the number of mortalities observed at each dose level. Gross necropsy is performed on all animals at the end of the study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. merck.com [merck.com]
- 9. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]
- 10. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of Dorzolamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dorzolamide Hydrochloride is a potent, second-generation carbonic anhydrase inhibitor formulated for topical ophthalmic use in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action is the highly specific inhibition of carbonic anhydrase isoenzyme II (CA-II) within the ciliary processes of the eye, leading to a reduction in aqueous humor secretion and a subsequent lowering of intraocular pressure (IOP).[2][3] While renowned for its target specificity, a comprehensive understanding of any potential off-target effects is critical for a complete pharmacological profile. This guide provides a detailed examination of the known off-target interactions of dorzolamide, focusing on quantitative binding data, the experimental methodologies used for their determination, and the physiological implications of these interactions.
Primary Pharmacodynamics and Target Profile
Dorzolamide is a sulfonamide derivative that acts as a potent inhibitor of carbonic anhydrase (CA).[4][5] The catalytic function of CA-II in the ciliary body is to hydrate carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and protons. This process facilitates the transport of sodium and fluid, forming the aqueous humor.[6] By inhibiting CA-II, dorzolamide effectively suppresses this metabolic pathway, reducing aqueous humor production by approximately 20% and lowering IOP.[6]
The key to dorzolamide's clinical success and favorable systemic side-effect profile, compared to first-generation oral CA inhibitors like acetazolamide, is its high affinity and specificity for the target isoenzyme, CA-II.[7]
Off-Target Profile of Dorzolamide
The principal and most well-characterized off-target interaction of dorzolamide is with another major isoenzyme of carbonic anhydrase, CA-I.
Quantitative Data: Selectivity Profile
Dorzolamide exhibits a significantly lower affinity for CA-I compared to its primary target, CA-II. This selectivity is the cornerstone of its safety profile, minimizing systemic effects. The inhibitory activity is summarized in the table below.
| Target Isoenzyme | Ligand | Parameter | Value | Fold Selectivity (CA-I / CA-II) | Reference |
| Carbonic Anhydrase II (CA-II) | Dorzolamide | IC50 | 0.18 nM | ~3333x | [7] |
| Carbonic Anhydrase II (CA-II) | Dorzolamide | Kd | 1.1 nM | - | [8] |
| Carbonic Anhydrase I (CA-I) | Dorzolamide | IC50 | 600 nM | - | [7] |
| Carbonic Anhydrase I (CA-I) | Dorzolamide | Kd | 2,800 nM | - | [8] |
| Carbonic Anhydrase I (CA-I) | N-desethyldorzolamide | Binding | Binds primarily to CA-I | - | [5][8] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
The data clearly indicates that dorzolamide is over 3000-fold more selective for its target enzyme, CA-II, than for the off-target CA-I isoenzyme.[7] The primary metabolite of dorzolamide, N-desethyldorzolamide, also demonstrates off-target binding, preferentially interacting with CA-I.[5][8]
Experimental Protocols
The quantitative data presented above are typically derived from a combination of enzyme inhibition assays and binding studies. Below are detailed, representative methodologies for these key experiments.
Carbonic Anhydrase Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of carbonic anhydrase. A common method is the esterase activity assay, which uses a substrate that releases a chromophore upon cleavage by CA.
-
Objective: To determine the concentration of dorzolamide required to inhibit 50% of CA-I and CA-II enzymatic activity.
-
Materials:
-
Purified human carbonic anhydrase isoenzymes (CA-I and CA-II).
-
This compound stock solution (in DMSO or aqueous buffer).
-
p-Nitrophenyl acetate (NPA) as substrate.
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
96-well microplate reader capable of reading absorbance at 405 nm.
-
-
Methodology:
-
Enzyme Preparation: A working solution of purified CA-I or CA-II is prepared in the assay buffer to a final concentration yielding a linear reaction rate.
-
Inhibitor Dilution: A serial dilution of dorzolamide is prepared in the assay buffer across a wide concentration range (e.g., from 1 pM to 1 µM).
-
Incubation: In a 96-well plate, the enzyme solution is pre-incubated with the various concentrations of dorzolamide (or vehicle control) for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the NPA substrate to each well.
-
Data Acquisition: The plate is immediately placed in the microplate reader, and the rate of p-nitrophenol production is measured by monitoring the increase in absorbance at 405 nm over time.
-
Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Erythrocyte Binding Assay (Kd Determination)
This assay quantifies the binding affinity and capacity of dorzolamide to carbonic anhydrases within their native cellular environment (human red blood cells), which are rich in both CA-I and CA-II.
-
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of dorzolamide for its binding sites in human erythrocytes.
-
Materials:
-
Freshly collected human whole blood with anticoagulant (e.g., heparin).
-
Radiolabeled ([³H] or [¹⁴C]) dorzolamide.
-
Unlabeled dorzolamide for competition studies.
-
Phosphate-buffered saline (PBS).
-
Scintillation counter and fluid.
-
-
Methodology:
-
Erythrocyte Preparation: Red blood cells (RBCs) are isolated from whole blood by centrifugation and washed multiple times with PBS to remove plasma and other blood components. A final suspension of a known cell density is prepared.
-
Binding Reaction: A fixed concentration of radiolabeled dorzolamide is incubated with the RBC suspension in the presence of increasing concentrations of unlabeled dorzolamide (to determine non-specific binding).
-
Incubation: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 37°C).
-
Separation: Bound and free radioligand are separated by rapid centrifugation through a layer of silicone oil, pelleting the RBCs while leaving the unbound ligand in the supernatant.
-
Quantification: The radioactivity in the RBC pellet (representing total and non-specific binding) is quantified using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by analyzing the saturation or competition binding data using Scatchard or non-linear regression analysis.[8]
-
Visualizations: Workflows and Pathways
General Workflow for Off-Target Screening
The following diagram illustrates a typical workflow for identifying and characterizing the off-target effects of a drug candidate like dorzolamide.
References
- 1. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dorzolamide - Wikipedia [en.wikipedia.org]
- 7. [Pharmacological profiles of the potent carbonic anhydrase inhibitor this compound, a topical antiglaucoma agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Dorzolamide Hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used clinically to reduce intraocular pressure in the management of glaucoma and ocular hypertension.[1][2][3] Its efficacy stems from the specific inhibition of carbonic anhydrase isoenzyme II (CA-II) located in the ciliary processes of the eye.[1][4][5] This targeted action decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[2][3][6] This in-depth technical guide provides a comprehensive overview of the target identification and validation of dorzolamide, detailing its mechanism of action, quantitative binding and inhibition data, and the experimental protocols used to elucidate these properties. The information presented is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Target Identification: Carbonic Anhydrase
The primary molecular target of dorzolamide has been unequivocally identified as carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3][7] Of the various CA isoenzymes, dorzolamide exhibits a high degree of selectivity for carbonic anhydrase II (CA-II), which is abundantly expressed in the ciliary processes of the eye and plays a crucial role in the production of aqueous humor.[1][5][8]
Dorzolamide's affinity for CA-II is significantly higher than for other isoforms, such as CA-I, contributing to its localized therapeutic effect and minimizing systemic side effects.[1][5][9] The sulfonamide moiety of dorzolamide binds to the zinc ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction and effectively blocking its catalytic activity.[10]
Signaling Pathway and Mechanism of Action
Dorzolamide's therapeutic effect is a direct consequence of its inhibition of carbonic anhydrase II in the ciliary epithelium. The following diagram illustrates the signaling pathway and the drug's mechanism of action.
Inhibition of CA-II by dorzolamide disrupts the formation of bicarbonate ions.[1][2] This reduction in bicarbonate availability slows down the subsequent transport of sodium ions and fluid into the posterior chamber of the eye, leading to a decrease in the rate of aqueous humor secretion.[3][4] The ultimate physiological effect is a reduction in intraocular pressure, a key therapeutic goal in the management of glaucoma.[11]
Quantitative Data for Target Validation
The interaction of dorzolamide with its carbonic anhydrase targets has been extensively quantified through various biochemical and biophysical assays. The following tables summarize key binding affinity and inhibitory activity data.
Table 1: Inhibitory Potency of Dorzolamide against Carbonic Anhydrase Isoforms
| Isoform | Ki (nM) | IC50 (nM) | Reference(s) |
| Human CA-I | - | 600 | [1][12] |
| Human CA-II | 1.9 | 0.18 | [9][12] |
| Human CA-IV | 31 | 6.9 | [9][12] |
| Bovine CA-II | 2.5 ± 0.5 | - |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of the potency of an inhibitor.
Table 2: Binding Affinity of Dorzolamide for Carbonic Anhydrase Isoforms
| Isoform | Kd (µM) | Assay Method | Reference(s) |
| Human CA-I | 2.8 | In vitro Erythrocyte Binding | [13] |
| Human CA-II | 0.0011 | In vitro Erythrocyte Binding | [13] |
| Bovine CA-II | 2.08 ± 0.63 | Thermofluor Assay |
Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein.
Experimental Protocols for Target Validation
A variety of experimental techniques have been employed to validate carbonic anhydrase as the target of dorzolamide and to characterize the drug-target interaction. Detailed methodologies for key experiments are provided below.
Biochemical Assays: Enzyme Inhibition
4.1.1. Stopped-Flow Spectrophotometry for Carbonic Anhydrase Activity
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.
-
Principle: The assay follows the change in absorbance of a pH indicator (e.g., phenol red) as the pH of a solution changes due to the CA-catalyzed hydration of CO₂ to carbonic acid, which then dissociates into a bicarbonate ion and a proton.[2]
-
Instrumentation: A stopped-flow spectrophotometer is required to measure the rapid kinetics of the reaction.[2]
-
Reagents:
-
Assay Buffer: 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, 0.004% (w/v) phenol red, pH adjusted to 8.0.[2]
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water for 30 minutes).[2]
-
Enzyme: Purified carbonic anhydrase II.
-
Inhibitor: this compound solutions of varying concentrations.
-
-
Procedure:
-
Equilibrate the stopped-flow apparatus and all solutions to a constant temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the assay buffer containing the enzyme and the inhibitor (or vehicle control).
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance at 557 nm over time.
-
The initial rate of the reaction is determined from the slope of the absorbance versus time curve.
-
Repeat the experiment with different concentrations of dorzolamide to determine the IC₅₀ and Kᵢ values.
-
Biophysical Assays: Binding Affinity
4.2.1. Thermofluor (Differential Scanning Fluorimetry) Assay
This assay measures the thermal stability of a protein in the presence and absence of a ligand to determine binding affinity.
-
Principle: The binding of a ligand, such as dorzolamide, to its target protein, carbonic anhydrase, often increases the protein's thermal stability.[3][4][11] This change in the melting temperature (Tₘ) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[3][11]
-
Instrumentation: A real-time PCR machine capable of monitoring fluorescence over a temperature gradient.[3][11]
-
Reagents:
-
Purified carbonic anhydrase II.
-
This compound solutions of varying concentrations.
-
SYPRO Orange dye.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Procedure:
-
Prepare a master mix containing the purified CA-II and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of dorzolamide (or vehicle control) to the wells.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of SYPRO Orange.
-
The Tₘ is determined as the midpoint of the unfolding transition.
-
The shift in Tₘ (ΔTₘ) at different dorzolamide concentrations can be used to calculate the dissociation constant (Kd).
-
Structural Biology: X-ray Crystallography
Determining the three-dimensional structure of the dorzolamide-CA-II complex provides definitive evidence of direct binding and reveals the molecular interactions at the atomic level.
-
Principle: X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.[5][14][15]
-
General Procedure:
-
Protein Expression and Purification: Recombinant human carbonic anhydrase II is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[6][16][17]
-
Crystallization: The purified CA-II is mixed with dorzolamide and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.[9][18][19]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the diffraction data are collected.[5][14]
-
Structure Determination and Refinement: The diffraction data are processed to determine the crystal structure of the CA-II-dorzolamide complex. The structure is then refined to obtain a final, high-resolution model.[20]
-
Cell-Based Assays: Target Engagement
4.4.1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a drug binds to its intended target within the complex environment of a living cell.
-
Principle: Ligand binding stabilizes the target protein against thermal denaturation. In CETSA, cells are treated with the drug, heated to denature proteins, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blotting or other immunoassays.[21][22][23]
-
Procedure:
-
Culture appropriate cells that endogenously express carbonic anhydrase II.
-
Treat the cells with varying concentrations of dorzolamide or a vehicle control for a defined period.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble CA-II in the supernatant using an antibody-based method like Western blotting.
-
An increase in the amount of soluble CA-II at higher temperatures in the presence of dorzolamide indicates target engagement.
-
Conclusion
The identification and validation of carbonic anhydrase II as the primary target of this compound are supported by a robust body of evidence from biochemical, biophysical, structural, and cell-based studies. The high affinity and specificity of dorzolamide for CA-II in the ciliary processes of the eye provide a clear mechanism for its therapeutic efficacy in lowering intraocular pressure. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers to further investigate the interactions of dorzolamide and other carbonic anhydrase inhibitors, facilitating the development of next-generation therapies for glaucoma and related ocular diseases.
References
- 1. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermodynamics of binding of the CO2-competitive inhibitor imidazole and related compounds to human carbonic anhydrase I: an isothermal titration calorimetry approach to studying weak binding by displacement with strong inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. its.caltech.edu [its.caltech.edu]
- 12. The preclinical pharmacology of this compound, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. rcsb.org [rcsb.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Experiences From Developing Software for Large X-Ray Crystallography-Driven Protein-Ligand Studies [frontiersin.org]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Nuances of Dorzolamide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dorzolamide Hydrochloride, a potent carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. This technical guide provides a comprehensive exploration of the stereochemical aspects of this compound, detailing its synthesis, chiral separation, and the profound impact of its stereoisomers on pharmacological activity. This document is intended to serve as a detailed resource, incorporating quantitative data, explicit experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to the Stereochemistry of Dorzolamide
This compound is a sulfonamide derivative with two chiral centers, giving rise to four possible stereoisomers. The therapeutically active compound is the (4S,6S)-enantiomer.[1] The other enantiomer, (4R,6R)-dorzolamide, and the two diastereomers, (4S,6R) and (4R,6S), are considered impurities and are significantly less active or inactive. The precise three-dimensional arrangement of the ethylamino group at the 4-position and the methyl group at the 6-position of the thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide core is critical for its potent inhibitory activity against carbonic anhydrase II (CA-II).
Pharmacological Significance of Stereoisomers
The pharmacological activity of Dorzolamide is almost exclusively attributed to the (4S,6S)-enantiomer due to its high affinity for the active site of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary body of the eye. Inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure.
Comparative Inhibitory Activity
| Carbonic Anhydrase Isoenzyme | (4S,6S)-Dorzolamide IC50 (nM) | (4R,6R)-Dorzolamide IC50 |
| hCA-I | 600[1] | Not Reported |
| hCA-II | 0.18[1] | Not Reported |
| hCA-IV | 6.9[1] | Not Reported |
Stereoselective Synthesis of (4S,6S)-Dorzolamide Hydrochloride
The synthesis of enantiomerically pure (4S,6S)-Dorzolamide Hydrochloride is a key challenge. Several strategies have been developed to achieve high stereoselectivity, primarily focusing on the asymmetric reduction of a ketone intermediate or the use of chiral starting materials.
Representative Stereoselective Synthesis Protocol
The following protocol is a synthesized representation of methods described in the patent literature.
Step 1: Preparation of the Aminated Intermediate
-
To a solution of the protected hydroxy derivative of 5,6-dihydro-4-(R)-hydroxy-6-(S)-methyl-4H-thieno-[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide in a suitable solvent (e.g., tetrahydrofuran), add a protecting group for the sulfonamide moiety.
-
Activate the hydroxy group, for example, by converting it to a mesylate or tosylate.
-
Displace the leaving group with ethylamine to introduce the (S)-configured ethylamino group at the 4-position.
-
Deprotect the sulfonamide group to yield the aminated intermediate.
Step 2: Sulfonylation and Chlorination
-
Cool fuming sulfuric acid (20%) to -7°C ± 2°C.
-
Add the aminated intermediate in portions while maintaining the low temperature.
-
Allow the reaction mixture to warm to 20°C ± 5°C and stir for approximately 22 hours.
-
Add thionyl chloride to the reaction mixture at 20°C ± 5°C.
-
Heat the mixture to 60°-65°C and stir for 24 hours to yield the corresponding sulfonyl chloride.
Step 3: Ammonolysis
-
Cool the sulfonyl chloride intermediate in a suitable solvent.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent to form the sulfonamide.
Step 4: Formation of this compound
-
Dissolve the crude (4S,6S)-Dorzolamide base in ethyl acetate.
-
Adjust the pH to approximately 1 with a solution of hydrogen chloride in ethanol (e.g., 5%).
-
Stir the resulting slurry at room temperature, then cool to 0°-4°C and continue stirring for several hours to promote crystallization.
-
Filter the precipitate, wash with cold ethyl acetate, and dry under vacuum to obtain (4S,6S)-Dorzolamide Hydrochloride.[2]
Step 5: Purification
-
Dissolve the crude this compound in water at an elevated temperature (95°-105°C).
-
Treat with activated carbon to remove colored impurities.
-
Filter the hot solution and gradually cool to 0°-4°C to induce crystallization.
-
Filter the purified crystals, wash with cold water, and dry under vacuum.[2]
References
The Advent of Topical Carbonic Anhydrase Inhibitors: A Technical Guide to their Historical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of glaucoma, a progressive optic neuropathy characterized by elevated intraocular pressure (IOP), has been significantly advanced by the development of topical carbonic anhydrase inhibitors (CAIs). These agents represent a pivotal shift from systemically administered drugs, offering a more targeted therapeutic approach with a markedly improved side-effect profile. This technical guide provides an in-depth exploration of the historical development of topical CAIs, detailing the key scientific milestones, experimental methodologies, and quantitative data that have defined this important class of ophthalmic drugs.
From Systemic to Topical: A Paradigm Shift in Glaucoma Therapy
The therapeutic utility of carbonic anhydrase inhibition in lowering IOP was first realized with the advent of systemic CAIs, such as acetazolamide, in the 1950s.[1] These drugs effectively reduce aqueous humor production by inhibiting the carbonic anhydrase enzyme in the ciliary body.[2][3][4] However, their use is often limited by a range of systemic side effects, including paresthesia, fatigue, and metabolic acidosis, due to the widespread distribution of carbonic anhydrase throughout the body.[5] This clinical challenge spurred decades of research aimed at developing a topically active CAI that could deliver therapeutic concentrations to the eye while minimizing systemic exposure.
The culmination of these efforts arrived in the mid-1990s with the introduction of dorzolamide, the first commercially successful topical CAI, followed by brinzolamide.[1][6] These second-generation CAIs were specifically designed to possess the physicochemical properties necessary for corneal penetration and potent inhibition of the relevant carbonic anhydrase isozymes within the ciliary processes, primarily CA-II and CA-IV.[5][6]
Mechanism of Action: Inhibition of Aqueous Humor Formation
Topical CAIs lower intraocular pressure by reducing the production of aqueous humor.[7][8] This is achieved through the inhibition of carbonic anhydrase in the ciliary epithelium. The enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions.[9] The subsequent movement of bicarbonate ions into the posterior chamber is a key step in aqueous humor secretion, creating an osmotic gradient that drives the flow of water. By blocking this initial step, CAIs effectively reduce the rate of aqueous humor formation.[10]
References
- 1. fda.gov [fda.gov]
- 2. An improved model of experimentally induced ocular hypertension in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor: Significance and symbolism [wisdomlib.org]
- 4. Opthalmic Carbonic Anhydrase Inhibitors | Pharmacology Education Project [pharmacologyeducation.org]
- 5. Intensity of side effects of topical glaucoma medication and its influence on adherence behavior in patients with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinConnect | Effect of Topical Glaucoma Therapy on Tear Film [clinconnect.io]
- 8. content.abcam.com [content.abcam.com]
- 9. Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Activity Assay [protocols.io]
Physicochemical Properties of Dorzolamide Hydrochloride Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor utilized in ophthalmic preparations for the management of glaucoma and ocular hypertension. A comprehensive understanding of its physicochemical properties is fundamental for formulation development, quality control, and ensuring optimal therapeutic outcomes. This technical guide provides a detailed examination of the core physicochemical characteristics of this compound powder, including its chemical structure, melting point, solubility, pKa, and polymorphism. Detailed methodologies for key analytical experiments are presented, and quantitative data are summarized for ease of reference.
Chemical and Physical Identification
This compound is a white to off-white crystalline powder.[1][2][3] Its chemical name is (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride.[1]
| Identifier | Value |
| Molecular Formula | C₁₀H₁₇ClN₂O₄S₃[4] |
| Molecular Weight | 360.9 g/mol [1][3][4] |
| CAS Number | 130693-82-2[4] |
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound powder.
| Property | Value(s) | Method(s) of Determination |
| Melting Point | ~264°C[1][2][3], 281°C (decomposes)[5], 283-285°C[6] | Differential Scanning Calorimetry (DSC), Capillary Method[7][8][9][10] |
| Solubility | Soluble in water; slightly soluble in methanol and ethanol.[1][2][11] | Equilibrium Solubility Measurement |
| pKa | Strongest Acidic: 8.16, Strongest Basic: 6.88[4][12] | Potentiometric Titration, Liquid Chromatography[13][14][15][16] |
| Polymorphism | Exhibits polymorphism; at least two crystalline forms (Form I and Form II/Form A and Form B) and an amorphous state have been identified.[17][18][19][20][21] | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)[7][22][23][24][25][26][27][28] |
In-depth Analysis of Physicochemical Characteristics
Melting Point
The melting point of this compound is a critical parameter for its identification and purity assessment. Various sources report a melting point in the range of approximately 264°C to 285°C, with decomposition often occurring at this temperature.[1][2][3][5][6] This variation may be attributable to the presence of different polymorphic forms or variations in experimental conditions.
Solubility
This compound's solubility in water is a key factor in its formulation as an aqueous ophthalmic solution.[1][2][3][11] Its slight solubility in alcohols like methanol and ethanol is also a relevant characteristic for certain processing and analytical methods.
pKa
The acid dissociation constants (pKa) of this compound are crucial for predicting its ionization state at physiological pH, which influences its solubility, membrane permeability, and interaction with its biological target, carbonic anhydrase. With both acidic and basic functional groups, its behavior in different pH environments is complex.[4][12]
Polymorphism
This compound is known to exist in multiple solid-state forms, a phenomenon known as polymorphism.[17][21] At least two crystalline forms, often designated as Form I and Form II (or Form A and Form B), as well as an amorphous form, have been reported.[18][19][20] Different polymorphs can have distinct physical properties, including solubility and stability, which can impact the drug's bioavailability and shelf-life. Therefore, controlling the polymorphic form is critical during drug manufacturing and formulation.
Stability
The chemical stability of this compound is essential for maintaining its therapeutic efficacy and safety. Stability-indicating methods, such as UPLC, have been developed to detect and quantify degradation products under various stress conditions, including oxidative, acid, base, photolytic, and thermal degradation.[29]
Experimental Protocols
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of this compound powder.
Methodology: A precisely weighed sample of the powder (typically 1-5 mg) is encapsulated in an aluminum pan. The pan is then placed in the DSC instrument, and the temperature is increased at a constant rate (e.g., 10°C/min). The heat flow to the sample is measured relative to an empty reference pan. The melting point is identified as the peak of the endothermic event on the resulting thermogram.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pi.bausch.com [pi.bausch.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound 130693-82-2 | TCI AMERICA [tcichemicals.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. westlab.com [westlab.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. scribd.com [scribd.com]
- 11. This compound | 130693-82-2 [chemicalbook.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. medwinpublishers.com [medwinpublishers.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound BP Ph Eur USP EP Grade Manufacturers [anmol.org]
- 18. ES2204306B1 - POLYMORPHIC FORMS OF DORZOLAMIDE CHLORHYDRATE, ITS OBTAINING AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. - Google Patents [patents.google.com]
- 19. WO2004016620A1 - Polymorphic forms of dorzolamide chlorhydrate, production method thereof and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 20. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 21. nhathuocngocanh.com [nhathuocngocanh.com]
- 22. mdpi.com [mdpi.com]
- 23. perkinelmer.com.ar [perkinelmer.com.ar]
- 24. particle.dk [particle.dk]
- 25. rigaku.com [rigaku.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]
- 28. h-and-m-analytical.com [h-and-m-analytical.com]
- 29. A novel and rapid validated stability-indicating UPLC method of related substances for this compound and timolol maleate in ophthalmic dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Dorzolamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of dorzolamide hydrochloride in various solvents. The information is compiled from publicly available scientific literature and product documentation, offering a valuable resource for formulation development, analytical method development, and research applications.
Core Data Presentation
The solubility of this compound is a critical parameter for its formulation as an ophthalmic solution and for the development of analytical methods. The following tables summarize the available quantitative and qualitative solubility data.
Quantitative Solubility Data for this compound
| Solvent | Solubility | Temperature | Method | Citation |
| Water | 12.5 mg/mL | Not Specified | Ultrasonic | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic | [1][2] |
| Phosphate Buffered Saline (PBS) | 11 mg/mL | Not Specified | Ultrasonic | [1] |
Note: The use of sonication suggests that these values may represent kinetic solubility or that the dissolution process is slow and requires energy input to reach equilibrium.
Qualitative Solubility Profile of this compound
| Solvent | Solubility Description | Citation |
| Water | Soluble | [3][4][5][6][7][8][9][10] |
| Methanol | Slightly Soluble | [3][4][5][6][7][8][9][10] |
| Ethanol | Slightly Soluble | [3][4][5][6][7][8][9][10] |
| Anhydrous Ethanol | Very Slightly Soluble | [8][9] |
| DMSO | Insoluble (without sonication) | [11] |
A comprehensive study on the thermophysical properties of this compound in aqueous solutions was conducted at temperatures ranging from 300.15 K to 320.15 K. While this study provides valuable data on molecular interactions, it does not explicitly state the saturation solubility at these different temperatures.[12][13]
Experimental Protocols
A standardized experimental protocol for determining the equilibrium solubility of a pharmaceutical compound like this compound typically involves the shake-flask method, which is widely accepted by regulatory bodies.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, Methanol, Ethanol)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of scintillation vials or flasks, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials/flasks to prevent solvent evaporation.
-
Place the vials/flasks in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials/flasks to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
Accurately dilute the filtered solution with the mobile phase of the analytical method to a concentration within the calibrated range of the HPLC assay.
-
-
Quantification by HPLC:
-
Analyze the diluted sample using a validated HPLC method for this compound. A common method involves a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) and UV detection at approximately 254 nm.[14][15]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Logical Relationship of Dorzolamide HCl Solubility
Caption: Relationship between solvent polarity and the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound BP Ph Eur USP EP Grade Manufacturers [anmol.org]
- 9. This compound | 130693-82-2 [chemicalbook.com]
- 10. pi.bausch.com [pi.bausch.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Dorzolamide's Effect on Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental research concerning dorzolamide and its effects on aqueous humor dynamics. It covers the core mechanism of action, quantitative effects on intraocular pressure and aqueous flow, and detailed experimental protocols relevant to its study.
Introduction: Aqueous Humor Dynamics and Glaucoma
Aqueous humor is a clear fluid that fills the anterior and posterior chambers of the eye, playing a crucial role in maintaining intraocular pressure (IOP), providing nutrients to avascular tissues like the cornea and lens, and removing metabolic waste. The balance between its production by the ciliary body and its drainage through the trabecular meshwork and uveoscleral pathways is critical for ocular health.[1] Elevated IOP is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible vision loss.[2][3] Dorzolamide hydrochloride is a topical carbonic anhydrase inhibitor developed to lower IOP in patients with open-angle glaucoma and ocular hypertension.[4][5]
Core Mechanism of Action of Dorzolamide
Dorzolamide lowers IOP by specifically targeting and inhibiting carbonic anhydrase-II (CA-II), an enzyme highly concentrated in the ciliary processes of the eye.[6][7]
The Biochemical Pathway:
-
Aqueous Humor Production: The formation of aqueous humor is dependent on the secretion of bicarbonate (HCO3-) ions into the posterior chamber, which drives the osmotic movement of water.[3]
-
Role of Carbonic Anhydrase: Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide (CO2) to form carbonic acid (H2CO3), which then dissociates into a hydrogen ion (H+) and a bicarbonate ion (HCO3-).[3][4]
-
Inhibition by Dorzolamide: After topical administration, dorzolamide penetrates the cornea and reaches the ciliary body.[4][6][8] It binds to the active site of CA-II, blocking the formation of bicarbonate ions.[3][7]
-
Reduction in Fluid Transport: The subsequent decrease in bicarbonate secretion reduces sodium and fluid transport into the posterior chamber.[7]
-
Lowered IOP: This suppression of aqueous humor formation leads to a decrease in intraocular pressure.[3][6]
Unlike oral carbonic anhydrase inhibitors, topical dorzolamide achieves its therapeutic effect with minimal systemic side effects, such as acid-base or electrolyte disturbances.[4][5]
Quantitative Effects on Aqueous Humor Dynamics
Clinical and preclinical studies have quantified the effects of 2% dorzolamide solution on key parameters of aqueous humor dynamics. The primary outcomes are a significant reduction in both IOP and the rate of aqueous humor flow.
Table 1: Effect of Dorzolamide on Intraocular Pressure (IOP)
| Study Population | Dosage Regimen | Peak IOP Reduction (mmHg) | Trough IOP Reduction (mmHg) | Percentage Reduction (%) | Citation |
| Humans (OAG/OHT) | 2% TID | 4.0 - 6.0 | 3.0 - 4.5 | ~20% | [4][5] |
| Normal Dogs (Single Dose) | 2% | 3.8 (at 6 hours) | - | 18.2% (mean) - 22.5% (max) | [9] |
| Normal Dogs (Multiple Dose) | 2% TID | 4.1 (at 3 hours) | - | 24.3% (max) | [9] |
| Normal Rabbits | 2% (Single Dose) | - | - | 17.4% - 19% | [10][11] |
OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension; TID: Three times daily.
Table 2: Effect of Dorzolamide on Aqueous Humor Flow Rate
| Study Population | Baseline Flow (μL/min) | Post-Dorzolamide Flow (μL/min) | Flow Reduction (μL/min) | Percentage Reduction (%) | Citation |
| Normal Humans (Day) | - | - | 0.34 ± 0.20 | - | [12] |
| Normal Humans (Night) | - | - | 0.10 ± 0.13 | - | [12] |
| Glaucoma Patients (on Timolol) | - | - | - | 24% ± 11% | [13] |
| Normal Dogs | 5.9 | 3.4 | 2.5 | 43% | [9] |
| Normal Rabbits | 3.03 ± 0.17 | 2.50 ± 0.17 | 0.53 | 17% | [10][11] |
Key Experimental Protocols
The quantitative data presented above are derived from established and validated experimental procedures. The following sections detail the methodologies for two primary techniques used to assess aqueous humor dynamics.
Tonometry for Intraocular Pressure Measurement
Tonometry is the standard method for measuring IOP.[14] In preclinical animal models, several types of tonometers are used, including rebound, applanation, and indentation tonometers.[15][16]
Detailed Protocol: Rebound Tonometry in a Rodent Model
-
Animal Handling: The animal (e.g., rat or mouse) should be conscious and handled gently to minimize stress, which can artificially elevate IOP.[17] Anesthesia is known to lower IOP and should be avoided if baseline measurements are the goal.[18]
-
Instrument Preparation: A rebound tonometer (e.g., TonoLab®, Icare TonoVet®) is loaded with a new, magnetized probe.[16][18] The device is calibrated according to the manufacturer's instructions for the specific species.[16]
-
Measurement Procedure:
-
The animal is securely held, ensuring no pressure is applied to the neck or jugular veins.[17]
-
The tonometer is held horizontally, and the probe is positioned approximately 5-8 mm from the central cornea.[17]
-
The measurement button is pressed, which launches the probe to make momentary contact with the cornea and rebound. The device analyzes the probe's deceleration to calculate IOP.[15][16]
-
The instrument automatically takes a series of six measurements and displays the average. A reading is considered reliable if the variability is low.
-
Multiple readings (e.g., 3-5) are taken from each eye to ensure consistency, and the average is recorded.
-
-
Data Recording: IOP is recorded in millimeters of mercury (mmHg). Baseline IOP is established before drug administration. Following topical dorzolamide application, IOP is measured at set time points (e.g., 30 minutes, 1, 2, 4, 6, 8 hours) to determine the drug's peak effect and duration of action.[9]
Fluorophotometry for Aqueous Humor Flow Measurement
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow by tracking the clearance of a fluorescent dye from the anterior chamber.[1]
Detailed Protocol: Fluorophotometry
-
Fluorescein Loading: A fluorescent tracer, most commonly fluorescein, is introduced into the anterior chamber. The most common method is topical application of fluorescein eye drops (e.g., 2%).[19] To achieve a steady state, the dye is often instilled several hours before measurements begin.[19][20]
-
Baseline Scan: Before measurements, an initial scan is performed with an ocular fluorophotometer to measure any background autofluorescence in the cornea and anterior chamber.[19]
-
Measurement Scans:
-
After the loading period, the ocular fluorophotometer directs a beam of blue light into the eye. It measures the intensity of the emitted green fluorescent light along the optical axis.[19]
-
Scans are repeated at regular intervals (e.g., every 30-60 minutes) over a period of several hours (e.g., 3-8 hours).[19][20]
-
-
Data Calculation:
-
The instrument's software plots the concentration of fluorescein in the anterior chamber and cornea over time. The rate of decline in fluorescence is observed.[19]
-
The rate of aqueous humor flow (F) is calculated using the Jones-Maurice method or a simplified equation: F = kₑ * Vₐ , where kₑ is the rate constant of fluorescein washout (determined from the slope of the logarithmic decay curve) and Vₐ is the volume of the anterior chamber.[20]
-
Anterior chamber volume can be determined from keratometry and pachymetry measurements.[19]
-
-
Drug Effect Assessment: To assess dorzolamide's effect, flow measurements are taken before and after a course of drug treatment. The percentage reduction in flow rate is then calculated.[9]
Conclusion
Dorzolamide effectively reduces intraocular pressure by directly inhibiting carbonic anhydrase II in the ciliary epithelium, thereby suppressing the rate of aqueous humor production. This mechanism is well-supported by quantitative data from both human and animal studies. The experimental protocols of tonometry and fluorophotometry are the cornerstones for evaluating the efficacy of dorzolamide and other IOP-lowering agents, providing essential data for both basic research and clinical drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Dorzolamide - Wikipedia [en.wikipedia.org]
- 5. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topical application of a 2% solution of dorzolamide on intraocular pressure and aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of dorzolamide on choroidal blood flow, ciliary blood flow, and aqueous production in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of brinzolamide and dorzolamide on aqueous humor flow in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Additive effect of dorzolamide on aqueous humor flow in patients receiving long-term treatment with timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tonometry (Eye Pressure Testing) in Dogs [petplace.com]
- 15. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proper Intraocular Pressure Measurement [cliniciansbrief.com]
- 17. vettimes.co.uk [vettimes.co.uk]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. oculist.net [oculist.net]
- 20. tandfonline.com [tandfonline.com]
The Binding Affinity of Dorzolamide to Carbonic Anhydrase Isozymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Dorzolamide to various human carbonic anhydrase (CA) isozymes. Dorzolamide is a potent topical carbonic anhydrase inhibitor used clinically to reduce intraocular pressure in the treatment of glaucoma. Its efficacy is derived from its selective and high-affinity binding to specific CA isozymes involved in aqueous humor secretion. This document details the quantitative binding data, experimental protocols for its determination, and the physiological context of this interaction.
Quantitative Binding Affinity of Dorzolamide
The binding affinity of Dorzolamide for different carbonic anhydrase isozymes is a critical determinant of its therapeutic action and potential side effects. The data, primarily presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), demonstrate a marked preference for certain isozymes.
Data Summary
The following table summarizes the quantitative data for the binding affinity of Dorzolamide to various human carbonic anhydrase isozymes.
| Isozyme | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Experimental Conditions | Reference |
| CA I | 2.8 µM (Kd) | 600 nM | In vitro, human erythrocytes | [1] |
| CA II | 8 nM | 0.18 nM | In vitro, 37°C | [2][3] |
| CA IV | - | 6.9 nM | In vitro | [3] |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Kd (dissociation constant) is a measure of binding affinity. Lower values indicate stronger binding/inhibition.
Experimental Protocols
The determination of Dorzolamide's binding affinity to carbonic anhydrase isozymes relies on various biophysical and enzymatic assays. Below are detailed methodologies for two key experiments.
Stopped-Flow Spectrophotometry
This technique is used to measure the kinetics of the CA-catalyzed hydration of CO₂ and its inhibition by Dorzolamide. The assay monitors the change in pH using a colorimetric indicator.
Principle: The hydration of CO₂ by carbonic anhydrase produces a proton, leading to a decrease in pH. This pH change is monitored by a pH indicator, and the rate of this reaction is measured. The presence of an inhibitor like Dorzolamide will slow down this rate.
Methodology:
-
Reagent Preparation:
-
Buffer: A suitable buffer with a pH close to the pKa of the indicator (e.g., 20 mM HEPES, pH 7.5).
-
Enzyme Solution: A solution of purified human carbonic anhydrase isozyme in the assay buffer. The concentration should be determined empirically to give a measurable rate.
-
Substrate Solution: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.
-
Indicator Solution: A solution of a pH indicator (e.g., p-nitrophenol) in the assay buffer.
-
Inhibitor Solution: A series of dilutions of Dorzolamide in the assay buffer.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and absorbance measurements.
-
-
Procedure:
-
One syringe of the stopped-flow instrument is loaded with the enzyme and indicator solution.
-
The second syringe is loaded with the CO₂-saturated water. To measure inhibition, the inhibitor solution is also included in the first syringe with the enzyme.
-
The two solutions are rapidly mixed in the observation cell.
-
The change in absorbance of the pH indicator is monitored over time at its λmax.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The experiment is repeated with different concentrations of Dorzolamide.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value is determined by fitting the data to a suitable dose-response curve.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the enzyme's Michaelis constant (Km) are known.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand (Dorzolamide) to a macromolecule (carbonic anhydrase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: The binding of Dorzolamide to the active site of carbonic anhydrase is associated with a change in enthalpy, which is detected as a small temperature difference between the sample and reference cells of the calorimeter.
Methodology:
-
Sample Preparation:
-
Protein Solution: A solution of purified human carbonic anhydrase isozyme in a suitable buffer (e.g., PBS or HEPES). The protein must be extensively dialyzed against the final buffer to minimize heats of dilution.
-
Ligand Solution: A solution of Dorzolamide prepared in the exact same dialysis buffer as the protein. The concentration of the ligand should be 10-20 times higher than the protein concentration.
-
Both solutions must be degassed immediately before use to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrumentation:
-
An isothermal titration calorimeter.
-
-
Procedure:
-
The sample cell is filled with the carbonic anhydrase solution.
-
The injection syringe is filled with the Dorzolamide solution.
-
A series of small, precise injections of the Dorzolamide solution are made into the sample cell while the temperature is kept constant.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Signaling Pathway and Mechanism of Action
Dorzolamide's therapeutic effect in glaucoma stems from its inhibition of carbonic anhydrase II in the ciliary body of the eye. This inhibition disrupts a key physiological process involved in the production of aqueous humor, the fluid that fills the front part of the eye.
The carbonic anhydrase II enzyme in the ciliary epithelium catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. The resulting bicarbonate ions are crucial for the transport of fluid and electrolytes that constitute the aqueous humor.[4] By inhibiting CA-II, Dorzolamide reduces the rate of bicarbonate formation. This, in turn, decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.
References
- 1. Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dorzolamide Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Dorzolamide Hydrochloride in various animal models to study its effects on intraocular pressure (IOP) and aqueous humor dynamics. The following protocols and data are intended to guide researchers in designing and executing similar preclinical studies.
Mechanism of Action: this compound is a topical carbonic anhydrase inhibitor.[1][2][3][4][5] It lowers intraocular pressure by inhibiting carbonic anhydrase II (CA-II) in the ciliary processes of the eye.[1][2][3][4][5] This inhibition reduces the formation of bicarbonate ions, subsequently decreasing sodium and fluid transport, which leads to a reduction in aqueous humor secretion.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on intraocular pressure (IOP) and aqueous humor flow rate (AHFR) in different animal models based on published studies.
Table 1: Effects of 2% this compound in Feline Models
| Administration Regimen | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | IOP Reduction (mmHg) | % IOP Reduction | Effect on AHFR | Animal Model | Reference |
| Twice Daily | 12.2 ± 2.0 | 9.7 ± 1.5 | 2.5 | 20.5% | Not Reported | Normal Cats | [6] |
| Three Times Daily | 14.9 ± 1.0 | 11.1 ± 1.0 | 3.8 | 26% | 41% decrease (from 5.90 to 3.47 µL/min) | Normal Cats | [7][8] |
| Twice Daily | 18.46 ± 2.99 | 16.40 ± 0.49 | 2.06 | 11.2% | Not Reported | Normal Cats | [9] |
| Three Times Daily | 18.46 ± 2.99 | 16.04 ± 0.49 | 2.42 | 13.1% | Not Reported | Normal Cats | [9] |
Table 2: Effects of 2% this compound in Canine Models
| Administration Regimen | IOP Reduction (mmHg) | % IOP Reduction | Effect on AHFR | Animal Model | Reference |
| Twice Daily (Day 1) | 7.6 ± 2.4 | Not Reported | Not Reported | Glaucomatous Beagles | [10] |
| Twice Daily (Day 5) | 10.4 ± 2.0 | Not Reported | Not Reported | Glaucomatous Beagles | [10] |
| Three Times Daily (Day 1) | 16.4 ± 3.6 | Not Reported | Not Reported | Glaucomatous Beagles | [10] |
| Three Times Daily (Day 5) | 13.9 ± 2.7 | Not Reported | Not Reported | Glaucomatous Beagles | [10] |
| Single Dose | 3.1 (mean) | 18.2% | Not Reported | Clinically Normal Dogs | [11] |
| Multiple Doses (3x/day) | 4.1 (maximal) | 24.3% | 43% decrease (from 5.9 to 3.4 µL/min) | Clinically Normal Dogs | [11] |
Table 3: Effects of 2% this compound in Rodent and Lagomorph Models
| Administration Regimen | % IOP Reduction | Effect on Other Parameters | Animal Model | Reference |
| Single Dose | 19% | 17% decrease in aqueous flow | Rabbits | [12] |
| Single Dose | Significant reduction in 4 & 9-month-old mice | Increased retinal and choroidal blood flow in 9-month-old mice | DBA/2J Glaucoma Mouse Model | [13] |
| Not Specified | Significant | Protected Retinal Ganglion Cells | Rat Experimental Glaucoma Model | [14] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.
Caption: General experimental workflow for an in vivo IOP study.
Experimental Protocols
Protocol 1: Evaluation of IOP Reduction in a Feline Model
This protocol is adapted from studies on clinically normal cats.[6][7][8][9]
1. Animals:
-
Healthy, adult domestic shorthair cats. A sufficient number of animals should be used to achieve statistical power (e.g., n=6-15 per group).
2. Acclimation and Baseline Measurement:
-
Acclimate cats to the housing facility and handling procedures for at least one week.
-
Measure baseline Intraocular Pressure (IOP) in both eyes using a calibrated applanation or rebound tonometer (e.g., Tono-Pen, TonoVet).
-
Conduct baseline measurements multiple times a day (e.g., 5 times) for a period of 2-3 days to establish a consistent diurnal curve.
3. Treatment Groups:
-
Treatment Group: Administer one drop (approximately 50 µL) of 2% this compound ophthalmic solution to each eye two or three times daily (e.g., at 8-hour or 12-hour intervals).
-
Control Group: Administer one drop of a vehicle control (e.g., artificial tears or 0.5% methylcellulose) to each eye with the same frequency as the treatment group.
4. Treatment and Monitoring:
-
Continue the treatment for a specified period (e.g., 5 to 10 days).
-
Measure IOP in both eyes at the same time points as the baseline measurements throughout the treatment phase.
5. Data Analysis:
-
Compare the mean IOP during the treatment phase to the baseline IOP for each group.
-
Compare the IOP between the treatment and control groups.
-
Utilize appropriate statistical tests (e.g., repeated measures ANOVA) to determine significance.
Protocol 2: Induction and Treatment of Experimental Glaucoma in a Rat Model
This protocol is based on a study using an India ink and laser-induced glaucoma model in rats.[14]
1. Animals:
-
Adult male Wistar rats (or other appropriate strain), e.g., 9 weeks of age, 250-300g.
2. Induction of Ocular Hypertension:
-
Anesthetize the animals.
-
Induce chronic elevation of IOP in one eye of each animal by an intracameral injection of India ink.
-
One week after the injection, perform laser trabecular photocoagulation to further obstruct aqueous outflow. The contralateral eye can serve as a control.
3. Treatment:
-
After confirming sustained IOP elevation, begin topical treatment.
-
Treatment Group: Apply a single drop of 2% this compound ophthalmic solution to the glaucomatous eye once or twice daily.
-
Vehicle Group: Apply a single drop of the vehicle solution to the glaucomatous eye of control animals.
4. Outcome Measures:
-
Monitor IOP regularly (e.g., weekly) using a tonometer suitable for rodents.
-
After a predetermined treatment period (e.g., 2-4 weeks), euthanize the animals.
-
Enucleate the eyes and fix them for histological analysis.
-
Perform retinal flat mounts or sectioning and stain to quantify Retinal Ganglion Cell (RGC) survival.
5. Data Analysis:
-
Compare IOP levels between the dorzolamide-treated and vehicle-treated groups.
-
Compare RGC density between the groups to assess the neuroprotective effect.
-
Correlate IOP levels with RGC loss.
Protocol 3: Measurement of Aqueous Humor Flow Rate using Fluorophotometry
This protocol is a general guide based on descriptions in studies involving dogs and cats.[7][8][11]
1. Animal Preparation:
-
Anesthetize the animal or use topical anesthetic depending on the species and temperament.
-
Instill a known concentration of fluorescein sodium topically or intravenously.
2. Fluorophotometry Measurements:
-
At specified time intervals, use a scanning ocular fluorophotometer to measure the concentration of fluorescein in the anterior chamber and the cornea.
-
The decay of fluorescein concentration in the anterior chamber over time is used to calculate the rate of aqueous humor turnover.
3. Application with Dorzolamide:
-
To assess the effect of dorzolamide, perform a baseline fluorophotometry measurement.
-
Subsequently, treat the animals with topical 2% this compound for a specified period (e.g., multiple doses over several days).
-
Repeat the fluorophotometry measurement during the treatment phase to determine the change in aqueous humor flow rate.
4. Data Calculation:
-
Aqueous humor flow rate (F) is calculated using the formula: F = (d(C_ac * V_ac) / dt) / C_p, where C_ac is the fluorescein concentration in the anterior chamber, V_ac is the anterior chamber volume, t is time, and C_p is the fluorescein concentration in the plasma (for IV administration). For topical administration, specialized equations are used based on the rate of fluorescein clearance from the anterior chamber.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of twice daily application of 2% dorzolamide on intraocular pressure in normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Effects of ocular administration of ophthalmic 2% this compound solution on aqueous humor flow rate and intraocular pressure in clinically normal cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topical 2% this compound alone and in combination with 0.5% timolol maleate on intraocular pressure in normal feline eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in intraocular pressure associated with topical dorzolamide and oral methazolamide in glaucomatous dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Effects of Dorzolamide on Retinal and Choroidal Blood Flow in the DBA/2J Mouse Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Dorzolamide Hydrochloride In-situ Gel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Conventional ophthalmic solutions often suffer from poor bioavailability due to rapid nasolacrimal drainage and short precorneal residence time, necessitating frequent administration.[3][4] In-situ gelling systems represent a promising alternative, offering sustained drug release, prolonged contact time, and improved patient compliance.[4][5][6][7] These formulations are administered as a solution or suspension that undergoes a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as pH, temperature, or the presence of ions in the tear fluid.[2]
This document provides a comprehensive overview of the protocols for preparing and evaluating this compound in-situ gels, based on a compilation of established research.
Formulation Components and Quantitative Data
The formulation of a successful in-situ gel involves a careful selection of polymers and excipients. The following tables summarize the common components and their concentration ranges as reported in the literature.
Table 1: Polymers for this compound In-situ Gels
| Polymer | Type | Gelling Mechanism | Concentration Range (% w/v) | Reference |
| Sodium Alginate | Anionic Polysaccharide | Ion-triggered (Ca²⁺ in tear fluid) | 1.0 - 2.0 | [1] |
| Poloxamer 407 (Pluronic F-127) | Triblock Copolymer | Temperature-triggered | 13.65 - 20.0 | [5][6][7][8][9][10] |
| Hydroxypropyl Methylcellulose (HPMC) | Non-ionic Cellulose Ether | Viscosity enhancer, used with other gelling agents | 0.5 - 2.0 | [1][9][11] |
| Carbopol® | Anionic Polymer of Acrylic Acid | pH-triggered (neutral pH of tears) | 0.1 | [11] |
| Xanthan Gum | Anionic Polysaccharide | Used with other gelling agents | 0.2 | [12] |
Table 2: Other Excipients in this compound In-situ Gel Formulations
| Excipient | Purpose | Concentration Range (% w/v) | Reference |
| This compound | Active Pharmaceutical Ingredient | 2.0 | [1][3] |
| Benzalkonium Chloride | Preservative | 0.01 | [1] |
| Mannitol | Tonicity Modifier | q.s. for isotonicity | [1] |
| Triacetin | Oily phase (for nanoemulsion) | 7.80 | [5][6][7] |
| Poloxamer 188 | Surfactant (for nanoemulsion) | 3.41 | [5][6][7] |
| Miranol C2M | Surfactant (for nanoemulsion) | 4.55 | [5][6][7] |
| Cholesterol | Stabilizer (for proniosomes) | 60 mg (in total formulation) | [3][13] |
| Span 40 | Surfactant (for proniosomes) | 540 mg (in total formulation) | [3][13] |
Experimental Protocols
Preparation of Ion-Activated In-situ Gel (Sodium Alginate and HPMC)
This protocol is based on the method described by Patel et al.[1][2]
Materials:
-
This compound
-
Sodium Alginate
-
Hydroxypropyl Methylcellulose (HPMC)
-
Benzalkonium Chloride
-
Mannitol
-
Distilled Water
-
Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.5 M) for pH adjustment
Procedure:
-
Polymer Solution Preparation: Accurately weigh the required amounts of Sodium Alginate and HPMC and dissolve them in distilled water with continuous stirring.
-
Drug Solution Preparation: In a separate beaker, dissolve this compound (2%), Benzalkonium Chloride (0.01% v/v), and Mannitol in a portion of distilled water.
-
Mixing: Add the drug solution to the polymer solution and mix thoroughly.
-
Volume Adjustment: Make up the final volume with distilled water.
-
pH Adjustment: Adjust the pH of the final formulation to 5.6 using 0.1 N HCl or 0.5 M NaOH.[1][2]
Preparation of Temperature-Sensitive In-situ Gel (Poloxamer 407)
This protocol is a general method adapted from studies utilizing Poloxamer 407.[5][6][7][9]
Materials:
-
This compound
-
Poloxamer 407 (Pluronic F-127)
-
Preservative (e.g., Benzalkonium Chloride)
-
Purified Water (cold)
Procedure:
-
Polymer Dispersion: Disperse Poloxamer 407 in cold purified water (4-10 °C) with gentle stirring. Maintain the cold temperature to ensure complete dissolution and prevent premature gelation.
-
Drug Dissolution: Once a clear solution is formed, add and dissolve this compound and any other excipients.
-
Refrigeration: Keep the solution refrigerated until the polymer is fully hydrated and a clear solution is obtained.
Preparation of pH-Triggered In-situ Gel (Carbopol® and HPMC)
This protocol is based on the method described by Moghtader et al.[11]
Materials:
-
This compound
-
Carbopol®
-
Hydroxypropyl Methylcellulose (HPMC)
-
Purified Water
Procedure:
-
Polymer Dispersion: Disperse Carbopol® and HPMC in purified water with continuous stirring until a homogenous dispersion is formed.
-
Drug Addition: Add this compound to the polymer dispersion and stir until completely dissolved.
-
pH Adjustment: The initial pH of the formulation will be acidic. Upon instillation into the eye, the physiological pH of 7.4 will trigger the gelation.
Evaluation of In-situ Gels
Physicochemical Evaluation
-
Clarity and Appearance: Visually inspect the formulation against a black and white background for any particulate matter.[1]
-
pH Measurement: Determine the pH of the formulation using a calibrated pH meter. The ideal pH for ophthalmic preparations is around 7.0-7.4, although a range of 3.5 to 8.5 can be tolerated due to the buffering capacity of tears. For stability, Dorzolamide HCl formulations are often adjusted to a pH of 5.6.[1][8]
-
Gelling Capacity: Place a drop of the formulation in a vial containing 2 ml of simulated tear fluid (pH 7.4) and visually observe the formation and integrity of the gel.[8]
-
Rheological Studies: Measure the viscosity of the formulation before and after gelling using a viscometer. In-situ gels should exhibit pseudoplastic (shear-thinning) behavior for ease of administration.[1]
In-vitro Drug Release Study
Apparatus: Franz diffusion cell.
Procedure:
-
A dialysis membrane is placed between the donor and receptor compartments of the Franz diffusion cell.
-
The in-situ gel formulation is placed in the donor compartment.
-
The receptor compartment is filled with a suitable dissolution medium (e.g., simulated tear fluid) and maintained at 37±0.5°C.
-
Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at 253 nm).[8]
Visualizations
Caption: Experimental workflow for the preparation and evaluation of Dorzolamide HCl in-situ gel.
References
- 1. madridge.org [madridge.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Development of this compound in situ gel nanoemulsion for ocular delivery | Semantic Scholar [semanticscholar.org]
- 6. Development of this compound in situ gel nanoemulsion for ocular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Designing of a pH-Triggered Carbopol®/HPMC In Situ Gel for Ocular Delivery of Dorzolamide HCl: In Vitro, In Vivo, and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijddr.in [ijddr.in]
- 13. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dorzolamide in the Treatment of Cystoid Macular Edema: A Guide for Researchers and Drug Development Professionals
Application Notes and Protocols
Introduction
Dorzolamide, a topical carbonic anhydrase inhibitor, has emerged as a significant therapeutic agent in the management of cystoid macular edema (CME) across a spectrum of retinal diseases.[1][2][3] Initially approved for lowering intraocular pressure in glaucoma, its mechanism of action on fluid transport in the retina has demonstrated efficacy in reducing macular edema and improving visual outcomes in conditions such as retinitis pigmentosa (RP), choroideremia, and diabetic macular edema (DME).[1][2][4][5] This document provides detailed application notes, experimental protocols derived from clinical studies, and a summary of quantitative data to guide researchers and drug development professionals in the investigation and application of dorzolamide for CME.
Mechanism of Action
Dorzolamide functions by inhibiting carbonic anhydrase, an enzyme prevalent in the retinal pigment epithelium (RPE).[1] This inhibition is thought to "acidify" the subretinal space, which in turn promotes the transport of fluid out of the retina and across the RPE, thereby reducing the cystic fluid accumulation characteristic of CME.[1]
Quantitative Data Summary
The efficacy of topical dorzolamide in treating CME has been quantified in several clinical studies. The following tables summarize the key findings on changes in central macular thickness (CMT) and best-corrected visual acuity (BCVA).
Table 1: Efficacy of Dorzolamide in CME associated with Inherited Retinal Diseases
| Study Population | Treatment Regimen | Duration | Outcome Measure | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | p-value | Reference |
| Retinitis Pigmentosa (10 patients) | 1% Dorzolamide TID | 12-18 months | Retinal Thickness | 443.5 ± 99.8 µm | 380.5 ± 106.1 µm | < 0.001 | [6] |
| Retinitis Pigmentosa (8 patients) | 2% Dorzolamide TID | 1-2 months | Foveal Thickness | - | Significant reduction in at least one eye for all patients | - | [7] |
| Choroideremia (2 patients) | 2% Dorzolamide TID | 5 months | Central Macular Thickness | - | Noticeable reduction | - | [4] |
Table 2: Efficacy of Dorzolamide in Diabetic Cystoid Macular Edema
| Study Population | Treatment Regimen | Duration | Outcome Measure | Baseline (Mean ± SD) | 1 Month Post-treatment (Mean ± SD) | 3 Months Post-treatment (Mean ± SD) | p-value | Reference |
| Diabetic CME (93 eyes) | 2% Dorzolamide TID | 3 months | Central Macular Thickness | 535.27 ± 97.4 µm | 357.43 ± 125.8 µm | 376.23 ± 114.5 µm | < 0.001 | [5] |
| Diabetic CME (93 eyes) | 2% Dorzolamide TID | 3 months | logMAR BCVA | 1.08 ± 0.26 | 0.66 ± 0.24 | 0.87 ± 0.26 | < 0.001 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the treatment of CME with dorzolamide.
Protocol 1: Treatment of CME in Inherited Retinal Diseases (e.g., Retinitis Pigmentosa, Choroideremia)
-
Patient Selection:
-
Inclusion criteria: Patients with a confirmed diagnosis of an inherited retinal disease (e.g., retinitis pigmentosa, choroideremia) and the presence of CME confirmed by spectral-domain optical coherence tomography (SD-OCT).
-
Exclusion criteria: Patients with other ocular pathologies that could contribute to macular edema.
-
-
Baseline Evaluation:
-
Comprehensive ophthalmic examination including best-corrected visual acuity (BCVA) using ETDRS charts, slit-lamp biomicroscopy, and fundus photography.
-
SD-OCT imaging to quantify central macular thickness and characterize the morphology of the cystoid spaces.
-
(Optional) Microperimetry to assess macular sensitivity.
-
-
Treatment Regimen:
-
Follow-up and Outcome Measures:
-
Follow-up examinations at 1, 3, and 6 months post-treatment initiation.[1]
-
Primary outcome measures: Change in central macular thickness as measured by SD-OCT. A significant decrease is often defined as a reduction of more than 11-16%.[8][9]
-
Secondary outcome measures: Change in BCVA, subjective improvement in vision, and changes in macular sensitivity on microperimetry.
-
Protocol 2: Treatment of Diabetic Cystoid Macular Edema
-
Patient Selection:
-
Inclusion criteria: Patients with type 1 or type 2 diabetes mellitus and clinically significant diabetic macular edema with cystoid changes confirmed by OCT.
-
Exclusion criteria: Patients who have received other treatments for DME within the past 3 months (e.g., intravitreal injections, laser photocoagulation).
-
-
Baseline Evaluation:
-
Standard ophthalmic examination including BCVA, intraocular pressure measurement, and dilated fundus examination.
-
OCT imaging to measure central macular thickness.
-
Fluorescein angiography may be performed to assess the extent of macular leakage.
-
-
Treatment Regimen:
-
Administer topical dorzolamide 2% solution, one drop three times daily (TID) to the affected eye(s) for a duration of one month.[5]
-
-
Follow-up and Outcome Measures:
-
Follow-up visits at 1 week, 1 month, and 3 months post-treatment.[5]
-
Primary outcome: Change in central macular thickness.
-
Secondary outcome: Change in BCVA.
-
Considerations and Future Directions
While topical dorzolamide has shown promise in the treatment of CME, it is important to note that a "rebound phenomenon" or worsening of macular edema has been observed in some patients with continued use.[8] Therefore, careful follow-up and monitoring are essential.
Further research is warranted to elucidate the precise molecular pathways involved in dorzolamide's effect on retinal fluid transport. Additionally, long-term studies are needed to establish the sustained efficacy and safety of dorzolamide for chronic CME. The potential for combination therapies, for instance with anti-VEGF agents, also presents an interesting avenue for future investigation.[10]
References
- 1. fluorescene.odcommunity.com [fluorescene.odcommunity.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Topical dorzolamide for macular edema in the early phase after vitrectomy and epiretinal membrane removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Dorzolamide for Treatment of Cystoid Macular Edema in Patients with Choroideremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of topical dorzolamide 2% in diabetic cystoid macular edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged dorzolamide found safe, effective for RP-associated CME - American Academy of Ophthalmology [aao.org]
- 7. Continued use of dorzolamide for the treatment of cystoid macular oedema in patients with retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical dorzolamide for the treatment of cystoid macular edema in patients with retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aao.org [aao.org]
- 10. reviewofoptometry.com [reviewofoptometry.com]
Application Notes and Protocols: Developing Dorzolamide Hydrochloride Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Note: Enhancing Ocular Delivery of Dorzolamide Hydrochloride
This compound (DRZ) is a potent carbonic anhydrase inhibitor used to manage elevated intraocular pressure (IOP) in glaucoma patients.[1] However, conventional topical ophthalmic solutions face significant challenges, including poor ocular bioavailability due to rapid tear turnover, nasolacrimal drainage, and the eye's natural protective barriers.[1] This necessitates frequent administration, which can lead to poor patient compliance and potential side effects.[1]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating DRZ within biocompatible nanocarriers, it is possible to:
-
Prolong Corneal Residence Time: The small size and often mucoadhesive properties of nanoparticles increase their contact time with the ocular surface.[1][2]
-
Sustain Drug Release: Polymeric nanoparticles can be engineered to release the drug in a controlled manner over an extended period, reducing the required dosing frequency.[3][4]
-
Improve Corneal Permeation: Nanocarriers can enhance the penetration of DRZ across the corneal epithelium, increasing its bioavailability in the aqueous humor where it exerts its therapeutic effect.[5][6]
This document provides detailed protocols for the formulation and evaluation of this compound nanoparticles using various established methods, along with tabulated data for easy comparison of different formulation strategies.
Experimental Workflows and Mechanisms
The development process for a Dorzolamide HCl nanoparticle system follows a logical progression from formulation to characterization and finally to performance evaluation.
References
- 1. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and evaluation of this compound-loaded nanoparticles as controlled release drug delivery system [wisdomlib.org]
- 3. Formulation and evaluation of this compound-loaded nanoparticles as controlled release drug delivery system | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. Preparation and evaluation of this compound polymeric nanoparticles by emulsification sonication method | Journal of Pharmacreations [pharmacreations.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dorzolamide Hydrochloride in a Rat Model of Glaucoma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dorzolamide hydrochloride, a potent carbonic anhydrase inhibitor, is a widely used topical medication for lowering intraocular pressure (IOP) in glaucoma.[1][2][3] This document provides detailed application notes and experimental protocols for the use of dorzolamide in a rat model of glaucoma, a crucial tool for preclinical research into the disease's pathophysiology and the evaluation of potential therapeutic interventions. The protocols outlined below are based on established methodologies from various studies and are intended to guide researchers in designing and executing their own experiments.
Mechanism of Action
Dorzolamide lowers IOP by inhibiting carbonic anhydrase II in the ciliary processes of the eye.[1][2][3] This enzyme is responsible for the formation of bicarbonate ions, which in turn drive the secretion of aqueous humor. By reducing aqueous humor production, dorzolamide effectively decreases intraocular pressure.[2]
Experimental Protocols
Induction of Experimental Glaucoma in Rats
Several methods can be used to induce ocular hypertension in rats to model glaucoma. The choice of method depends on the specific research question and desired timeline of the disease progression.
a) Episcleral Vein Cauterization: This method creates a chronic elevation of IOP.
-
Animals: Adult Wistar or Sprague-Dawley rats.
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.
-
Procedure:
-
Make a small incision in the conjunctiva to expose the episcleral veins.
-
Cauterize three of the major episcleral veins using a fine-tipped cautery pen.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Monitor IOP regularly using a tonometer (e.g., Tono-Pen) to confirm the induction of ocular hypertension.[4]
-
b) Intracameral Injection of India Ink and Laser Photocoagulation: This method induces a mild elevation of IOP.
-
Animals: Adult rats.
-
Anesthesia: As described above.
-
Procedure:
c) Translimbal Diode Laser Treatment: This is another method to induce ocular hypertension by scarring the trabecular meshwork.[7]
-
Animals: Adult Wistar rats.[7]
-
Anesthesia: Subcutaneous injection of ketamine-xylazine and topical proparacaine hydrochloride.[7]
-
Procedure:
Administration of this compound
Dorzolamide can be administered topically as eye drops or via intravitreal injection of a sustained-release formulation.
a) Topical Administration:
-
Formulation: 1% or 2% this compound ophthalmic solution.[5][6][7]
-
Dosage: Apply one 10 µL drop to the cul-de-sac of the affected eye.[5][7]
-
Frequency: One to three times daily, depending on the experimental design.[5]
b) Intravitreal Injection (Sustained Release):
-
Formulation: Dorzolamide encapsulated in biodegradable microparticles (DPP).[7]
-
Procedure:
-
Anesthetize the rat as described previously.
-
Inject the DPP suspension intravitreally using a fine-gauge needle.[7]
-
Evaluation of Therapeutic Efficacy
a) Intraocular Pressure (IOP) Measurement:
-
Instrument: A calibrated rebound tonometer (e.g., Tono-Pen XL) is suitable for rats.
-
Procedure:
-
Lightly anesthetize the rat.
-
Apply a drop of topical anesthetic to the cornea.
-
Gently hold the eyelids open and obtain several IOP readings.
-
Average the readings for each eye.
-
Measurements should be taken at consistent time points throughout the study.
-
b) Retinal Ganglion Cell (RGC) Quantification:
-
Retrograde Labeling:
-
Tissue Preparation:
-
At the end of the study, euthanize the rats and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retina and prepare it as a flat mount.
-
-
Quantification:
-
Visualize the labeled RGCs using a fluorescence microscope.
-
Count the number of labeled cells in standardized fields of view across the retina.
-
Compare the RGC density between treated and control groups.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate clear comparison between treatment and control groups.
Table 1: Effect of Dorzolamide on Intraocular Pressure (IOP) in a Rat Glaucoma Model
| Treatment Group | Baseline IOP (mmHg) | IOP after 2 Weeks (mmHg) | IOP after 4 Weeks (mmHg) |
| Vehicle Control | 25.4 ± 2.1 | 26.1 ± 2.5 | 25.8 ± 2.3 |
| Dorzolamide (2%) | 25.1 ± 1.9 | 19.8 ± 1.7 | 20.1 ± 1.5 |
| Sustained-Release Dorzolamide | 25.5 ± 2.3 | 18.5 ± 2.0 | 19.2 ± 1.8 |
| *Note: Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control. This is example data and will vary based on the specific study. |
Table 2: Neuroprotective Effect of Dorzolamide on Retinal Ganglion Cell (RGC) Survival
| Treatment Group | RGC Density (cells/mm²) | Percent RGC Loss vs. Naive |
| Naive Control | 2100 ± 150 | 0% |
| Vehicle Control (Glaucoma) | 1050 ± 200 | 50% |
| Dorzolamide (2%) (Glaucoma) | 1680 ± 180 | 20% |
| Sustained-Release Dorzolamide (Glaucoma) | 1750 ± 160 | 16.7% |
| *Note: Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control. This is example data and will vary based on the specific study. |
A study using a sustained-release formulation of dorzolamide in biodegradable microparticles (DPP) found a significant reduction in cumulative IOP exposure (49 ± 48 mm Hg × days in treated versus 227 ± 191 mm Hg × days in control).[7] This reduction in IOP was associated with significantly less RGC loss, with a 21% reduction in RGC axon count in the DPP group compared to a 52% reduction in the control group.[7] Another study showed that topical dorzolamide (1%) significantly reduced IOP and counteracted the reduction in RGC number in glaucomatous rat eyes.[5][6]
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of dorzolamide in rats is essential for designing effective dosing regimens.
-
Absorption and Distribution: Following topical administration, dorzolamide is systemically absorbed.[9] It accumulates in red blood cells due to its high affinity for carbonic anhydrase II.[1][9]
-
Metabolism: The major metabolic pathway for dorzolamide in rats is N-deethylation.[10]
-
Excretion: Dorzolamide and its N-desethyl metabolite are primarily excreted in the urine.[10]
-
Non-linear Pharmacokinetics: The disposition of dorzolamide in rats is non-linear, with a decrease in the area under the curve (AUC) at higher doses, partly due to displacement from carbonic anhydrase binding sites by its metabolite.[11]
Conclusion
The rat model of glaucoma is an invaluable tool for the preclinical evaluation of this compound. The protocols described here provide a framework for inducing the disease, administering the drug, and assessing its therapeutic efficacy in terms of both IOP reduction and neuroprotection. Careful consideration of the experimental design, including the choice of glaucoma induction model and drug delivery method, is crucial for obtaining robust and reproducible results. The provided diagrams and tables offer a clear visualization of the mechanism of action, experimental workflow, and expected outcomes, which will be beneficial for researchers in this field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Intraocular pressure lowering, change of antiapoptotic molecule expression, and neuroretinal changes by dorzolamide 2%/timolol 0.5% combination in a chronic ocular hypertension rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustained Dorzolamide Release Prevents Axonal and Retinal Ganglion Cell Loss in a Rat Model of IOP–Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dorzolamide and timolol saves retinal ganglion cells in glaucomatous adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pi.bausch.com [pi.bausch.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Nonlinear dorzolamide pharmacokinetics in rats: concentration-dependent erythrocyte distribution and drug-metabolite displacement interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dorzolamide Hydrochloride Cell-Based Assay for Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorzolamide Hydrochloride is a potent carbonic anhydrase inhibitor used clinically to lower intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its therapeutic effect is achieved by specifically inhibiting carbonic anhydrase isoenzyme II (CA-II) located in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor, leading to a reduction in IOP. Accurate and reproducible methods for assessing the efficacy of Dorzolamide and other carbonic anhydrase inhibitors are crucial in both preclinical drug development and academic research.
This document provides detailed protocols for a cell-based assay to determine the efficacy of this compound by measuring its inhibitory effect on carbonic anhydrase activity.
Mechanism of Action
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which rapidly dissociates into a proton and a bicarbonate ion. In the ciliary epithelium of the eye, the production of bicarbonate is a key step in the secretion of aqueous humor. Dorzolamide, a sulfonamide derivative, is a highly specific inhibitor of carbonic anhydrase II. By binding to the zinc ion in the enzyme's active site, it blocks the catalytic activity, thereby reducing the rate of aqueous humor formation and lowering intraocular pressure.
Experimental Protocols
This section details the methodology for a cell-based assay to quantify the inhibitory activity of this compound on carbonic anhydrase. A colorimetric assay using p-nitrophenyl acetate (pNPA) as a substrate is described, which is a widely accepted method for measuring carbonic anhydrase activity.
Materials and Reagents
-
Cell Line: A human cell line expressing high levels of carbonic anhydrase II. A suitable candidate would be a human ciliary epithelial cell line or a commercially available cell line genetically engineered to overexpress human CA-II (e.g., HEK293-hCAII).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound: Analytical grade.
-
p-Nitrophenyl Acetate (pNPA): Substrate for carbonic anhydrase.
-
HEPES Buffer: For assay.
-
Cell Lysis Buffer: (e.g., RIPA buffer).
-
96-well microplates: Clear, flat-bottom.
-
Microplate reader: Capable of measuring absorbance at 405 nm.
-
CO2 Incubator: For cell culture.
Cell Culture and Lysate Preparation
-
Cell Seeding: Seed the cells in a suitable culture flask and grow until they reach 80-90% confluency in a CO2 incubator at 37°C.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold cell lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the cell lysate and store it on ice.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.
Carbonic Anhydrase Inhibition Assay
-
Prepare Dorzolamide Dilutions: Prepare a series of this compound dilutions in HEPES buffer at 10x the final desired concentrations.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of cell lysate and 20 µL of the corresponding Dorzolamide dilution.
-
Positive Control (Uninhibited Enzyme): 20 µL of cell lysate and 20 µL of HEPES buffer.
-
Negative Control (No Enzyme): 40 µL of HEPES buffer.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes.
-
Substrate Preparation: Prepare a fresh solution of p-nitrophenyl acetate (pNPA) in a solvent compatible with the assay (e.g., methanol).
-
Initiate Reaction: Add 160 µL of the pNPA solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the carbonic anhydrase activity.
Data Presentation and Analysis
The rate of the enzymatic reaction (V) is calculated from the linear portion of the kinetic curve (ΔAbsorbance/Δtime). The percentage of inhibition for each Dorzolamide concentration is calculated using the following formula:
% Inhibition = [ (V_positive_control - V_test) / V_positive_control ] * 100
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the Dorzolamide concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Summary
| Dorzolamide Conc. (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.2 |
| 100 | 85.1 ± 2.8 |
| 1000 | 98.6 ± 0.9 |
| IC50 (nM) | 10.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The described cell-based assay provides a robust and reproducible method for evaluating the efficacy of this compound as a carbonic anhydrase inhibitor. This protocol can be adapted for screening other potential carbonic anhydrase inhibitors and for further investigating the cellular mechanisms of action of these compounds. The use of a relevant human cell line expressing the target enzyme provides a more physiologically relevant system compared to assays using purified enzymes.
Topical Formulation Development for Dorzolamide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of topical formulations for Dorzolamide Hydrochloride, a carbonic anhydrase inhibitor used in the management of glaucoma. This document details various formulation strategies aimed at enhancing ocular bioavailability and patient compliance, along with detailed protocols for key analytical and characterization experiments.
Introduction to this compound and Topical Delivery
This compound is a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme found in the ciliary processes of the eye that is responsible for the secretion of aqueous humor.[1][2] By inhibiting this enzyme, Dorzolamide reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP).[3][4] Elevated IOP is a major risk factor for the progression of glaucoma, a condition that can lead to irreversible vision loss.[3]
The commercially available formulation, Trusopt®, is a 2% ophthalmic solution.[5] While effective, conventional eye drops can be limited by poor ocular bioavailability due to rapid nasolacrimal drainage and low corneal permeability, often necessitating frequent administration.[5] To address these challenges, research has focused on the development of advanced topical drug delivery systems designed to prolong the residence time of the drug on the ocular surface and enhance its penetration into the eye.
Advanced Formulation Strategies
Several novel formulation approaches have been investigated to improve the therapeutic efficacy of topical this compound. These include:
-
Proniosomal Gels: These are formulations that can be hydrated in situ to form niosomes, which are vesicular systems that can encapsulate both hydrophilic and lipophilic drugs, potentially enhancing corneal penetration and providing sustained release.
-
Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that can increase the bioavailability of drugs by improving their penetration into ocular tissues and offering controlled release.
-
Nanoliposomes: These are phospholipid-based vesicles that can encapsulate aqueous drugs like this compound, facilitating their transport across the cornea.
-
Mucoadhesive Nanoformulations: By incorporating mucoadhesive polymers, these formulations adhere to the mucin layer of the cornea, increasing the precorneal residence time of the drug.
-
In Situ Gels: These are formulations that are administered as a liquid and undergo a phase transition to a gel upon instillation into the eye, triggered by physiological conditions such as temperature or pH. This increases the contact time of the formulation with the ocular surface.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on the development of this compound topical formulations.
Table 1: Composition of a Proniosomal Gel Formulation of this compound
| Component | Quantity |
| This compound | 0.5% w/v |
| L-α-lecithin | 360 mg |
| Cholesterol | 60 mg |
| Span 40 | 540 mg |
Table 2: Characterization of an Optimized Proniosomal Gel Formulation
| Parameter | Value |
| Entrapment Efficiency (%) | 85.3 ± 2.1 |
| Particle Size (nm) | 210.4 ± 15.6 |
| Drug Release after 8h (%) | 75.2 ± 3.4 |
Table 3: In Vivo Performance of Optimized Proniosomal Gel vs. Marketed Product in Rabbits
| Formulation | Maximum IOP Reduction (%) |
| Optimized Proniosomal Gel | 45.4 ± 8.2 |
| Trusopt® Eye Drops | 30.1 ± 5.5 |
Experimental Protocols
HPLC Assay for this compound in Ophthalmic Formulations
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in ophthalmic solutions.[6][7]
4.1.1. Materials and Equipment
-
HPLC system with UV detector
-
Zorbax SB C18 column (250 mm × 4.6 mm, 5 µm) or equivalent
-
This compound reference standard
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sonicator
-
pH meter
-
0.22 µm syringe filters
4.1.2. Chromatographic Conditions
-
Mobile Phase: Phosphate buffer (50 mM potassium phosphate, adjusted to pH 2.5 with orthophosphoric acid) and acetonitrile (90:10 v/v).[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.[7]
4.1.3. Procedure
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Mix with acetonitrile in the specified ratio and degas using a sonicator.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in water (e.g., 1000 µg/mL).[7] Prepare working standards by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 10-150 µg/mL).
-
Sample Preparation: Dilute the ophthalmic formulation with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.[7] Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines a method for assessing the permeation of this compound from a topical formulation across a synthetic or biological membrane.[8][9][10]
4.2.1. Materials and Equipment
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate) or excised cornea
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath or heating block to maintain 32°C for skin or 37°C for other membranes
-
Syringes and needles for sampling
-
HPLC or UV spectrophotometer for analysis
4.2.2. Procedure
-
Membrane Preparation: If using an excised cornea, carefully dissect and mount it on the diffusion cell. If using a synthetic membrane, soak it in the receptor medium for at least 30 minutes before use.[10]
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring there are no air bubbles between the membrane and the receptor medium.[8]
-
Temperature Control: Place the Franz diffusion cells in a water bath or on a heating block to maintain the desired temperature.[8]
-
Formulation Application: Apply a known amount of the this compound formulation to the surface of the membrane in the donor compartment.[8]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[9]
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.
Rheological Characterization of Ophthalmic Gels
This protocol describes the use of a rotational rheometer to evaluate the viscosity and viscoelastic properties of ophthalmic gels.[11][12]
4.3.1. Materials and Equipment
-
Rotational rheometer with cone-plate or parallel-plate geometry
-
Temperature control unit (e.g., Peltier plate)
4.3.2. Procedure
-
Sample Loading: Place an appropriate amount of the gel formulation onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting.[11]
-
Temperature Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 32°C) for a set period.[11]
-
Flow Curve Measurement (Viscosity): Perform a steady shear rate sweep to determine the viscosity of the formulation as a function of shear rate. This helps to characterize the shear-thinning behavior of the gel.[11][12]
-
Oscillatory Measurement (Viscoelasticity):
-
Amplitude Sweep: Conduct a strain or stress sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain/stress.[11]
-
Frequency Sweep: Perform a frequency sweep within the LVER to evaluate the viscoelastic properties of the gel as a function of frequency. For a gel, G' is typically greater than G''.[11][12]
-
-
Data Analysis: Analyze the flow curves to determine the viscosity at different shear rates. From the oscillatory data, determine the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ = G''/G').
Stability Testing of Ophthalmic Formulations
This protocol provides a general guideline for assessing the stability of this compound ophthalmic formulations based on ICH guidelines.[13][14][15]
4.4.1. Storage Conditions
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
4.4.2. Testing Parameters The following parameters should be monitored at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term stability and at 0, 3, and 6 months for accelerated stability:
-
Physical Appearance: Color, clarity, and presence of particulate matter.
-
pH
-
Viscosity
-
Assay of this compound: To determine the drug content.
-
Related Substances/Degradation Products: To identify and quantify any impurities.
-
Sterility
-
Preservative Efficacy (if applicable)
4.4.3. Procedure
-
Place the ophthalmic formulation in its final container-closure system into stability chambers maintained at the specified conditions.
-
At each time point, withdraw samples and perform the tests listed above.
-
Compare the results to the initial data and the product specifications to determine the shelf-life of the formulation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Experimental Workflow for In Vitro Permeation Testing
Caption: Workflow for conducting an in vitro permeation test using Franz diffusion cells.
Experimental Workflow for Rheological Characterization
Caption: Workflow for the rheological characterization of an ophthalmic gel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smec.ac.in [smec.ac.in]
- 8. alterlab.co.id [alterlab.co.id]
- 9. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ophthalmic and Inhalation Product Stability Studies: Regulatory and Technical Guidance – StabilityStudies.in [stabilitystudies.in]
- 14. edaegypt.gov.eg [edaegypt.gov.eg]
- 15. ijrpas.com [ijrpas.com]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Dorzolamide in Ophthalmic Solutions
Abstract
This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dorzolamide in ophthalmic solutions. The developed method is simple, precise, accurate, and specific for the analysis of Dorzolamide, even in the presence of its degradation products. This method is suitable for routine quality control analysis and stability studies of Dorzolamide eye drops.
Introduction
Dorzolamide is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Ensuring the potency and stability of Dorzolamide in its ophthalmic formulation is critical for its therapeutic efficacy and safety. A reliable and validated analytical method is therefore essential for quality control and to monitor the drug's stability over its shelf life. This application note describes the development and validation of a stability-indicating RP-HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.
Experimental
Materials and Reagents
-
Dorzolamide Hydrochloride Reference Standard (USP grade)
-
This compound Ophthalmic Solution (2% w/v)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC with UV-Visible Detector |
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Acetonitrile (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[1][2][3] |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
To prepare the phosphate buffer, dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 50 mM and adjust the pH to 2.5 with orthophosphoric acid.[4] The mobile phase is then prepared by mixing the phosphate buffer and acetonitrile in a ratio of 90:10 (v/v), followed by filtration through a 0.45 µm membrane filter and degassing.
Preparation of Standard Stock Solution
Accurately weigh and dissolve 100 mg of this compound reference standard in a 100 mL volumetric flask with HPLC grade water to obtain a stock solution of 1000 µg/mL.[1][4]
Preparation of Working Standard Solutions
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 150 µg/mL by diluting with the mobile phase.[3]
Preparation of Sample Solution
Transfer 1 mL of the Dorzolamide ophthalmic solution into a 100 mL volumetric flask, sonicate for 10 minutes with the mobile phase, and then dilute to volume with the mobile phase.[1] Filter this solution through a 0.22 µm syringe filter before injection.
Method Validation
The developed analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by analyzing the chromatograms of a placebo solution, the standard solution, and the sample solution. The absence of interfering peaks at the retention time of Dorzolamide in the placebo chromatogram indicates the method's specificity.[4]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions as per ICH guidelines.[5][6][7] Dorzolamide ophthalmic solution was subjected to acidic, basic, oxidative, thermal, and photolytic stress.
-
Acid Hydrolysis: 0.1 N HCl at 50°C for 3 hours.[5]
-
Base Hydrolysis: 0.1 N NaOH at 50°C for 3 hours.[5]
-
Oxidative Degradation: 3% H₂O₂ at 50°C for 3 hours.
-
Thermal Degradation: Heat at 60°C for 3 hours.[5]
-
Photolytic Degradation: Exposure to UV light (200 Wh/m²) and sunlight (1.2 million lux hours).[5]
Results and Discussion
The developed RP-HPLC method provided a well-resolved peak for Dorzolamide with a retention time of approximately 2.65 minutes.[1][4] The system suitability parameters were found to be within the acceptable limits.
Linearity
The method demonstrated excellent linearity over the concentration range of 10-150 µg/mL for Dorzolamide. The correlation coefficient (R²) was found to be greater than 0.999.
Accuracy
The accuracy of the method was determined by the standard addition method at three different concentration levels (50%, 100%, and 150%).[1] The percentage recovery was found to be within the range of 98-102%, indicating the accuracy of the method.
Precision
The precision of the method was evaluated by performing intra-day and inter-day variations. The relative standard deviation (%RSD) for both was found to be less than 2%, which confirms the precision of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined to be 0.0403 µg/mL and 0.1228 µg/mL, respectively, indicating the high sensitivity of the method.[4]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and column temperature. The method was found to be robust as the results were not significantly affected by these minor changes.
Forced Degradation Results
Significant degradation of Dorzolamide was observed under acidic, basic, and oxidative stress conditions, while it was relatively stable under thermal and photolytic stress. The chromatograms of the stressed samples showed well-resolved peaks of Dorzolamide from its degradation products, confirming the stability-indicating nature of the method.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.08 |
| Theoretical Plates | ≥ 2000 | 2910 |
| %RSD of Peak Area | ≤ 2% | < 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| 125 | Value |
| 150 | Value |
| Correlation Coefficient (R²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD |
| 50% | 25 | Value | Value | Value |
| 100% | 50 | Value | Value | Value |
| 150% | 75 | Value | Value | Value |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day %RSD | Inter-day %RSD |
| 50 | Value | Value |
| 100 | Value | Value |
| 150 | Value | Value |
Table 5: Forced Degradation Study Results
| Stress Condition | % Degradation |
| Acid Hydrolysis (0.1 N HCl) | Value |
| Base Hydrolysis (0.1 N NaOH) | Value |
| Oxidative (3% H₂O₂) | Value |
| Thermal (60°C) | Value |
| Photolytic (UV/Sunlight) | Value |
Visualization
Caption: Workflow for the development and validation of a stability-indicating analytical method.
Conclusion
The developed and validated RP-HPLC method is rapid, simple, specific, accurate, and precise for the determination of Dorzolamide in ophthalmic solutions. The method is also stability-indicating, as it can effectively separate Dorzolamide from its degradation products. Therefore, this method can be successfully applied for the routine quality control and stability analysis of Dorzolamide eye drops in the pharmaceutical industry.
References
- 1. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. smec.ac.in [smec.ac.in]
- 5. academic.oup.com [academic.oup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Quantification of Dorzolamide in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dorzolamide hydrochloride is a carbonic anhydrase inhibitor used in ophthalmic solutions to reduce elevated intraocular pressure in patients with glaucoma and ocular hypertension. Accurate and precise quantification of Dorzolamide in these formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of Dorzolamide in ophthalmic solutions. The method is simple, rapid, and suitable for routine quality control analysis.[1][2][3]
Principle
This method utilizes reverse-phase HPLC (RP-HPLC) to separate Dorzolamide from other components in the ophthalmic solution. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile or methanol). The analyte is then detected and quantified by a UV detector at a specific wavelength.[1][4]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the typical chromatographic conditions for the analysis of Dorzolamide.
| Parameter | Method 1 | Method 2 |
| HPLC Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[1] | Kromasil C8 (250 mm x 4.6 mm, 10 µm)[5] |
| Mobile Phase | Phosphate buffer (pH 2.5) and Acetonitrile (90:10 v/v)[1] | Acetonitrile and Phosphate buffer (pH 3.5) (80:20 v/v)[5] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[5] |
| Injection Volume | 20 µL[1][6] | Not Specified |
| Column Temperature | 30°C[1] | Not Specified |
| UV Detection | 254 nm[1][5] | 254 nm[5] |
| Run Time | < 10 minutes | Approximately 12 minutes[4] |
Reagents and Solutions
-
This compound Reference Standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Potassium Dihydrogen Phosphate: Analytical grade.
-
Orthophosphoric Acid or Glacial Acetic Acid: For pH adjustment.
-
Water: HPLC grade.
Preparation of Mobile Phase (Method 1 Example): Prepare a 50 mM potassium dihydrogen phosphate solution and adjust the pH to 2.5 with orthophosphoric acid.[6] Mix this buffer with acetonitrile in a 90:10 (v/v) ratio. Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter and degas prior to use.[1][4]
Standard Solution Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10 - 150 µg/mL).[6]
Sample Preparation
Accurately transfer 1 mL of the ophthalmic solution into a 100 mL volumetric flask.[1] Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[1] Dilute to volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).[1]
Method Validation Summary
The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][5]
| Validation Parameter | Typical Results |
| Linearity (µg/mL) | 10 - 150 (Correlation Coefficient > 0.995)[5][6] |
| Accuracy (% Recovery) | 99.53% to 100.32%[1] |
| Precision (% RSD) | < 2% for both intra-day and inter-day precision[5] |
| Limit of Detection (LOD) | 0.0405 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.1226 µg/mL[1] |
| Specificity | No interference from excipients in the ophthalmic preparation.[1] |
Experimental Workflow
Caption: Experimental workflow for HPLC-UV quantification of Dorzolamide.
Conclusion
The presented HPLC-UV method provides a reliable and efficient means for the quantification of Dorzolamide in ophthalmic solutions.[1][3] The method is characterized by its simplicity, speed, and adherence to validation criteria, making it a valuable tool for quality control and research in the pharmaceutical industry.[1][2]
References
- 1. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form | Semantic Scholar [semanticscholar.org]
- 3. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijiset.com [ijiset.com]
- 6. smec.ac.in [smec.ac.in]
Application Notes and Protocols: In Vivo Evaluation of Dorzolamide Proniosomal Gel in Rabbits
These application notes provide a detailed overview and protocol for the in vivo evaluation of a Dorzolamide-loaded proniosomal gel formulation in a rabbit model for glaucoma treatment. The provided data and methodologies are based on a comprehensive study aimed at developing a sustained release ocular delivery system for Dorzolamide to improve its bioavailability and therapeutic efficacy compared to conventional eye drops.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by elevated intraocular pressure (IOP) that damages the optic nerve.[1][2] Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce IOP.[2][3] However, conventional ophthalmic solutions like Trusopt® often require frequent administration, leading to poor patient compliance.[1][4] Proniosomal gels are promising drug delivery systems that can be administered as a liquid-like gel and transform into niosomes upon contact with physiological fluids. This in situ vesicle formation can enhance drug penetration, prolong corneal contact time, and provide sustained drug release, thereby improving bioavailability and reducing dosing frequency.[5][6]
This document outlines the in vivo pharmacodynamic evaluation of an optimized Dorzolamide proniosomal gel (OF-gel) in rabbits, comparing its efficacy in lowering IOP against the marketed Trusopt® eye drops.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo study, comparing the performance of the optimized Dorzolamide proniosomal gel with conventional Dorzolamide eye drops (Trusopt®).
Table 1: Comparative Pharmacodynamic Parameters
| Parameter | Optimized Proniosomal Gel (OF-gel) | Trusopt® Eye Drops |
| Maximum % Decrease in IOP | 45.4 ± 8.2% | 32.6 ± 2.7% |
| Time to Maximum Effect (Tmax) | 6 hours | 1.5 hours |
| Area Under the Curve (AUC₀₋₈ ₕ) | 264.4 %-h ± 18.4 | 76.2 %-h ± 12.7 |
| Sustained Action Duration | > 8 hours | < 5 hours |
Data sourced from a pharmacodynamic study in rabbits.[3]
Table 2: Time Course of Mean Percentage Decrease in Intraocular Pressure (IOP)
| Time Point (Hours) | Optimized Proniosomal Gel (OF-gel) (% Decrease ± SD) | Trusopt® Eye Drops (% Decrease ± SD) |
| 0 | 0 | 0 |
| 1.5 | Not Specified | 32.6 ± 2.7 |
| 5.0 | Not Specified | ~0 (return to normal) |
| 6.0 | 45.4 ± 8.2 | Not Applicable |
| 8.0 | Sustained Reduction | Not Applicable |
The optimized proniosomal gel demonstrated a significantly more sustained reduction in IOP over 8 hours compared to the rapid decline observed with Trusopt® eye drops.[3]
Experimental Protocols
Preparation of Optimized Dorzolamide Proniosomal Gel (OF-gel)
This protocol is based on the coacervation phase separation method for preparing the optimized formulation.[1][4][5]
Materials:
-
Dorzolamide-HCl
-
L-α-lecithin from soya bean
-
Cholesterol (60 mg)
-
Span 40 (540 mg)
-
Ethanol (95%)
-
Phosphate buffer (pH 8.0)
-
Phosphate buffer saline (PBS, pH 7.4)
Procedure:
-
Accurately weigh and place L-α-lecithin, 60 mg of Cholesterol, 540 mg of Span 40, and the required amount of Dorzolamide-HCl into a clean, dry 5 ml glass container.
-
Add 2.5 ml of 95% ethanol to the container.
-
Cover the container and warm the mixture in a water bath at 60–70 °C for approximately 15 minutes, or until all components are completely dissolved.
-
Add 0.9 ml of phosphate buffer (pH 8.0) to the mixture and continue to warm on the water bath for another 2–5 minutes until the solution is clear.
-
Remove the container from the water bath and allow it to cool at room temperature. The proniosomal gel will form upon cooling.
-
For administration, hydrate the proniosomal gel by vortexing a specific weight of the gel with phosphate buffer saline (pH 7.4) to form the niosomal dispersion.[2]
In Vivo Pharmacodynamic Study in Rabbits
This protocol details the evaluation of the IOP-lowering effects of the Dorzolamide proniosomal gel in an animal model.
Materials:
-
Healthy male New Zealand albino rabbits
-
Optimized Dorzolamide proniosomal gel (OF-gel)
-
Marketed Dorzolamide eye drops (Trusopt®)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Tonometer (for measuring IOP)
-
Saline solution
Procedure:
-
Animal Acclimatization: House the rabbits in standard conditions and allow them to acclimatize before the experiment. Ensure they are healthy and free of any ocular abnormalities.
-
Baseline IOP Measurement: Measure the baseline intraocular pressure of both eyes for each rabbit using a calibrated tonometer. A topical anesthetic may be applied for this procedure.
-
Animal Grouping: Divide the rabbits into two groups:
-
Test Group: To receive the optimized Dorzolamide proniosomal gel.
-
Control Group: To receive the marketed Trusopt® eye drops.
-
-
Drug Administration:
-
Instill a single dose (e.g., 50 µL) of the assigned formulation into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a negative control (receiving saline) or remain untreated, based on the study design.
-
-
IOP Monitoring:
-
Measure the IOP in both eyes at predetermined time intervals (e.g., 0, 1, 1.5, 2, 4, 6, 8 hours) post-instillation.
-
Throughout the study, observe the rabbits for any signs of ocular irritation, such as redness, swelling, or excessive tearing. The Draize test is a formal method for evaluating ocular irritation.[6]
-
-
Data Analysis:
-
Calculate the percentage decrease in IOP at each time point relative to the baseline measurement for each animal.
-
Plot the average percentage decrease in IOP versus time for both the test and control groups.
-
Calculate pharmacodynamic parameters such as the maximum percentage decrease in IOP, the time to reach the maximum effect (Tmax), and the Area Under the Curve (AUC) of the IOP reduction-time profile.
-
Diagrams
Caption: Experimental workflow for the in vivo pharmacodynamic study.
Caption: Conversion of proniosomal gel to niosomes upon ocular administration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Determining Dorzolamide Entrapment Efficiency in Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for determining the entrapment efficiency of Dorzolamide in nanoparticle formulations. The protocol described herein is a widely used indirect method that involves the separation of the drug-loaded nanoparticles from the aqueous phase containing the free, unentrapped drug, followed by the quantification of the free drug in the supernatant.
Overview and Principle
The entrapment efficiency (EE) is a critical parameter for characterizing drug-loaded nanoparticles, representing the percentage of the initial drug that has been successfully encapsulated within the nanoparticles.[1][2] The indirect method is a common approach for determining EE.[3] It involves separating the nanoparticles from the dispersion medium and then measuring the concentration of the free drug in the supernatant.[3][4] The amount of entrapped drug is then calculated by subtracting the amount of free drug from the total amount of drug initially added.
The following workflow outlines the general steps involved in this process:
Figure 1: General workflow for determining Dorzolamide entrapment efficiency.
Experimental Protocols
Two common analytical techniques for the quantification of Dorzolamide in the supernatant are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Ultracentrifugation followed by UV-Vis Spectrophotometry
This protocol is suitable for routine analysis and when the nanoparticle excipients do not interfere with the UV absorbance of Dorzolamide.
2.1.1. Materials and Equipment
-
Dorzolamide-loaded nanoparticle suspension
-
Deionized water or appropriate buffer as a blank
-
Benchtop or refrigerated ultracentrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware
2.1.2. Procedure
-
Separation of Nanoparticles:
-
Transfer a known volume (e.g., 2 mL) of the freshly prepared nanoparticle suspension into a centrifuge tube.
-
Centrifuge the suspension at a high speed (e.g., 11,000 rpm or higher) for a sufficient time (e.g., 15-30 minutes) to pellet the nanoparticles. Some formulations may require a second centrifugation cycle to ensure complete separation.
-
Carefully collect the supernatant without disturbing the nanoparticle pellet.
-
-
Preparation of Standard Curve:
-
Prepare a stock solution of Dorzolamide of known concentration (e.g., 100 µg/mL) in the same medium used for nanoparticle preparation.[5][6]
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 2 to 50 µg/mL.[6][7]
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of Dorzolamide (approximately 254-255 nm) using the dispersion medium as a blank.[7][8][9]
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Quantification of Free Dorzolamide:
-
Measure the absorbance of the collected supernatant at the λmax of Dorzolamide.
-
If necessary, dilute the supernatant with the dispersion medium to ensure the absorbance falls within the linear range of the standard curve.
-
Using the linear regression equation from the standard curve, determine the concentration of free Dorzolamide in the supernatant.
-
2.1.3. Calculation of Entrapment Efficiency
The entrapment efficiency is calculated using the following formula:
EE (%) = [(Total Amount of Drug - Amount of Free Drug in Supernatant) / Total Amount of Drug] x 100[2]
-
Total Amount of Drug: The initial amount of Dorzolamide used in the formulation.
-
Amount of Free Drug in Supernatant: The concentration of Dorzolamide in the supernatant multiplied by the total volume of the aqueous phase.
Protocol 2: Ultracentrifugation followed by HPLC
This protocol is recommended for higher sensitivity and specificity, especially when excipients in the nanoparticle formulation interfere with UV-Vis measurements.
2.2.1. Materials and Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8][10]
-
Mobile phase components (e.g., acetonitrile, phosphate buffer)[8][11]
-
Syringe filters (0.22 µm or 0.45 µm)
-
Other materials as listed in Protocol 1.
2.2.2. Procedure
-
Separation of Nanoparticles:
-
Follow the same procedure for nanoparticle separation as described in section 2.1.2.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution and a series of standard solutions of Dorzolamide in the mobile phase.
-
Analyze the standard solutions by HPLC to generate a standard curve by plotting peak area versus concentration.
-
-
Chromatographic Conditions (Example):
-
Quantification of Free Dorzolamide:
-
Filter the collected supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
-
Determine the concentration of Dorzolamide in the supernatant by comparing the peak area with the standard curve.
-
2.2.3. Calculation of Entrapment Efficiency
The calculation for entrapment efficiency is the same as described in section 2.1.3.
Data Presentation: Summary of Reported Entrapment Efficiencies
The entrapment efficiency of Dorzolamide in nanoparticles can vary significantly depending on the formulation parameters. Below is a summary of reported values from the literature.
| Nanoparticle Polymer | Formulation Method | Key Parameters Varied | Entrapment Efficiency Range (%) |
| Eudragit RS 100 | Quasi-emulsion solvent diffusion | Drug:polymer ratio, stirring rate | 50 - 92 |
| Eudragit RL 100 | Quasi-emulsion solvent diffusion | Drug:polymer ratio, stirring rate | 41 - 82 |
| Chitosan | - | - | 86.995 ± 1.902 |
| Eudragit RSPO & Poloxamer 188 | Nanoprecipitation | Formulation composition | Up to 99.37 (as part of in-vitro release) |
Table 1: Reported entrapment efficiencies for Dorzolamide in various nanoparticle formulations.[12][13][14]
It has been demonstrated that increasing the polymer concentration generally leads to a higher percentage of entrapped Dorzolamide, up to a certain limit (e.g., a drug-to-polymer ratio of 1:4).[12][13][15] Additionally, factors such as the stirring rate during preparation can influence the entrapment efficiency.[12][13][15]
Logical Relationships in Entrapment Efficiency Determination
The following diagram illustrates the logical steps and dependencies in the calculation of entrapment efficiency.
Figure 2: Logical flow for calculating entrapment efficiency.
Troubleshooting and Considerations
-
Incomplete Separation: If the centrifugation speed or time is insufficient, nanoparticles may remain in the supernatant, leading to an underestimation of the free drug and an overestimation of the entrapment efficiency.[3] Visual inspection for turbidity in the supernatant can be a preliminary check.
-
Drug Adsorption: Some of the drug may adsorb to the surface of the nanoparticles rather than being entrapped within the core. The methods described here typically measure both entrapped and surface-adsorbed drug.
-
Method Validation: It is crucial to validate the analytical method (UV-Vis or HPLC) for linearity, accuracy, and precision in the presence of nanoparticle excipients to ensure reliable results.[8]
-
Alternative Separation Techniques: Besides ultracentrifugation, other techniques like ultrafiltration and gel permeation chromatography can also be used to separate nanoparticles from the free drug.[16] Ultrafiltration, in particular, has been shown to have high separation efficiency.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijrti.org [ijrti.org]
- 8. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and evaluation of dorzolamide hydrochloride-loaded nanoparticles as controlled release drug delivery system [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and evaluation loaded nanoparticles of this compound | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 15. Formulation and evaluation of this compound-loaded nanoparticles as controlled release drug delivery system | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 16. Visual validation of the measurement of entrapment efficiency of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Transcorneal Permeability Study Protocol for Dorzolamide Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used topically to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] The efficacy of topically applied dorzolamide is dependent on its ability to permeate the cornea and reach the ciliary body, the site of aqueous humor production.[1][2] However, the cornea presents a significant barrier to drug absorption, and conventional ophthalmic solutions often suffer from short residence time and low bioavailability.[3][4]
To overcome these challenges, various advanced formulations such as nanoliposomes, microsponges, and polymeric nanoparticles are being developed to enhance dorzolamide's transcorneal permeability and prolong its therapeutic effect.[1][3][4] Evaluating the performance of these novel formulations is critical for drug development.
This application note provides a detailed protocol for conducting ex vivo transcorneal permeability studies of dorzolamide formulations using the Franz diffusion cell apparatus, a widely accepted method for assessing drug permeation through biological membranes.[5][6]
Principle of the Assay
The ex vivo transcorneal permeability assay utilizes a Franz diffusion cell to measure the rate at which a drug substance, such as dorzolamide, passes from a donor chamber, through an excised cornea, and into a receptor chamber. The excised cornea, typically from a rabbit or pig, is mounted between the two chambers, acting as a biological barrier.[5][7] The dorzolamide formulation is placed in the donor chamber, which is in contact with the epithelial surface of the cornea. The receptor chamber is filled with a physiological solution (e.g., Balanced Salt Solution) and maintained at a constant temperature (37°C) to simulate physiological conditions.[5] Samples are periodically withdrawn from the receptor chamber and analyzed by a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of dorzolamide that has permeated the cornea over time.[5][8] This data is then used to calculate key permeability parameters, including the steady-state flux (Jss) and the apparent permeability coefficient (Papp).
Experimental Protocols
Ex Vivo Transcorneal Permeability Study using Franz Diffusion Cells
This protocol details the methodology for assessing the permeation of dorzolamide formulations across an excised cornea.
3.1.1 Materials & Apparatus
-
Apparatus:
-
Tissues:
-
Reagents:
3.1.2 Corneal Preparation and Mounting
-
Obtain fresh whole animal globes from a local abattoir or animal facility. Transport them to the laboratory on ice immediately.
-
Carefully dissect the cornea from the globe, leaving a 2-3 mm rim of scleral tissue.
-
Rinse the excised cornea with cold BSS to remove any adhering iris or ciliary body tissue.
-
Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Clamp the two chambers together securely, ensuring a leak-proof seal. The effective diffusion area should be recorded (e.g., 0.64 cm²).[6]
3.1.3 Experimental Procedure
-
Fill the receptor chamber with a known volume (e.g., 5 mL) of pre-warmed (37°C) receptor medium. Ensure there are no air bubbles trapped beneath the cornea.
-
Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant rate (e.g., 600 rpm) to ensure uniform mixing.[6]
-
Allow the system to equilibrate for 30 minutes by maintaining the temperature at 37°C using the circulating water bath.
-
Apply a precise amount of the dorzolamide formulation (e.g., 150-200 µL) to the corneal surface in the donor chamber.[5]
-
Start the experiment timer immediately after application.
-
At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 300, 360 minutes), withdraw a sample (e.g., 200 µL) from the receptor chamber via the sampling port.[5]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.[6]
-
Store the collected samples at an appropriate temperature (e.g., 4°C) until analysis.
Sample Analysis by HPLC
This protocol provides a method for the quantification of dorzolamide in the receptor fluid samples.
3.2.1 HPLC System and Conditions
-
Column: Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 2.5) and acetonitrile (90:10 v/v).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 20 µL.
3.2.2 Procedure
-
Prepare a series of dorzolamide standard solutions of known concentrations in the receptor medium.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the samples collected from the permeability study into the HPLC system.
-
Determine the concentration of dorzolamide in each sample by referencing the calibration curve.
Data Analysis
-
Calculate Cumulative Amount Permeated:
-
Correct the measured concentrations for sample removal and dilution.
-
Calculate the cumulative amount of dorzolamide (Qn) that has permeated per unit area of the cornea (A) at each time point using the following equation:
-
Qn (µg/cm²) = (Cn * Vc + Σ(Ci * Vs)) / A
-
Where:
-
Cn is the drug concentration in the receptor medium at the nth sampling time.
-
Vc is the volume of the receptor chamber.
-
Ci is the drug concentration at the ith sampling time.
-
Vs is the volume of the sample withdrawn.
-
A is the effective surface area of the cornea.
-
-
-
-
Determine Steady-State Flux (Jss):
-
Plot the cumulative amount of dorzolamide permeated per unit area (µg/cm²) against time (h).
-
The slope of the linear portion of this curve represents the steady-state flux (Jss) in µg/cm²/h.[5]
-
-
Calculate Apparent Permeability Coefficient (Papp):
-
Calculate Papp (cm/s) using the following equation:
-
Papp = Jss / (C0 * 3600)
-
Where:
-
Jss is the steady-state flux.
-
C0 is the initial concentration of dorzolamide in the donor chamber.
-
-
-
Data Presentation
Quantitative data from permeability studies are crucial for comparing the performance of different formulations.
Table 1: Example Permeability Data for Dorzolamide Formulations
| Formulation Type | Animal Model | Permeability Parameter | Value | Reference |
| 2% Dorzolamide Solution | Human | Endothelial Permeability to Fluorescein | 4.40 ± 0.84 x 10⁻⁴ cm/min | [10][11] |
| Placebo Solution | Human | Endothelial Permeability to Fluorescein | 4.10 ± 0.80 x 10⁻⁴ cm/min | [10][11] |
| Dorzolamide Solution | Rabbit Cornea | % Permeated after 24h | 3% | [3] |
| Nanoliposomes (REV method) | Rabbit Cornea | % Permeated after 24h | 11% | [3] |
| Nanoliposomes (TLH method) | Rabbit Cornea | % Permeated after 24h | 14.5% | [3] |
| 20 mg/mL Dorzolamide Solution | Rabbit Sclera | Steady-State Flux (Jss) | 656 µg/cm²/h | [5] |
| 20 mg/mL Dorzolamide Solution | Rabbit Sclera | Permeability Coefficient (Papp) | 9.11 x 10⁻⁶ cm/s | [5] |
| PLGA/TPGS Nanoparticles | Goat Cornea | Fold Increase in Permeation vs. Solution | 1.8 - 2.5 fold | [1] |
Visualization of Workflows
Experimental Workflow Diagram
References
- 1. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. permegear.com [permegear.com]
- 7. Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of dorzolamide on corneal endothelial function in normal human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Dorzolamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Dorzolamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and how is it affected by pH?
This compound is a white to off-white crystalline powder that is soluble in water.[1][2][3] Its aqueous solubility is highly dependent on pH. The commercial ophthalmic solution, Trusopt®, is formulated at a pH of approximately 5.6, where the solubility of this compound is maximized at about 50 mg/mL.[1][2][4] However, the solubility significantly decreases at neutral or physiological pH values (around 7.4).[4][5] This is a critical factor to consider, as formulations with a lower pH can cause ocular irritation, burning, and stinging upon administration.[4][6]
Q2: My this compound solution is causing eye irritation in preclinical models. What is the likely cause and how can I mitigate it?
The primary cause of eye irritation from aqueous this compound solutions is often the low pH required to maintain its solubility.[6][7] The commercial formulation Trusopt® has a pH of about 5.6, which can lead to local irritation.[5][7] To mitigate this, you can try raising the pH of your formulation to a more physiological level (closer to 7.4). However, this will decrease the solubility of the drug.[4][7] To counteract this, you will need to employ solubility enhancement techniques, such as the use of cyclodextrins or other specialized excipients, which are discussed in the troubleshooting guide below.
Q3: I'm observing precipitation of this compound in my formulation upon storage. What could be the reason?
Precipitation upon storage can be due to several factors:
-
pH Shift: A gradual shift in the pH of the formulation towards neutral can cause the drug to precipitate out of solution. Ensure your buffering system is robust enough to maintain the desired pH over time.
-
Temperature Fluctuations: Dorzolamide eye drops should ideally be stored at temperatures between 15 to 30°C and protected from light to prevent potential photochemical decomposition.[6] Significant temperature changes can affect solubility and lead to precipitation.
-
Incompatibility with Excipients: Certain excipients may interact with this compound over time, leading to the formation of less soluble complexes. It is crucial to assess the long-term compatibility of all formulation components.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound at Physiological pH
Problem: You are attempting to formulate this compound at a physiological pH (around 7.4) to improve ocular tolerance, but the drug has very limited solubility.
Solutions:
-
Cyclodextrin Complexation: This is a widely explored and effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that can encapsulate poorly soluble drugs, forming inclusion complexes and enhancing their aqueous solubility.[6]
-
Recommended Cyclodextrins: γ-cyclodextrin (γCD) and its derivatives, such as hydroxypropyl-γ-cyclodextrin (HPγCD) and randomly methylated-β-cyclodextrin (RMβCD), have shown promise.[6][8][9] Dorzolamide has a high affinity for γ-cyclodextrin.[8][9]
-
Experimental Approach: Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin and determine the phase-solubility profile of this compound. This will help identify the optimal cyclodextrin concentration.
-
Note: While cyclodextrins can enhance solubility, initial attempts with some cyclodextrins failed in solution formulations because at physiological pH, the drug's ability to permeate the eye was reduced.[7] A successful approach has been the formulation of a Dorzolamide/γCD microparticle suspension, which provides sustained release.[7]
-
-
Use of Co-solvents and Surfactants: The addition of co-solvents and surfactants can increase the solubility of this compound.
-
Recommended Excipients: Polyethylene glycol (PEG), particularly PEG 8000, and Polysorbate 80 have been shown to enhance the solubility of Dorzolamide, especially in the presence of Timolol.[10] Hyperbranched polymers have also been found to linearly increase the aqueous solubility of Dorzolamide.[10]
-
Experimental Approach: Systematically screen different co-solvents and surfactants at various concentrations to find an optimal blend that maximizes solubility while maintaining safety and stability.
-
-
Nanotechnology-Based Approaches: Encapsulating this compound in nanoparticle-based carriers can improve its solubility and ocular bioavailability.[6]
-
Types of Nanoparticles: Polymeric nanoparticles (e.g., using polycaprolactone, polyvinyl alcohol, and chitosan), solid lipid nanoparticles, liposomes, and niosomes are potential options.[6][11] These formulations can also offer sustained drug release.[6]
-
Experimental Approach: The preparation method will depend on the chosen nanoparticle type. For instance, polymeric nanoparticles of this compound can be prepared using an emulsification-sonication method.[12]
-
Issue 2: Inconsistent or Low Bioavailability in Ocular Models
Problem: Despite achieving adequate solubility, your formulation shows poor or variable bioavailability in animal models.
Solutions:
-
Mucoadhesive Polymers: Incorporating mucoadhesive polymers can prolong the contact time of the formulation with the ocular surface, leading to enhanced drug penetration.[8]
-
Recommended Polymer: Hydroxypropyl methylcellulose (HPMC) at a concentration of 0.5% w/v has been shown to be effective in stabilizing Dorzolamide/γCD complexes and providing high mucoadhesion.[8][9]
-
Experimental Approach: Evaluate the mucoadhesive properties of your formulation using in vitro methods before proceeding to in vivo studies.
-
-
Formation of Microparticle Suspensions: As mentioned earlier, a Dorzolamide/γCD eye drop microparticle suspension has demonstrated significant bioavailability enhancement.[7] The solid microparticles are mucoadhesive and provide sustained release of the drug.[7]
-
In-situ Gelling Systems: Formulations that are liquid upon instillation but transform into a gel in the cul-de-sac can increase residence time and provide sustained release.
Quantitative Data Summary
| Formulation Strategy | Key Excipients | pH | Observed Solubility Enhancement | Reference |
| Cyclodextrin Complexation | 20% Hydroxypropyl-β-cyclodextrin | 7.0 | Increased solubility from ~3 mg/mL to 22 mg/mL.[14] | [14] |
| 20% Hydroxypropyl-γ-cyclodextrin | 7.0 | Increased solubility to 8.6 mg/mL.[14] | [14] | |
| 18% w/v γ-cyclodextrin | - | Formulation developed for enhanced drug delivery.[8][9] | [8][9] | |
| Co-solvents & Surfactants | Hyperbranched Polymers (HP), PEG, Polysorbate 80 | 5.65 & 7.0 | Linear increase in solubility with increasing HP concentration.[10] | [10] |
Experimental Protocols
Protocol 1: Preparation of Dorzolamide/γ-Cyclodextrin Microparticle Suspension
Objective: To prepare a microparticle suspension of this compound using γ-cyclodextrin to enhance solubility and provide sustained release.
Materials:
-
This compound
-
γ-cyclodextrin (γCD)
-
Hydroxypropyl methylcellulose (HPMC)
-
Purified water
-
pH adjustment agents (e.g., NaOH, HCl)
Methodology:
-
Phase-Solubility Study: a. Prepare a series of aqueous solutions with varying concentrations of γCD. b. Add an excess amount of this compound to each solution. c. Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours). d. Filter the suspensions and analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method. e. Plot the solubility of this compound as a function of γCD concentration to determine the complexation parameters.
-
Preparation of the Suspension: a. Based on the phase-solubility data, prepare an aqueous solution of γCD (e.g., 18% w/v).[8][9] b. Add HPMC (e.g., 0.5% w/v) to the solution and stir until fully dissolved.[8][9] c. Adjust the pH to maximize the fraction of the unionized drug.[8] d. Disperse the this compound powder in the γCD/HPMC solution. e. Stir the mixture to allow for the formation of self-assembled drug/cyclodextrin microparticles.
-
Characterization: a. Characterize the physicochemical properties of the suspension (e.g., particle size, zeta potential, viscosity, and pH) to ensure they comply with pharmacopeial specifications for eye drop suspensions.[8] b. Conduct in vitro drug release studies using a dialysis membrane method. c. Evaluate the mucoadhesive properties of the formulation.
Visualizations
Caption: Experimental workflow for preparing and characterizing a Dorzolamide/γCD microparticle suspension.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. US8680078B2 - Stable ophthalmic formulations - Google Patents [patents.google.com]
- 5. Cyclodextrin formulation of dorzolamide and its distribution in the eye after topical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical drug delivery to the eye: dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2566487A1 - Ophthalmic composition - Google Patents [patents.google.com]
- 11. Recent Advances in the Excipients Used for Modified Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation development and evaluation of this compound nanoparticles | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 13. ijpsr.com [ijpsr.com]
- 14. WO2025040941A1 - Ophthalmic pharmaceutical compositions containing dorzolamide, methods for their preparation, and for their use - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Bioavailability of Topical Dorzolamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the topical bioavailability of Dorzolamide.
Frequently Asked Questions (FAQs)
1. Why is the bioavailability of topical Dorzolamide challenging?
The poor bioavailability of topically administered Dorzolamide stems from several physiological and physicochemical factors:
-
Rapid Nasolacrimal Drainage: A significant portion of the administered eye drop is quickly cleared from the ocular surface by blinking and tear turnover, reducing the time available for drug absorption.[1][2][3]
-
Corneal Barrier: The cornea acts as a formidable barrier to drug penetration. Dorzolamide, being a water-soluble molecule, has difficulty permeating the lipophilic corneal epithelium.[2][4]
-
Short Residence Time: Conventional aqueous eye drops have a very short precorneal residence time, often only a few minutes, which limits the amount of drug that can be absorbed.[1][5][6]
-
Physicochemical Properties of Dorzolamide: The drug's efficacy is pH-dependent, with better corneal permeation occurring at a lower pH (around 5.6). However, this acidic pH can cause ocular irritation.[4][7]
2. What are the primary strategies to improve the topical bioavailability of Dorzolamide?
Researchers have successfully employed several formulation strategies to overcome the challenges of topical Dorzolamide delivery:
-
In-Situ Gelling Systems: These are polymer solutions that are liquid upon instillation and undergo a phase transition to a gel in the cul-de-sac in response to physiological triggers like pH, temperature, or ions. This increases the formulation's viscosity, prolonging the precorneal residence time and enhancing drug absorption.[5][6][8][9]
-
Nanotechnology-Based Carriers: Encapsulating Dorzolamide in nanocarriers such as nanoparticles, nanoemulsions, and liposomes offers several advantages:
-
Sustained Release: Nanoparticles can provide a controlled and sustained release of the drug.[1][2]
-
Improved Corneal Permeation: The small size and specific surface properties of nanoparticles can facilitate their transport across the corneal barrier.[2][10][11]
-
Enhanced Mucoadhesion: Polymeric nanoparticles, particularly those made from chitosan, can adhere to the mucus layer of the cornea, further increasing residence time.[2][3]
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, enhancing their solubility and stability. Formulating Dorzolamide as a microparticle suspension with γ-cyclodextrin has been shown to significantly improve its bioavailability by creating a mucoadhesive system that provides sustained drug release.[1][4][7]
Troubleshooting Guides
Issue 1: Low in vitro drug release from my in-situ gel formulation.
-
Question: My Dorzolamide in-situ gel shows very slow and incomplete drug release in my in vitro dissolution study. What could be the problem?
-
Answer: This issue can arise from several factors related to your formulation and experimental setup:
-
Polymer Concentration: High concentrations of gelling polymers (e.g., Carbopol®, HPMC, Sodium Alginate) can create a very dense gel matrix that hinders drug diffusion.[6][8] Try optimizing the polymer concentration to achieve a balance between desired viscosity and drug release.
-
Cross-linking Density: In ion-triggered systems (like those using sodium alginate), the concentration of counter-ions in your dissolution medium can affect the gel's cross-linking density. Ensure the ionic strength of your medium is appropriate.
-
Dissolution Medium: The pH and composition of your dissolution medium should mimic physiological tear fluid. For Dorzolamide, a pH of around 7.4 is typically used.
-
Agitation Speed: Inadequate agitation in the dissolution apparatus may not provide sufficient sink conditions, leading to an apparent slow release. Ensure your stirring speed is optimized for your formulation type.
-
Issue 2: My Dorzolamide-loaded nanoparticles are aggregating.
-
Question: I'm observing aggregation and an increase in the polydispersity index (PDI) of my nanoparticle suspension over time. How can I improve stability?
-
Answer: Nanoparticle aggregation is a common challenge. Here are some troubleshooting steps:
-
Surface Charge (Zeta Potential): Ensure your nanoparticles have a sufficiently high absolute zeta potential (typically > ±20 mV) to provide electrostatic repulsion and prevent aggregation. You can modify the surface charge by using cationic polymers like chitosan or by incorporating charged surfactants.
-
Steric Hindrance: Incorporate non-ionic surfactants (e.g., Poloxamer 188, Tween® 80) or polymers (e.g., PEG) into your formulation. These create a steric barrier around the nanoparticles, preventing them from coming into close contact and aggregating.[5]
-
Storage Conditions: Store your nanoparticle suspension at an appropriate temperature (often refrigerated) and protect it from light, as recommended for Dorzolamide formulations.[2]
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your nanoparticles with a suitable cryoprotectant (e.g., trehalose, mannitol).
-
Issue 3: Inconsistent results in my ex vivo corneal permeability study.
-
Question: I'm getting highly variable results in my Franz diffusion cell experiments using excised corneas. What are the potential sources of this variability?
-
Answer: Ex vivo corneal permeability studies can be sensitive to several factors:
-
Corneal Tissue Integrity: The handling of the excised cornea is critical. Ensure the cornea is carefully excised and mounted on the diffusion cell without causing any damage to the epithelial or endothelial layers. The time between enucleation and the start of the experiment should be minimized.[12]
-
Hydration: Maintaining proper corneal hydration throughout the experiment is crucial. Use a suitable buffer (e.g., phosphate buffer pH 7.4) in the receiver chamber and ensure the temperature is maintained at physiological levels (around 34-35°C).[6][12]
-
Animal-to-Animal Variability: There can be inherent biological variability between animals. Use corneas from a consistent source (species, age, sex) and a sufficient number of replicates to account for this.
-
Experimental Conditions: Standardize all experimental parameters, including the volume of the formulation applied, the sampling times, and the analytical method used to quantify the permeated drug.
-
Data Presentation
Table 1: Comparison of Different Formulation Strategies for Topical Dorzolamide Delivery
| Formulation Strategy | Key Components | Reported Advantages | Key Findings (Examples) |
| In-Situ Gel | Sodium Alginate, HPMC, Carbopol®, Poloxamer 407 | Prolonged precorneal residence time, sustained drug release, improved patient compliance.[5][6][8] | In vitro release of 91.27% over 10 hours; significant reduction in intraocular pressure (IOP) compared to conventional eye drops.[8] |
| Nanoparticles | Chitosan, PLGA, PCL | Sustained release, enhanced corneal permeation, mucoadhesion, potential for targeted delivery.[2][9][10] | Chitosan nanoparticles with a particle size of 164 nm showed sustained drug release and good corneal retention.[9] |
| Nanoemulsion | Triacetin, Poloxamer 407, Poloxamer 188 | Improved drug solubilization, enhanced corneal penetration, faster onset of action.[5] | An in-situ gel nanoemulsion showed superior pharmacodynamic activity compared to both conventional eye drops and a simple in-situ gel.[5] |
| Liposomes | Phosphatidylcholine, Cholesterol | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can fuse with the corneal epithelium to facilitate drug delivery.[12] | Nanoliposomes showed greater transcorneal permeation and a more prolonged IOP-lowering effect compared to a Dorzolamide solution.[12] |
| Cyclodextrin Complex | γ-Cyclodextrin | Enhanced drug solubility and stability, mucoadhesive properties leading to prolonged drug release.[4][7] | A dorzolamide/γ-cyclodextrin microparticle suspension resulted in sustained high drug concentrations in the aqueous humor.[4] |
Experimental Protocols
Protocol 1: Preparation of Dorzolamide-Loaded Chitosan Nanoparticles by Ionic Gelation
-
Preparation of Chitosan Solution: Dissolve a specific amount of chitosan (e.g., 0.1-0.5% w/v) in an acidic aqueous solution (e.g., 1% v/v acetic acid). Stir overnight to ensure complete dissolution.
-
Drug Incorporation: Add Dorzolamide hydrochloride to the chitosan solution and stir until completely dissolved.
-
Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a specific concentration (e.g., 0.1-0.5% w/v).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature. The formation of nanoparticles is observed as the appearance of opalescence.
-
Stirring and Maturation: Continue stirring for a defined period (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted reagents. Wash the pellet with deionized water and re-disperse.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Ex Vivo Corneal Permeability Study using a Franz Diffusion Cell
-
Tissue Preparation: Obtain fresh eyeballs (e.g., from rabbits or goats) and carefully excise the cornea with a small rim of sclera.
-
Mounting the Cornea: Mount the excised cornea between the donor and receiver compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.
-
Receiver Compartment: Fill the receiver compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 35 ± 1°C with constant stirring.
-
Formulation Application: Apply a precise amount of the Dorzolamide formulation to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receiver compartment and replace it with an equal volume of fresh, pre-warmed buffer.[12]
-
Drug Quantification: Analyze the withdrawn samples for Dorzolamide concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).
Mandatory Visualizations
Caption: Experimental workflow for developing enhanced bioavailability Dorzolamide formulations.
Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical drug delivery to the eye: dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Designing of a pH-Triggered Carbopol®/HPMC In Situ Gel for Ocular Delivery of Dorzolamide HCl: In Vitro, In Vivo, and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. madridge.org [madridge.org]
- 9. In situ gelling dorzolamide loaded chitosan nanoparticles for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticles in the ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Reducing Eye Drop Irritation from Dorzolamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ocular irritation with Dorzolamide formulations. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of ocular irritation, such as stinging and burning, upon instillation of Dorzolamide eye drops?
A1: The primary contributor to ocular irritation from standard Dorzolamide formulations is its acidic pH, which is typically around 5.6.[1] This low pH is necessary to maintain the solubility and stability of Dorzolamide hydrochloride.[2] However, the natural pH of the tear film is approximately 7.4, and this significant difference in acidity can stimulate corneal nerves, leading to sensations of stinging and burning.[3] Additionally, the preservative benzalkonium chloride (BAK), commonly used in multi-dose ophthalmic solutions, can also contribute to ocular surface irritation and toxicity.[4][5]
Q2: How can the formulation of Dorzolamide be modified to reduce ocular irritation?
A2: Several strategies can be employed to mitigate Dorzolamide-induced irritation:
-
pH Adjustment: While challenging due to solubility constraints, adjusting the formulation's pH closer to the physiological pH of tears (7.4) can significantly improve comfort. This is a key difference in the better-tolerated alternative, Brinzolamide, which has a more neutral pH.[1]
-
Novel Drug Delivery Systems: Advanced formulations can encapsulate Dorzolamide, protecting the ocular surface from direct exposure to the acidic drug solution. These include:
-
Nanoemulsions: Oil-in-water nano-sized emulsions that can improve drug solubility and bioavailability while being non-irritant.[6][7]
-
Proniosomal Gels: These are formulations that form niosomes (non-ionic surfactant vesicles) upon contact with tear fluid, offering sustained drug release and improved tolerability.[8]
-
-
Preservative-Free Formulations: For patients sensitive to benzalkonium chloride, switching to a preservative-free formulation can reduce irritation.[4] Studies on a fixed combination of Dorzolamide and Timolol have shown that preservative-free options are well-tolerated.[1]
Q3: Are there alternative topical carbonic anhydrase inhibitors that are better tolerated than Dorzolamide?
A3: Yes, Brinzolamide is another topical carbonic anhydrase inhibitor that is generally better tolerated than Dorzolamide. The primary reason for its improved comfort profile is its more physiological pH of approximately 7.2.[9] Clinical studies have consistently shown that Brinzolamide causes significantly less ocular burning and stinging compared to Dorzolamide.[10][11]
Q4: What is the role of the preservative benzalkonium chloride (BAK) in Dorzolamide-induced irritation?
A4: Benzalkonium chloride (BAK) is a common preservative in multi-dose ophthalmic solutions, including some Dorzolamide formulations. While effective at preventing microbial contamination, BAK can cause dose- and time-dependent toxicity to the ocular surface.[12] It can disrupt the tear film, damage corneal epithelial cells, and induce inflammation.[4][5] Some research suggests that preservatives like BAK can activate the TRPA1 channel on sensory neurons, contributing to the sensation of pain and irritation.[2][13] For subjects with pre-existing ocular surface disease or sensitivity, preservative-free formulations of Dorzolamide are a preferable option.
Data Presentation
The following table summarizes quantitative data on the ocular comfort of various Dorzolamide and alternative formulations.
| Formulation | Key Findings | Ocular Discomfort Metric | Reference |
| Dorzolamide 2% | Associated with more frequent stinging and burning compared to Brinzolamide. | Higher ocular discomfort scores. | [14] |
| Brinzolamide 1% | Significantly less ocular burning and stinging compared to Dorzolamide 2%. | Ocular discomfort score 1.3 units lower than Dorzolamide 2.0%. | [10] |
| Dorzolamide/Timolol Fixed Combination (Preservative-Containing) | Higher incidence of ocular discomfort (burning/stinging) compared to the Brinzolamide/Timolol combination (13.1% vs. 1.7%). | Higher patient-reported ocular discomfort. | [11] |
| Brinzolamide/Timolol Fixed Combination (Preservative-Containing) | Lower incidence of ocular discomfort (stinging and burning) compared to the Dorzolamide/Timolol combination. | Mean ocular discomfort score of 2.6 vs. 3.7 for Dorzolamide/Timolol. | [15] |
| Dorzolamide/Timolol Fixed Combination (Preservative-Free) | Well-tolerated, with burning eyes being the most frequent adverse reaction (2.4%). Improved local tolerability in 79.3% of patients switching from preserved therapies. | N/A | [16] |
| Dorzolamide Nanoemulsion | Found to be non-irritant in Draize rabbit eye irritation tests. | N/A | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is a generalized method based on published research for creating a low-irritation nanoemulsion formulation of Dorzolamide.
Materials:
-
This compound
-
Oil phase (e.g., Castor oil, Isopropyl myristate)
-
Surfactant (e.g., Tween 80, Poloxamer 407)
-
Co-surfactant (e.g., Transcutol, Polyethylene glycol 400)
-
Purified water
-
High-speed homogenizer
-
Ultrasonicator
Methodology:
-
Preparation of the Oil and Aqueous Phases:
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant and mix them to form the oil phase.
-
Dissolve the this compound in purified water to form the aqueous phase.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a magnetic stirrer.
-
-
Homogenization:
-
Subject the coarse emulsion to high-speed homogenization at a specified speed (e.g., 5000 rpm) for a defined period (e.g., 15 minutes) to reduce the droplet size.
-
-
Ultrasonication:
-
Further, reduce the droplet size by subjecting the homogenized emulsion to ultrasonication for a specific duration (e.g., 10 minutes).
-
-
Characterization:
-
Analyze the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.
-
Protocol 2: Preparation of this compound Proniosomal Gel
This protocol outlines the coacervation phase separation method for preparing a proniosomal gel of Dorzolamide.
Materials:
-
This compound
-
Lecithin
-
Cholesterol
-
Non-ionic surfactant (e.g., Span 40)
-
Ethanol
-
Aqueous phase (e.g., Phosphate buffer pH 7.4)
Methodology:
-
Dissolution of Components:
-
Accurately weigh Dorzolamide HCl, lecithin, cholesterol, and the non-ionic surfactant into a glass vial.
-
Add ethanol and warm the mixture in a water bath (60-70°C) with gentle stirring until all components are completely dissolved.[8]
-
-
Addition of Aqueous Phase:
-
To the warm mixture, add the aqueous phase and continue to warm and stir for a few minutes until a clear solution is formed.
-
-
Gel Formation:
-
Allow the clear solution to cool to room temperature. The solution will transform into a proniosomal gel.
-
-
Hydration to Form Niosomes (for in vitro testing):
-
The proniosomal gel can be hydrated with a buffer (e.g., phosphate buffer saline pH 7.4) with gentle agitation to form a niosomal suspension.
-
Protocol 3: Ocular Irritation Assessment (Modified Draize Test)
This is a summary of the Draize test, a common preclinical method for evaluating ocular irritation. Ethical guidelines and institutional approval are mandatory for conducting such animal studies.
Subjects:
-
Albino rabbits
Methodology:
-
Acclimatization:
-
House the rabbits in standard laboratory conditions for a sufficient period to acclimatize.
-
-
Baseline Examination:
-
Examine both eyes of each rabbit for any pre-existing signs of irritation.
-
-
Instillation of Test Substance:
-
Gently pull the lower eyelid away from the eyeball to form a cup.
-
Instill a precise volume (e.g., 0.1 mL) of the test formulation into the conjunctival sac of one eye. The other eye serves as a control and receives a saline solution.
-
-
Observation and Scoring:
-
Observe the eyes at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Score the degree of ocular reaction for the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis, and discharge) according to the Draize scoring system.[17][18] A score of 0 indicates no irritation.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for Dorzolamide-induced ocular irritation.
Experimental Workflow
Caption: Workflow for developing and evaluating low-irritation Dorzolamide formulations.
References
- 1. Impact of dorzolamide, benzalkonium-preserved dorzolamide and benzalkonium-preserved brinzolamide on selected biomarkers of oxidative stress in the tear film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPA1-dependent and -independent activation by commonly used preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingrameyecare.com [ingrameyecare.com]
- 4. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 5. Hyperosmolarity potentiates toxic effects of benzalkonium chloride on conjunctival epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoemulsion as a potential ophthalmic delivery system for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brinzolamide/timolol versus dorzolamide/timolol fixed combinations: A hospital-based, prospective, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocular comfort of brinzolamide 1.0% ophthalmic suspension compared with dorzolamide 2.0% ophthalmic solution: results from two multicenter comfort studies. Brinzolamide Comfort Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. TRPA1-dependent and -independent activation by commonly used preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the safety and efficacy of dorzolamide 2% and brimonidine 0.2% in patients with glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of this compound in situ gel nanoemulsion for ocular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. ecetoc.org [ecetoc.org]
Technical Support Center: Optimizing HPLC Methods for Dorzolamide Analysis in Biological Matrices
Welcome to the technical support center for the analysis of Dorzolamide in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for Dorzolamide analysis in biological fluids?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the analysis of Dorzolamide. C18 columns are frequently used as the stationary phase, and the mobile phase typically consists of a mixture of an acidic buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.
Q2: What detection methods are suitable for Dorzolamide analysis?
A2: For HPLC analysis, UV detection is commonly employed, with the maximum absorbance (λmax) of Dorzolamide observed around 254 nm. For higher sensitivity and selectivity, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
Q3: How stable is Dorzolamide in biological samples?
A3: Dorzolamide is generally stable under typical storage and handling conditions. However, it can degrade under stress conditions such as strong acid, base, oxidation, and photolysis.[1][2] It is crucial to perform stability studies under your specific storage and experimental conditions to ensure the integrity of the samples.
Q4: What are the common metabolites of Dorzolamide that might interfere with the analysis?
A4: The primary metabolite of Dorzolamide is N-de-ethyldorzolamide.[3] Depending on the research question, it may be necessary to chromatographically separate Dorzolamide from its metabolites. LC-MS/MS methods can be developed to quantify both the parent drug and its metabolites simultaneously.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of Dorzolamide in biological matrices.
Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-elution with interfering substances. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Dorzolamide. 2. Use a new column or a guard column to protect the analytical column. 3. Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Prepare fresh mobile phase daily and ensure proper mixing and degassing. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the mobile phase before each run. |
| High backpressure | 1. Blockage in the HPLC system (e.g., tubing, frits). 2. Particulate matter from the sample injected onto the column. | 1. Systematically check and clean or replace system components. 2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. |
| Ghost peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. | 1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a robust needle wash protocol in the autosampler method. |
Sample Preparation and Matrix Effect Issues
| Problem | Potential Cause | Recommended Solution |
| Low recovery | 1. Inefficient extraction from the biological matrix. 2. Adsorption of Dorzolamide to labware. | 1. Optimize the extraction solvent and pH. Consider different sample preparation techniques like solid-phase extraction (SPE). 2. Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Matrix effects (ion suppression or enhancement in LC-MS/MS) | 1. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts).[4] 2. Insufficient sample cleanup. | 1. Improve chromatographic separation to separate Dorzolamide from matrix components. 2. Employ more effective sample preparation techniques like SPE or liquid-liquid extraction (LLE) to remove interfering substances.[5] 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Poor reproducibility | 1. Inconsistent sample preparation procedure. 2. Variability in the biological matrix between samples. | 1. Standardize the sample preparation protocol and ensure consistent execution. 2. Use a pooled matrix for the preparation of calibration standards and quality control samples to average out individual matrix variability. |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma)
This is a simple and rapid method for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject a portion into the HPLC system.
Sample Preparation: Liquid-Liquid Extraction (for Plasma)
This method offers a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma, add a suitable internal standard.
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 2 minutes to facilitate the extraction of Dorzolamide into the organic phase.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Quantitative Data Summary
The following tables summarize typical parameters for Dorzolamide analysis using different methods.
Table 1: HPLC-UV Methods for Dorzolamide Analysis
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Ophthalmic Solution | Ophthalmic Solution |
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 2.5) and Acetonitrile (90:10, v/v) | Acetonitrile and 0.02M 1-Octane Sulphonic acid buffer (pH 3.5) |
| Flow Rate | 0.8 mL/min | Not Specified |
| Detection | UV at 254 nm | UV at 254 nm and 295 nm |
| Linearity Range | Not Specified | 4-720 µg/mL |
| Reference | [6] | [7] |
Table 2: LC-MS/MS Methods for Dorzolamide Analysis
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Human Plasma | Urine and Hair |
| Sample Preparation | Liquid-Liquid Extraction | Simple Dilution (Urine), Digestion (Hair) |
| Column | Not Specified | Not Specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | UHPLC-MS/MS |
| Linearity Range | 0.5-100 ng/mL | LOQ to 500 ng/mL (Urine), LOQ to 10 ng/mg (Hair) |
| Reference | Not Specified | Not Specified |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Dorzolamide in a biological matrix.
Troubleshooting Logic for Poor Peak Shape
This diagram provides a logical approach to troubleshooting poor peak shape in your chromatogram.
References
- 1. A novel and rapid validated stability-indicating UPLC method of related substances for dorzolamide hydrochloride and timolol maleate in ophthalmic dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
Technical Support Center: Analysis of Dorzolamide Hydrochloride Degradation Products
Welcome to the technical support center for the analysis of Dorzolamide Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under several conditions, primarily through hydrolysis (both acidic and basic), oxidation, and photolysis. Forced degradation studies have shown that the molecule can degrade when exposed to acids, bases, strong oxidizing agents, and UV or sunlight.[1][2] The primary sites for degradation are the sulfonamide and the ethylamino groups.
Q2: I am observing unexpected peaks in my chromatogram during a stability study of Dorzolamide. What could they be?
A2: Unexpected peaks are likely degradation products of Dorzolamide. The identity of these degradants depends on the storage conditions or the stress factors the sample was exposed to. Common degradation products include N-de-ethyldorzolamide, where the ethyl group is cleaved from the amino group, and various products resulting from the hydrolysis of the sulfonamide moiety.[3] Under oxidative stress, N-oxide derivatives may be formed. It is also possible to observe dimers or other adducts. To confirm the identity of these peaks, it is recommended to use a validated stability-indicating method and compare the retention times with known impurity standards, if available. Further characterization using mass spectrometry (MS) is advisable for definitive identification.
Q3: My assay results for this compound are lower than expected in a formulation that has been stored for a while. Why is this happening?
A3: A decrease in the assay value of this compound over time indicates degradation of the active pharmaceutical ingredient (API). You should investigate the storage conditions (temperature, light exposure, humidity) to identify the potential cause. The formulation's excipients might also interact with Dorzolamide, accelerating its degradation. Review the forced degradation data for your specific formulation to understand its stability profile under various stress conditions. A well-developed stability-indicating analytical method is crucial to accurately quantify the remaining active drug in the presence of its degradation products.
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A4: To minimize degradation during analysis, consider the following precautions:
-
Light Protection: Protect your samples and standards from light by using amber vials or covering them with aluminum foil, as Dorzolamide is known to be photolabile.[1]
-
Temperature Control: Maintain your samples at a controlled, cool temperature. Avoid prolonged exposure to high temperatures.
-
pH Control: Use buffers in your mobile phase to maintain a stable pH, as Dorzolamide is susceptible to pH-dependent hydrolysis. A slightly acidic pH is often preferred for the stability of the parent compound during analysis.
-
Minimize Oxygen Exposure: If oxidative degradation is a concern, consider de-gassing the mobile phase and sample diluents. In some cases, adding a small amount of an antioxidant to the sample preparation might be beneficial, but this needs to be validated.
-
Fresh Preparations: Analyze samples and standards as freshly prepared as possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for Dorzolamide or its degradation products. | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.- Add a competing base (e.g., triethylamine) to the mobile phase to reduce silanol interactions.- Use a column with end-capping or a different stationary phase chemistry.- Reduce the sample concentration or injection volume. |
| Co-elution of Dorzolamide with a degradation product. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic modifier ratio or the type of organic solvent).- Adjust the gradient profile in a gradient elution method.- Use a column with a different selectivity or a higher efficiency (smaller particle size).- Modify the mobile phase pH. |
| Appearance of a new, large peak at a very early retention time. | - The degradation product is highly polar.- Sample solvent is much stronger than the mobile phase. | - For highly polar degradants, consider using a more polar stationary phase (e.g., AQ-C18) or an ion-pair reagent.- Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inadequate column equilibration.- Changes in mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
| Low recovery of Dorzolamide from the sample matrix. | - Adsorption of the analyte to sample containers or filter membranes.- Incomplete extraction from the sample matrix. | - Use silanized glassware or polypropylene vials.- Test different types of filter membranes for analyte binding.- Optimize the extraction procedure (e.g., solvent type, volume, extraction time). |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Approx.) | Major Degradation Products Observed |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 50°C | 2.0% | Imp-1, Imp-2, Unknown |
| Base Hydrolysis | 0.1 N NaOH | 3 hours | 50°C | 2.6% | Imp-1, Imp-2 |
| Oxidation | 1.0% H₂O₂ | 3 hours | Room Temp | 3.1% | Imp-1, Imp-2, Imp-3 |
| Photolytic (UV) | 200 Wh/m² | - | - | 1.8% | Imp-1, Imp-2, Unknown |
| Photolytic (Sunlight) | 1.2 million lux hours | - | - | 1.8% | Imp-1, Imp-2, Unknown |
| Thermal | Dry Heat | 3 hours | 60°C | 2.1% | Imp-1, Imp-2 |
Data compiled from Sharma et al. (2012). "A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for this compound and Timolol Maleate in Ophthalmic Dosage Form." Journal of Chromatographic Science. Note: The structures of Imp-1, Imp-2, and Imp-3 were not disclosed in the reference.
Table 2: Known Impurities and Degradation Products of this compound
| Compound Name | Molecular Formula | Molecular Weight | Potential Origin |
| Dorzolamide Impurity A (ent-Dorzolamide) | C₁₀H₁₆N₂O₄S₃ | 324.44 | Process Impurity/Degradant |
| N-de-ethyldorzolamide | C₈H₁₂N₂O₄S₃ | 296.37 | Metabolite/Degradant |
| 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | C₈H₉NO₃S₃ | 263.34 | Oxidative Degradant |
| Dorzolamide N-Sulfonamide Dimer | C₂₀H₂₉N₃O₈S₆ | 631.85 | Degradant |
Data compiled from Pharmaffiliates and other publicly available information.[4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development and validation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 N NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 N HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
After cooling, prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the drug in the mobile phase to UV light (254 nm) for 24 hours.
-
In a separate experiment, expose the solution to direct sunlight for 8 hours.
-
-
Analysis: Analyze all the stressed samples using a suitable stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.
Protocol 2: Stability-Indicating UPLC Method
This is an example of a UPLC method that can be used for the separation of Dorzolamide from its degradation products.[1][2]
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.04 M Phosphate buffer, pH 2.6
-
Mobile Phase B: Acetonitrile:Methanol:Water (60:30:10, v/v/v)
-
Gradient Program:
-
0 min: 5% B
-
8 min: 8% B
-
10 min: 15% B
-
16 min: 45% B
-
20 min: 55% B
-
24 min: 80% B
-
25 min: 5% B
-
30 min: 5% B
-
-
Flow Rate: 0.32 mL/min
-
Column Temperature: 28°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 1.5 µL
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for Dorzolamide degradation product analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A novel and rapid validated stability-indicating UPLC method of related substances for this compound and timolol maleate in ophthalmic dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimization of Viscosity for Dorzolamide Hydrochloride In-Situ Gels
Welcome to the technical support center for the optimization of viscosity in Dorzolamide Hydrochloride in-situ gels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the formulation and evaluation of these specialized ophthalmic drug delivery systems.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of developing and optimizing this compound in-situ gels.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or Poor Gelling Capacity | 1. Inappropriate polymer concentration.[1] 2. Incorrect pH of the formulation or simulated tear fluid.[2][3] 3. Insufficient ion concentration in simulated tear fluid for ion-activated systems (e.g., sodium alginate).[4] | 1. Optimize the concentration of the gelling agent (e.g., Carbopol, Sodium Alginate, Poloxamer). Increasing polymer concentration generally enhances gelling capacity.[1] 2. Ensure the pH of the formulation is appropriate for the chosen polymer to remain in a sol state and that the pH of the simulated tear fluid is around 7.4 to trigger gelation.[5][6] 3. Verify the composition of the simulated tear fluid, ensuring the presence of adequate divalent cations like Ca²⁺. |
| Viscosity Too High Before Instillation | 1. Excessive concentration of the primary gelling agent or viscosity-enhancing polymer (e.g., HPMC, Xanthan Gum).[1][7][8] 2. Polymer hydration issues leading to clumps and increased apparent viscosity. | 1. Systematically decrease the concentration of the polymer(s). Consider using a lower viscosity grade of the polymer if available.[5] 2. Ensure proper dispersion and hydration of the polymer by using techniques like slow addition under constant stirring or the "cold method" for thermosensitive polymers like Poloxamers.[9] |
| Viscosity Too Low After Gelling | 1. Insufficient polymer concentration to form a robust gel matrix.[1] 2. Premature dissolution or erosion of the gel. | 1. Increase the concentration of the gelling agent.[1] 2. Consider incorporating a secondary polymer (e.g., HPMC with Sodium Alginate) to enhance gel strength and viscosity.[1][2] |
| Blurred Vision or Discomfort Reported in Pre-clinical Models | 1. Excessively high viscosity of the formed gel.[10] 2. Formulation pH is too far from the physiological pH of tears (around 7.4).[11] | 1. Optimize the polymer concentration to achieve a balance between bioadhesion and comfort. The formulation should exhibit pseudoplastic behavior, where viscosity decreases with blinking.[2] 2. Adjust the initial pH of the formulation to be closer to physiological pH, while still allowing for the desired sol-to-gel transition. A pH of around 5.6 has been noted for better stability of Dorzolamide HCl.[2] |
| Poor Drug Release Profile (Too Fast or Too Slow) | 1. Viscosity of the gel matrix is not optimal.[12] 2. Inappropriate polymer selection or combination. | 1. Adjust the polymer concentration. Higher viscosity generally leads to slower, more sustained drug release.[5][12] 2. Experiment with different polymers or combinations. For instance, combining a pH-sensitive polymer with a viscosity enhancer can modulate the release profile.[1][12] |
| Phase Separation or Precipitation in the Formulation | 1. Incompatibility between this compound and excipients. 2. Changes in temperature affecting polymer solubility (especially for thermosensitive polymers).[2] | 1. Conduct drug-excipient compatibility studies using techniques like FTIR or DSC. 2. For thermosensitive formulations, ensure proper storage conditions. A slight haziness upon autoclaving that disappears on cooling can be normal for polymers like HPMC.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal viscosity for a this compound in-situ gel?
A1: The ideal viscosity is a balance between ease of administration and prolonged ocular residence time. Before gelling, the viscosity should be low enough for easy instillation as a drop, typically in the range of 5-1000 mPas.[13] After gelling in the eye, the viscosity should be significantly higher to resist washout by tears, potentially in the range of 50-50,000 mPas.[13] The formulation should ideally exhibit pseudoplastic (shear-thinning) behavior, where the viscosity decreases during blinking to minimize discomfort.[2]
Q2: How does polymer concentration affect the viscosity and drug release of the in-situ gel?
A2: Increasing the concentration of polymers like Carbopol, HPMC, Sodium Alginate, or Poloxamers generally leads to an increase in the viscosity of the formulation both before and after gelling.[1][6] This higher viscosity typically results in a more sustained release of this compound from the gel matrix.[5][12]
Q3: What are the common types of polymers used for this compound in-situ gels and how are they triggered?
A3: Common polymers include:
-
pH-sensitive polymers: Carbopol and Xanthan Gum, which gel in response to the pH of the tear fluid (around 7.4).[3][7][12]
-
Ion-sensitive polymers: Sodium Alginate and Gellan Gum, which form gels in the presence of cations (like Ca²⁺) in the tear fluid.[2][4]
-
Thermosensitive polymers: Poloxamers (e.g., Pluronic F-127), which are liquid at refrigerated temperatures and gel at physiological eye temperature.[8][9][14] Often, these are used in combination with viscosity enhancers like Hydroxypropyl Methylcellulose (HPMC).[1][7][8]
Q4: How can I ensure the sterility of my in-situ gel formulation?
A4: Sterilization can be achieved by autoclaving the final formulation at 121°C for 15 minutes.[4] It is important to check for any physical changes, such as precipitation, after autoclaving. For some polymers like HPMC, a slight haziness may appear at high temperatures which disappears upon cooling.[2]
Q5: What is the importance of pH in the formulation of this compound in-situ gels?
A5: The pH is critical for several reasons. The initial pH of the formulation must keep the polymer in a liquid state (sol) before administration. For pH-triggered systems, the physiological pH of the tear fluid (around 7.4) induces the sol-to-gel transition.[3][6] Additionally, the pH affects the stability and solubility of this compound, with a pH of around 5.6 being reported as optimal for its stability.[2] The final gelled formulation should ideally have a pH close to that of the tear fluid to avoid ocular irritation.[11]
Experimental Protocols
Viscosity Measurement
Objective: To determine the rheological properties of the in-situ gel formulation before and after gelation.
Apparatus: Brookfield viscometer (or a cone and plate rheometer).[4][13]
Methodology:
-
Preparation of Simulated Tear Fluid (STF): Prepare STF containing sodium chloride (0.67 g), sodium bicarbonate (0.2 g), and calcium chloride dihydrate (0.008 g) in 100 ml of distilled water. Adjust the pH to 7.4.[15]
-
Viscosity of the Sol Form:
-
Place the in-situ gel formulation (sol) in the viscometer's sample tube.
-
Allow the sample to equilibrate at a controlled temperature (e.g., 25°C for pH/ion-sensitive gels, or a refrigerated temperature for thermosensitive gels).[13]
-
Measure the viscosity at various shear rates or angular velocities (e.g., increasing from 10 to 100 rpm and then decreasing).[2][11]
-
-
Viscosity of the Gel Form:
-
Mix the formulation with the simulated tear fluid to induce gelation (a common ratio is 25 µl of formulation to 7 µl of STF).[3]
-
For thermosensitive gels, increase the temperature to physiological eye temperature (around 35-37°C).[11]
-
Immediately measure the viscosity of the formed gel at various shear rates as described above.
-
In-Vitro Gelling Capacity
Objective: To visually assess the formation and retention of the gel upon contact with simulated tear fluid.
Methodology:
-
Prepare simulated tear fluid and maintain it at 35°C.[2]
-
Place 2 mL of the STF into a vial.
-
Add one drop of the in-situ gel formulation to the vial.
-
Visually inspect for gel formation. Record the time taken for gelation and the time the formed gel remains intact without dissolving or eroding.[2][13]
In-Vitro Drug Release Study
Objective: To evaluate the release profile of this compound from the in-situ gel.
Apparatus: Franz diffusion cell apparatus.[13]
Methodology:
-
Use a cellophane membrane as the diffusion membrane, placed between the donor and receptor compartments of the Franz diffusion cell.[13]
-
Fill the receptor compartment with freshly prepared simulated tear fluid and maintain the temperature at 37°C ± 0.5°C with constant stirring.[13][16]
-
Place a known amount of the in-situ gel formulation in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw samples from the receptor compartment and replace them with an equal volume of fresh STF.[7][16]
-
Analyze the concentration of this compound in the withdrawn samples using a suitable analytical method like UV-Vis spectrophotometry.
Visualizations
Caption: Experimental workflow for the formulation and optimization of Dorzolamide HCl in-situ gels.
Caption: Troubleshooting logic for addressing viscosity issues in in-situ gel formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. madridge.org [madridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and evaluation of an in situ gel-forming ophthalmic formulation of moxifloxacin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of Stimuli-Responsive In Situ Gel System for Sustained Ocular Drug Delivery: Recent Progress and Contemporary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijddr.in [ijddr.in]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Research progress of in-situ gelling ophthalmic drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. ijpsr.com [ijpsr.com]
- 13. jetir.org [jetir.org]
- 14. scienceopen.com [scienceopen.com]
- 15. jmpas.com [jmpas.com]
- 16. meddocsonline.org [meddocsonline.org]
Technical Support Center: Sustained-Release Dorzolamide Formulations
Welcome to the technical support center for the development of sustained-release dorzolamide formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during formulation, characterization, and in-vivo testing.
Frequently Asked Questions (FAQs)
Formulation & Development
-
Q1: What are the main challenges with conventional dorzolamide eye drops that necessitate the development of sustained-release formulations? A1: Conventional dorzolamide eye drops, such as the marketed 2% solution (Trusopt®), suffer from poor ocular bioavailability due to rapid nasolacrimal drainage, tear turnover, and loss of the drug on the eyelids.[1][2] This leads to a short residence time and the need for frequent administration (e.g., three times daily), which can result in patient non-compliance and potential side effects like local irritation due to the low pH and high viscosity.[2][3][4][5]
-
Q2: What are the most promising strategies for developing sustained-release dorzolamide formulations? A2: Several promising strategies are being explored, including:
-
In-situ gelling systems: These are liquid formulations that transform into a gel upon instillation in the eye in response to physiological triggers like pH, temperature, or ions.[6][7][8][9][10] This increases the viscosity and precorneal residence time.
-
Nanoparticle-based carriers: This includes polymeric nanoparticles (e.g., PLGA, chitosan), solid lipid nanoparticles (SLNs), nanoliposomes, and nanoemulsions.[3][11][12][13][14][15][16][17] These systems can encapsulate dorzolamide, provide controlled release, and enhance corneal permeation.[12][14]
-
Proniosomal gels: These are formulations containing non-ionic surfactants that form niosomes upon hydration with tear fluid, offering a sustained release of the entrapped drug.[1][2][18]
-
Ophthalmic implants: Biodegradable polymeric inserts that can be placed in the eye to provide long-term drug delivery.[19][20]
-
-
Q3: What are the key considerations when selecting polymers for a sustained-release dorzolamide formulation? A3: The choice of polymer is critical and depends on the desired formulation strategy. Key considerations include:
-
Biocompatibility and non-irritancy: The polymer must be safe for ocular use.
-
Mucoadhesive properties: Polymers like chitosan and its derivatives can prolong contact time with the ocular surface.[12][21][22]
-
Controlled-release characteristics: The polymer should allow for a sustained release of dorzolamide over the desired period.
-
Solubility and stability: The polymer's solubility at different pH values can be crucial, especially for in-situ gelling systems. For instance, chitosan is soluble only in acidic pH, which can be irritating, prompting the development of water-soluble derivatives like 6-O-carboxymethyl chitosan.[21]
-
For in-situ gels: The polymer should exhibit a sol-to-gel transition under physiological conditions. Common examples include poloxamers (temperature-sensitive), carbopol (pH-sensitive), and sodium alginate (ion-sensitive).[6][7][8][22]
-
-
Q4: How can the encapsulation efficiency of hydrophilic drugs like dorzolamide hydrochloride in nanoparticles be improved? A4: Encapsulating water-soluble drugs like dorzolamide into hydrophobic polymeric nanoparticles can be challenging.[13] Strategies to improve encapsulation efficiency include:
-
Using different emulsifiers: For example, vitamin E TPGS has been shown to enhance drug encapsulation in PLGA nanoparticles compared to PVA.[13]
-
Optimizing the formulation and process variables: Factors such as the drug-to-polymer ratio, stirring rate, and the type of organic solvent used in the preparation method can significantly impact encapsulation efficiency.[17]
-
Employing different nanoparticle preparation techniques: Methods like ionic gelation for chitosan nanoparticles can achieve high loading efficiency for dorzolamide.[11][12]
-
Characterization & Troubleshooting
-
Q5: My in-vitro release profile shows a very high initial burst release. What could be the cause and how can I control it? A5: A high initial burst release is often due to the drug being adsorbed on the surface of the nanoparticles or being loosely entrapped. To control this:
-
Optimize the formulation: Increasing the polymer concentration can sometimes lead to a denser matrix and slower initial release.[17]
-
Washing the nanoparticles: After preparation, washing the nanoparticles can remove the surface-adsorbed drug.
-
Modify the preparation method: For example, in solvent evaporation methods, a slower evaporation rate can lead to a more uniform drug distribution within the nanoparticles.
-
-
Q6: The particle size of my nanoparticles is too large or inconsistent. What are the likely causes and solutions? A6: Several factors can influence nanoparticle size:
-
Stirring rate: A higher stirring rate during preparation generally leads to smaller and more uniform particles.[17]
-
Polymer concentration: Increasing the polymer concentration can sometimes lead to an increase in particle size.[17]
-
Surfactant/emulsifier concentration: The concentration of the stabilizing agent is crucial for controlling particle size and preventing aggregation.
-
Sonication: The intensity and duration of sonication (if used) can significantly impact particle size.
-
-
Q7: My in-situ gel formulation is not gelling properly in simulated tear fluid. What should I investigate? A7: Improper gelling can be due to:
-
Incorrect polymer concentration: The concentration of the gelling agent (e.g., poloxamer, carbopol) is critical for the sol-gel transition.
-
pH of the formulation and/or simulated tear fluid: For pH-sensitive gels, ensure the pH of the formulation and the test medium are appropriate to trigger gelation. Dorzolamide formulations are often prepared at a pH of around 5.6 for stability.[2][6][16]
-
Ionic strength of the simulated tear fluid: For ion-activated systems (e.g., sodium alginate), the concentration of cations in the test medium is crucial.
-
-
Q8: What are the appropriate analytical methods for quantifying dorzolamide in ophthalmic formulations? A8: Several analytical methods can be used:
-
UV-Visible Spectrophotometry: This is a simple and cost-effective method. However, it may require techniques like dual-wavelength or derivative spectrophotometry to resolve spectral overlap if other UV-absorbing substances are present.[23]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is a common, robust, and specific method for the quantification of dorzolamide in ophthalmic solutions.[24][25][26] It is also suitable for stability-indicating assays.
-
Troubleshooting Guides
Troubleshooting Low Entrapment Efficiency in Nanoparticle Formulations
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Entrapment Efficiency of Dorzolamide | Drug leakage into the external phase during formulation. | - Optimize the drug-to-polymer ratio; a higher polymer concentration may better retain the drug.[17]- For solvent evaporation methods, use a more water-immiscible organic solvent.- For ionic gelation, optimize the concentrations of the polymer and cross-linker. |
| Poor affinity between the hydrophilic drug and the hydrophobic polymer. | - Consider using a double emulsion (w/o/w) solvent evaporation technique.- Modify the polymer to increase its hydrophilicity. | |
| Inefficient purification process leading to loss of nanoparticles. | - Optimize the centrifugation speed and time to ensure complete pelleting of nanoparticles without causing irreversible aggregation. |
Troubleshooting In-Situ Gel Formulation Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Premature Gelling | Temperature of the formulation is too close to the gelation temperature (for thermo-sensitive gels). | - Store the formulation at a lower temperature.- Adjust the polymer concentration; for poloxamers, a lower concentration increases the gelation temperature. |
| pH of the formulation is too high (for pH-sensitive gels like Carbopol). | - Adjust the initial pH of the formulation to be well below the pKa of the polymer. | |
| Failure to Gel or Weak Gel Formation | Insufficient polymer concentration. | - Increase the concentration of the gelling polymer. |
| Incorrect pH or ionic strength of the simulated tear fluid. | - Verify the composition and pH of the simulated tear fluid. | |
| Degradation of the polymer. | - Ensure proper storage conditions and check for any signs of polymer degradation. |
Data at a Glance
Table 1: Formulation Parameters of Dorzolamide-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Entrapment Efficiency (%) | Reference |
| Chitosan Nanoparticles | Chitosan | 164 | 98.1 | [11] |
| Chitosan-Dextran Sulfate Nanoparticles | Chitosan Oligosaccharide-Dextran Sulfate | 142.8 | 92.12 ± 0.8 | [12] |
| Solid Lipid Nanoparticles (SLNs) | - | 175.38 | 80.47 | [12] |
| PLGA Nanoparticles (with PVA) | PLGA | - | - | [13] |
| PLGA Nanoparticles (with Vitamin E TPGS) | PLGA | - | 59.8 ± 6.1 | [13] |
| Eudragit RS 100 Nanoparticles | Eudragit RS 100 | 114 - 395 | - | [17] |
| Eudragit RL 100 Nanoparticles | Eudragit RL 100 | 65 - 277 | - | [17] |
Table 2: In-Vivo Performance of Sustained-Release Dorzolamide Formulations in Rabbits
| Formulation Type | Key Finding | Reference |
| Proniosomal Gel | Significantly sustained reduction in IOP and increased bioavailability compared to Trusopt® eye drops.[1][2][18] | [1][2][18] |
| Nanoliposomes | Greater IOP lowering activity and a more prolonged effect compared to dorzolamide solution and Biosopt®.[16] | [16][27] |
| In-situ Gel Nanoemulsion | Better biological performance, faster onset of action, and prolonged effect relative to either drug solution or the market product.[8] | [8] |
| Chitosan Nanoparticles in In-situ Gel | Showed good corneal retention compared to marketed formulation.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of Dorzolamide-Loaded Chitosan Nanoparticles by Ionic Gelation
-
Preparation of Chitosan Solution: Dissolve an appropriate amount of chitosan in a 1% (v/v) acetic acid solution with magnetic stirring until a clear solution is obtained.
-
Drug Incorporation: Add this compound to the chitosan solution and stir until completely dissolved.
-
Nanoparticle Formation: Under constant magnetic stirring, add a cross-linking agent (e.g., sodium tripolyphosphate solution) dropwise to the chitosan-drug solution.
-
Maturation: Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation and stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unreacted components.
-
Washing: Wash the nanoparticle pellet with deionized water and re-centrifuge.
-
Resuspension: Resuspend the final nanoparticle pellet in an appropriate medium for characterization or further formulation (e.g., incorporation into an in-situ gel).
Protocol 2: In-Vitro Drug Release Study using Franz Diffusion Cell
-
Membrane Preparation: Hydrate a suitable membrane (e.g., cellulose acetate) in the release medium overnight.
-
Apparatus Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Receptor Compartment: Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) and ensure no air bubbles are trapped underneath the membrane. Maintain the temperature at 37°C with constant stirring.
-
Sample Application: Place a precise amount of the sustained-release formulation in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for dorzolamide concentration using a validated analytical method (e.g., HPLC or UV spectrophotometry).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visual Guides
Caption: Workflow for the preparation and characterization of dorzolamide-loaded chitosan nanoparticles.
Caption: Mechanism of action for in-situ gelling systems for ocular drug delivery.
References
- 1. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanotechnology for Medical and Surgical Glaucoma Therapy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained Dorzolamide Release Prevents Axonal and Retinal Ganglion Cell Loss in a Rat Model of IOP–Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. madridge.org [madridge.org]
- 7. Designing of a pH-Triggered Carbopol®/HPMC In Situ Gel for Ocular Delivery of Dorzolamide HCl: In Vitro, In Vivo, and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Novel Drug Delivery Systems Fighting Glaucoma: Formulation Obstacles and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In situ gelling dorzolamide loaded chitosan nanoparticles for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dorzolamide-loaded PLGA/vitamin E TPGS nanoparticles for glaucoma therapy: Pharmacoscintigraphy study and evaluation of extended ocular hypotensive effect in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dorzolamide nanoliposome as a long action ophthalmic delivery system in open angle glaucoma and ocular hypertension patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
- 20. Preparation and Characterization Studies of Dorzolamide-Loaded Ophthalmic Implants for Treating Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of Dorzolamide Loaded 6-O-Carboxymethyl Chitosan Nanoparticles for Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Considerations for Polymers Used in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijtsrd.com [ijtsrd.com]
- 24. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 25. smec.ac.in [smec.ac.in]
- 26. ingentaconnect.com [ingentaconnect.com]
- 27. brieflands.com [brieflands.com]
Technical Support Center: Robustness Testing for Dorzolamide Hydrochloride Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Dorzolamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for a this compound analytical method?
A1: Robustness testing is a critical component of analytical method validation that demonstrates the reliability of the method with respect to deliberate, minor variations in method parameters.[1][2] The goal is to identify which parameters have a significant effect on the analytical results and to establish a range of acceptable operating conditions, ensuring the method's performance during routine use.
Q2: Which parameters are typically varied during the robustness testing of an HPLC method for this compound?
A2: Common parameters that are intentionally varied include the mobile phase composition (e.g., percentage of organic solvent), the pH of the mobile phase buffer, the column temperature, the flow rate, and the detection wavelength.[1][3]
Q3: What are the acceptance criteria for a robustness study?
A3: The acceptance criteria are typically based on the system suitability test (SST) results. Key SST parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored. The Relative Standard Deviation (%RSD) of the results obtained under the varied conditions should remain within predefined limits, often less than 2%.[2][4]
Q4: How does forced degradation relate to robustness?
A4: Forced degradation studies are designed to intentionally degrade the drug substance under stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7] While distinct from robustness testing, a robust method must be able to resolve the active pharmaceutical ingredient (API) from any degradants that might form under stress, ensuring the method's specificity and stability-indicating capability.
Troubleshooting Guide
Problem: Significant shift in the retention time of the this compound peak.
-
Possible Cause:
-
Mobile Phase Composition: A small change in the organic-to-aqueous ratio of the mobile phase can significantly impact retention time.[3][8]
-
Mobile Phase pH: The pH of the buffer is crucial for ionizable compounds like this compound. A slight deviation can alter the ionization state and, consequently, the retention time.[1][4]
-
Flow Rate: Variations in the pump's flow rate will directly affect the retention time.[3]
-
Column Temperature: Inadequate temperature control can lead to fluctuations in retention.[9][10]
-
-
Solution:
-
Verify the preparation of the mobile phase, ensuring accurate measurements of all components.
-
Check the pH of the buffer solution before mixing it with the organic solvent.
-
Calibrate the HPLC pump to ensure the flow rate is accurate and consistent.
-
Use a column oven to maintain a stable temperature throughout the analysis.[10]
-
Problem: Poor peak shape (e.g., tailing or fronting) for the this compound peak.
-
Possible Cause:
-
Mobile Phase pH: An inappropriate pH can lead to interactions between the analyte and the stationary phase, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can result in poor peak shape.[11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12]
-
-
Solution:
Problem: Inconsistent peak areas and poor reproducibility.
-
Possible Cause:
-
Injector Issues: Inconsistent injection volumes or leaks in the injector can lead to variable peak areas.[11]
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause fluctuations in the baseline and affect peak integration.[10]
-
Incomplete Sample Solubilization: If the sample is not fully dissolved, it can lead to inconsistent results.
-
-
Solution:
-
Perform regular maintenance on the injector, including replacing the rotor seal if necessary.
-
Adequately degas the mobile phase using sonication or helium sparging.[9]
-
Ensure the sample is completely dissolved before injection, using sonication if required.
-
Quantitative Data from Robustness Studies
The following tables summarize the effect of deliberate variations in method parameters on the analytical results for this compound, as reported in various studies.
Table 1: Robustness Data from a Validated RP-HPLC Method [1]
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate | 0.9 mL/min | 3.67 | 1.15 | 4850 |
| 1.0 mL/min (Nominal) | 3.34 | 1.12 | 4823 | |
| 1.1 mL/min | 3.06 | 1.10 | 4795 | |
| Mobile Phase pH | 6.0 | 3.42 | 1.14 | 4835 |
| 6.2 (Nominal) | 3.34 | 1.12 | 4823 | |
| 6.4 | 3.28 | 1.11 | 4809 | |
| Wavelength | 252 nm | 3.34 | 1.12 | 4823 |
| 254 nm (Nominal) | 3.34 | 1.12 | 4823 | |
| 256 nm | 3.34 | 1.12 | 4823 |
Table 2: Influence of Chromatographic Parameter Variations [3]
| Parameter | Variation | Peak Area |
| Flow Rate | 0.7 mL/min | Not significantly affected (p > 0.5) |
| 0.8 mL/min (Nominal) | - | |
| Acetonitrile % in Mobile Phase | 8% | Not significantly affected (p > 0.5) |
| 10% (Nominal) | - | |
| 12% | Not significantly affected (p > 0.5) |
Experimental Protocols
Representative Protocol for Robustness Testing of this compound by RP-HPLC
This protocol is a composite based on several validated methods.[1][3][8]
1. Chromatographic Conditions:
-
Column: C18 (e.g., Zorbax SB C18, 250 mm x 4.6 mm, 5 µm)[3][13]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is 90:10 (v/v) with the buffer pH adjusted to 2.5 with phosphoric acid.[3][8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in HPLC grade water (e.g., 1000 µg/mL).[3][8]
-
From the stock solution, prepare a working standard solution at a suitable concentration (e.g., 50 µg/mL) by diluting with the mobile phase.
3. Robustness Study Design:
-
For each parameter to be tested, prepare and analyze the standard solution in triplicate under the nominal conditions and the varied conditions.
-
Flow Rate Variation: Analyze at 0.9, 1.0, and 1.1 mL/min.
-
Mobile Phase Composition Variation: Vary the percentage of acetonitrile by ±2% (e.g., 8%, 10%, 12%).
-
pH Variation: Adjust the pH of the aqueous buffer by ±0.2 units.
-
Column Temperature Variation: Set the column oven temperature to ±5°C of the nominal temperature.
-
Wavelength Variation: Change the detection wavelength by ±2 nm.
4. Data Analysis:
-
For each condition, calculate the mean and %RSD for the peak area, retention time, tailing factor, and theoretical plates.
-
Compare the results to the acceptance criteria (e.g., %RSD < 2%).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijiset.com [ijiset.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. biomedres.us [biomedres.us]
- 8. smec.ac.in [smec.ac.in]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ijsdr.org [ijsdr.org]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: pH Adjustment for Enhanced Dorzolamide Ophthalmic Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and stability testing of Dorzolamide ophthalmic solutions, with a focus on pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Dorzolamide ophthalmic solutions?
A1: Dorzolamide hydrochloride exhibits maximum stability in the pH range of 4.0-6.0.[1] Commercial formulations are often buffered to a pH of approximately 5.6, which represents a compromise between drug stability and minimizing ocular irritation.[2][3]
Q2: Why is pH adjustment critical for Dorzolamide ophthalmic solutions?
A2: The pH of the formulation directly impacts the chemical stability, solubility, and patient tolerability of Dorzolamide. While a lower pH (around 5.6) is optimal for stability, it can cause stinging or burning upon instillation.[3] Conversely, a pH closer to physiological tear fluid (around 7.4) can lead to decreased solubility and significant degradation of Dorzolamide.[4] Therefore, careful pH adjustment and the use of appropriate buffering agents are essential to balance these competing factors.
Q3: What are the common degradation products of Dorzolamide at non-optimal pH?
A3: Forced degradation studies have shown that Dorzolamide can degrade under acidic, basic, oxidative, and photolytic stress conditions. While specific degradation pathways at various pH levels are complex, hydrolysis is a primary concern. Stability-indicating analytical methods, such as HPLC, are crucial for separating and quantifying Dorzolamide from its degradation products.[5][6][7]
Q4: Can viscosity-enhancing agents improve the stability of Dorzolamide solutions at a more physiologically acceptable pH?
A4: Yes, incorporating viscosity-enhancing agents like Hydroxypropyl Methylcellulose (HPMC) or Carbopol® can improve the stability and ocular residence time of Dorzolamide formulations.[4][8] These polymers can create a more stable microenvironment for the drug, potentially allowing for a formulation with a pH closer to the physiological range without compromising stability as significantly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed in the solution after pH adjustment. | The pH has been adjusted to a level where Dorzolamide solubility is reduced (typically above pH 6.0). The buffer capacity is insufficient to maintain the desired pH. | Carefully monitor the pH during adjustment and ensure it remains within the optimal solubility range for Dorzolamide. Use a buffer system with adequate capacity to maintain the target pH. Consider the use of solubilizing agents, such as cyclodextrins, if a higher pH is required.[9] |
| Significant degradation of Dorzolamide observed in stability studies. | The pH of the formulation is outside the optimal stability range (4.0-6.0). The formulation is exposed to excessive heat or light. Incompatible excipients are present in the formulation. | Re-evaluate and optimize the pH of the formulation using a suitable buffer system. Conduct stability studies under controlled temperature and humidity, protected from light, as per ICH guidelines.[2] Perform compatibility studies with all excipients. |
| Ocular irritation (stinging, burning) reported during in-vivo studies. | The pH of the formulation is too acidic (e.g., below 6.0). The osmolality of the solution is not isotonic with tear fluid. | While a lower pH enhances stability, consider reformulating at a slightly higher pH (closer to 6.0) and incorporating soothing agents. Adjust the osmolality of the solution to be within the range of 260-330 mOsM.[2] |
| Inconsistent viscosity affecting dose uniformity. | Improper dispersion or hydration of the viscosity-enhancing polymer. The pH of the solution is affecting the polymer's properties. | Ensure proper mixing and hydration time for the viscosity-enhancing agent as per the manufacturer's instructions. Verify that the chosen polymer is stable and provides consistent viscosity at the formulation's target pH. |
| Contamination of the ophthalmic solution. | Improper handling during preparation or use. Ineffective preservative system. | Prepare the solution under aseptic conditions. Ensure the chosen preservative (e.g., benzalkonium chloride) is effective at the formulation's pH and compatible with other ingredients.[2][10] |
Quantitative Data
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (mg/mL) |
| 4.0 - 5.5 | ~40 |
| 7.0 | Significantly lower (requires solubilizing agents) |
| Data compiled from literature.[4] |
Table 2: Stability of this compound Ophthalmic Solution (2%) under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| pH | Time (Months) | Assay of Dorzolamide (%) | Appearance |
| 5.6 | 0 | 100.0 | Clear, colorless solution |
| 1 | 99.5 | Clear, colorless solution | |
| 3 | 98.8 | Clear, colorless solution | |
| 6 | 97.5 | Clear, colorless solution | |
| 6.5 | 0 | 100.0 | Clear, colorless solution |
| 1 | 96.2 | Slight discoloration | |
| 3 | 92.1 | Noticeable discoloration | |
| 6 | 85.3 | Significant degradation | |
| Illustrative data based on findings from multiple sources indicating decreased stability at higher pH. |
Experimental Protocols
Protocol 1: Preparation of Buffered Dorzolamide Ophthalmic Solution
-
Preparation of Buffer Solution:
-
Prepare a sterile buffer solution (e.g., citrate buffer) at the desired pH (e.g., 5.6).
-
The buffer concentration should be sufficient to maintain the pH but minimized to avoid ocular irritation.
-
-
Dissolution of Excipients:
-
Dissolution of this compound:
-
Slowly add the accurately weighed this compound to the solution while stirring until completely dissolved.
-
-
Addition of Viscosity-Enhancing Agent (if applicable):
-
Slowly disperse the viscosity-enhancing agent (e.g., HPMC) into the solution with continuous stirring until a homogenous solution is formed.
-
-
Final pH Adjustment and Volume Make-up:
-
Check the pH of the solution and adjust if necessary using sterile 0.1 N NaOH or 0.1 N HCl.[11]
-
Add the remaining buffer solution to reach the final volume.
-
-
Sterilization:
-
Sterilize the final solution by filtration through a sterile 0.22 µm membrane filter into a sterile container.
-
Protocol 2: Stability-Indicating HPLC Method for Dorzolamide
This protocol provides a general framework. Specific parameters should be optimized and validated for your particular instrumentation and formulation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid) and acetonitrile (e.g., 90:10 v/v).[12][13]
-
Flow Rate: 0.8 - 1.0 mL/min.[12]
-
Detection Wavelength: 254 nm.[12]
-
Column Temperature: 30°C.[12]
-
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., HPLC grade water).[12]
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration.
-
-
Preparation of Sample Solution:
-
Accurately dilute the Dorzolamide ophthalmic solution with the mobile phase to a concentration within the calibration range.[12]
-
-
Forced Degradation Study (to validate stability-indicating nature):
-
Expose the Dorzolamide solution to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate degradation products.[5]
-
Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent Dorzolamide peak.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Dorzolamide and any degradation products by comparing the peak areas to the calibration curve.
-
Visualizations
Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.
Caption: Experimental workflow for formulation and stability testing.
References
- 1. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel Drug Delivery Systems Fighting Glaucoma: Formulation Obstacles and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical drug delivery to the eye: dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. madridge.org [madridge.org]
- 12. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. smec.ac.in [smec.ac.in]
Technical Support Center: Enhancing Corneal Penetration of Dorzolamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the corneal penetration of Dorzolamide using permeation enhancers.
FAQs: Enhancing Dorzolamide Corneal Penetration
1. What is the rationale for using permeation enhancers with Dorzolamide?
Dorzolamide hydrochloride is a potent carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in glaucoma treatment. However, its clinical efficacy can be limited by low corneal permeability. Permeation enhancers are compounds that transiently alter the barrier properties of the cornea, allowing for increased drug penetration and bioavailability in the aqueous humor, the target site of action. This can lead to a more significant and sustained reduction in IOP.
2. What are the main classes of permeation enhancers used for ophthalmic drug delivery?
Commonly investigated permeation enhancers for ocular drug delivery include:
-
Surfactants: Such as benzalkonium chloride (BAK), which is also a common preservative.[1]
-
Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA), which can disrupt the integrity of the corneal epithelium by chelating calcium ions.
-
Cyclodextrins: These molecules can form inclusion complexes with drug molecules, increasing their solubility and availability at the corneal surface.[2]
-
Nanocarriers: Formulations like nanoparticles, liposomes, and nanoemulsions can encapsulate Dorzolamide, protecting it from degradation and facilitating its transport across the cornea.
3. How do permeation enhancers increase corneal penetration?
Permeation enhancers primarily work through two main mechanisms:
-
Paracellular Transport: By loosening the tight junctions between the corneal epithelial cells, creating temporary openings for the drug to pass through. Surfactants like benzalkonium chloride are known to act via this mechanism.[1]
-
Transcellular Transport: By interacting with the cell membrane components, increasing their fluidity, and facilitating the passage of the drug directly through the cells.
4. Are there safety concerns associated with using permeation enhancers in ophthalmic formulations?
Yes, safety is a primary concern. Since permeation enhancers disrupt the natural barrier of the cornea, they can potentially cause irritation, inflammation, and damage to ocular tissues with long-term use. Benzalkonium chloride, for example, has been shown to have cytotoxic effects on corneal and conjunctival cells. Therefore, it is crucial to use the lowest effective concentration of an enhancer and to conduct thorough preclinical safety and toxicity studies.
5. What are the regulatory considerations for formulations containing new permeation enhancers?
Any new formulation containing a novel permeation enhancer will require extensive safety and efficacy data to be submitted to regulatory agencies like the FDA or EMA. This includes comprehensive in vitro, ex vivo, and in vivo studies to demonstrate both the enhanced therapeutic effect and the acceptable safety profile of the formulation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in ex vivo corneal permeation results | 1. Inconsistent corneal tissue thickness or quality. 2. Damage to the cornea during excision and mounting. 3. Inconsistent clamping of the cornea in the Franz diffusion cell. 4. Air bubbles trapped between the cornea and the receptor medium. | 1. Source corneas from animals of a similar age and weight. Measure corneal thickness before the experiment to ensure consistency. 2. Handle the cornea carefully, holding it by the scleral rim. Avoid touching the central corneal surface. 3. Ensure a secure and uniform seal around the cornea without excessive pressure that could damage the tissue. 4. Carefully fill the receptor chamber to avoid bubble formation. If bubbles are present, gently tilt and tap the cell to dislodge them. |
| Low drug recovery at the end of the experiment | 1. Drug binding to the experimental apparatus (e.g., Franz cell, tubing). 2. Drug degradation in the formulation or receptor medium. 3. Inaccurate analytical method for drug quantification. | 1. Pre-saturate the apparatus with a drug solution to minimize non-specific binding. 2. Assess the stability of Dorzolamide in your formulation and receptor medium under the experimental conditions (temperature, pH). Use a stability-indicating assay. 3. Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision in the relevant matrices (formulation, receptor solution). |
| Signs of corneal damage in in vivo studies (e.g., edema, opacity) | 1. The concentration of the permeation enhancer is too high. 2. The formulation itself is causing irritation (e.g., due to pH or osmolality). 3. Mechanical injury during drug administration. | 1. Test a range of lower concentrations of the permeation enhancer to find the optimal balance between efficacy and safety. 2. Ensure the formulation is isotonic and buffered to a pH that is comfortable for the eye (typically around 7.4). 3. Use a calibrated micropipette to administer a precise volume and avoid touching the cornea with the pipette tip. |
| Inconsistent IOP measurements in rabbit models | 1. Stress-induced fluctuations in IOP in the rabbits. 2. Improper technique for IOP measurement (tonometry). 3. Diurnal variation in IOP. | 1. Acclimatize the rabbits to the handling and measurement procedures before starting the experiment. 2. Ensure the tonometer is properly calibrated and that the measurements are taken from the central cornea by a trained individual. 3. Take IOP measurements at the same time each day to account for natural diurnal rhythms. |
Data on Corneal Penetration Enhancement of Dorzolamide
The following tables summarize quantitative data from studies on enhancing Dorzolamide's corneal penetration.
Table 1: Effect of Permeation Enhancers on Apparent Permeability Coefficient (Papp) of Dorzolamide
| Permeation Enhancer/Formulation | Animal Model/Cornea Source | Dorzolamide Concentration | Papp (cm/s) | Enhancement Ratio (vs. Control) | Reference |
| Dorzolamide Solution (Control) | Rabbit | 2% | 9.11 x 10-6 | 1.0 | [3] |
| Dorzolamide with Benzalkonium Chloride (0.01%) | Rabbit | 2% | Data not specified | Increased permeability observed | [2] |
| Dorzolamide Nanoliposomes | Rabbit | 2% | Higher than solution | >1.0 | [4] |
| Dorzolamide/γ-Cyclodextrin Microsuspension | Rabbit | 2% | Not specified | Significant bioavailability enhancement | [2] |
Note: Papp values can vary significantly based on the experimental setup, corneal tissue source, and analytical methods used.
Experimental Protocols
In Vitro Corneal Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the ex vivo corneal permeation of Dorzolamide.
1. Materials and Equipment:
-
Freshly enucleated rabbit or porcine eyes
-
Franz diffusion cells
-
Corneal dissection instruments (forceps, scissors, scalpel)
-
Balanced Salt Solution (BSS) or other appropriate buffer for the receptor medium
-
Dorzolamide formulation and control solution
-
High-Performance Liquid Chromatography (HPLC) system for drug analysis
-
Water bath with temperature control
-
Magnetic stirrers
2. Corneal Excision and Mounting:
-
Immediately after enucleation, carefully dissect the cornea with a 2-4 mm scleral rim.
-
Gently rinse the cornea with BSS.
-
Mount the cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Ensure the cornea is securely clamped to prevent leakage.
3. Experimental Procedure:
-
Fill the receptor chamber with a known volume of pre-warmed (37°C) BSS, ensuring no air bubbles are trapped beneath the cornea.
-
Place the Franz cells in a water bath maintained at 37°C and start the magnetic stirrers in the receptor chambers.
-
Add a precise volume of the Dorzolamide formulation or control solution to the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber for HPLC analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed BSS to maintain sink conditions.
4. Data Analysis:
-
Quantify the concentration of Dorzolamide in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = Jss / C0
-
Where C0 is the initial drug concentration in the donor chamber.
-
In Vivo Evaluation of Dorzolamide Formulations in Rabbits
This protocol provides a general framework for assessing the IOP-lowering effect of Dorzolamide formulations in a rabbit model.
1. Animals:
-
Healthy New Zealand white rabbits of either sex, weighing 2-3 kg.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Experimental Procedure:
-
Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer.
-
Divide the rabbits into groups (e.g., control, Dorzolamide solution, Dorzolamide with enhancer).
-
Instill a single drop (typically 50 µL) of the respective formulation into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Measure the IOP in both eyes at specific time points after instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
3. Aqueous Humor Sampling (for pharmacokinetic analysis):
-
At the end of the study or at specific time points in terminal studies, euthanize the rabbits.
-
Immediately perform an anterior chamber paracentesis using a 27- or 30-gauge needle to collect the aqueous humor.
-
Store the aqueous humor samples at -80°C until analysis.
-
Analyze the Dorzolamide concentration in the aqueous humor using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate the mean IOP reduction from baseline for each group at each time point.
-
Compare the IOP-lowering effect of the test formulations with the control and standard Dorzolamide solution.
-
For pharmacokinetic studies, plot the mean aqueous humor concentration of Dorzolamide versus time and calculate key parameters such as Cmax, Tmax, and AUC.
Visualizations
Mechanism of Permeation Enhancement
Caption: Mechanism of paracellular permeation enhancement.
Experimental Workflow for Ex Vivo Corneal Permeation Study
Caption: Workflow for ex vivo corneal permeation studies.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities for drug delivery to the posterior of the eye - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing systemic side effects of topical Dorzolamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical dorzolamide. The focus is on minimizing systemic side effects through innovative formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects observed with topical dorzolamide administration in preclinical and clinical studies?
A1: Although administered topically, dorzolamide can be absorbed systemically and lead to side effects characteristic of sulfonamide carbonic anhydrase inhibitors.[1][2] Common systemic side effects include a bitter taste in the mouth, nausea, headache, and fatigue.[3][4] While less common, more severe systemic reactions can occur, such as Stevens-Johnson syndrome, toxic epidermal necrolysis, metabolic acidosis, and respiratory difficulties, particularly in individuals with pre-existing conditions.[4][5]
Q2: How does systemic absorption of topical dorzolamide occur?
A2: Systemic absorption of topically applied dorzolamide primarily occurs through the nasolacrimal duct, where the drug drains from the ocular surface into the nasopharynx and is subsequently absorbed by the nasopharyngeal mucosa.[2][6] A smaller amount may also be absorbed directly through the conjunctival blood vessels.[7]
Q3: What is the mechanism behind dorzolamide's systemic side effects?
A3: The systemic side effects of dorzolamide are a result of the inhibition of carbonic anhydrase isoenzymes in various tissues throughout the body.[8] Carbonic anhydrase is a ubiquitous enzyme that plays a crucial role in pH regulation, fluid and electrolyte balance, and other physiological processes.[8] Inhibition of this enzyme in tissues such as the kidneys, red blood cells, and central nervous system can lead to the observed systemic adverse effects.[7][8]
Q4: What formulation strategies are being explored to minimize the systemic side effects of topical dorzolamide?
A4: Current research focuses on developing novel drug delivery systems that enhance the ocular bioavailability and residence time of dorzolamide, thereby reducing the amount of drug available for systemic absorption.[9][10] These strategies include the formulation of dorzolamide into nanoparticles, nanoliposomes, in situ gels, and proniosomal gels.[9][10][11] These advanced formulations aim to provide sustained drug release at the target site (the eye), leading to improved therapeutic efficacy with a lower dosing frequency and minimized systemic exposure.[9]
Q5: Is there quantitative evidence demonstrating that novel formulations reduce systemic dorzolamide exposure compared to conventional eye drops?
A5: While many studies suggest that novel formulations minimize systemic drug exposure by enhancing ocular targeting, direct comparative studies quantifying plasma concentrations of dorzolamide from these formulations versus conventional solutions in a single study are limited.[6][9] However, studies have shown that novel formulations can significantly increase the drug concentration in ocular tissues, which indirectly supports the hypothesis of reduced systemic uptake.[1][6] For instance, a study in pigmented rabbits demonstrated the plasma concentrations of dorzolamide after multiple topical applications of a commercial 2% solution.[2] Future research should focus on direct comparisons of systemic exposure between different formulations.
Troubleshooting Guides
Issue 1: High variability in systemic dorzolamide levels in animal models.
-
Possible Cause 1: Inconsistent administration technique.
-
Troubleshooting: Ensure a standardized volume of the eye drop is administered to each animal in every dose. Use a calibrated micropipette for accurate dosing. The person administering the dose should be consistent in their technique to minimize variability in drug loss from the eye.
-
-
Possible Cause 2: Animal grooming behavior.
-
Troubleshooting: Observe the animals for a short period after administration to ensure they do not immediately groom the eye area, which can remove the formulation. If grooming is an issue, consider using an Elizabethan collar for a short duration post-administration, if ethically permissible and not interfering with the study's objectives.
-
-
Possible Cause 3: Differences in nasolacrimal drainage.
-
Troubleshooting: While difficult to control, acknowledging this physiological variable is important. Some studies suggest applying gentle pressure to the inner canthus of the eye for a minute after instillation to block the nasolacrimal duct and reduce systemic absorption. This technique can be standardized across all study animals.
-
Issue 2: Poor in vivo efficacy of a novel dorzolamide formulation despite promising in vitro release data.
-
Possible Cause 1: Inadequate corneal penetration.
-
Troubleshooting: The physicochemical properties of the formulation, such as particle size, zeta potential, and mucoadhesion, significantly impact corneal permeability. Re-evaluate the formulation's characteristics. Consider incorporating penetration enhancers or modifying the polymer composition to improve interaction with the corneal epithelium.
-
-
Possible Cause 2: Rapid clearance from the ocular surface.
-
Troubleshooting: The formulation may not have sufficient viscosity or mucoadhesive properties to be retained on the ocular surface for an extended period. Consider increasing the concentration of mucoadhesive polymers or incorporating a gelling agent to create an in situ gelling system that thickens upon contact with tear fluid.
-
-
Possible Cause 3: Instability of the formulation in the physiological environment of the eye.
-
Troubleshooting: Assess the stability of your formulation in simulated tear fluid. Factors such as pH and enzymes in tears can affect the integrity of the delivery system. Modify the formulation to enhance its stability under these conditions, for example, by cross-linking polymers or using more stable lipids in liposomal formulations.
-
Data Presentation
Table 1: Ocular and Systemic Pharmacokinetic Parameters of Dorzolamide (2% Solution) After Multiple Topical Dosing in Pigmented Rabbits
| Parameter | Aqueous Humor | Plasma |
| Concentration on Day 7 (µg/g or µg/ml) | ~2.5 | ~0.02 |
| Concentration on Day 14 (µg/g or µg/ml) | ~3.0 | ~0.025 |
| Concentration on Day 21 (µg/g or µg/ml) | ~3.5 | ~0.02 |
Data adapted from a study comparing dorzolamide and brinzolamide pharmacokinetics.[2]
Table 2: In Vivo Performance of a Dorzolamide Proniosomal Gel Formulation Compared to a Commercial Eye Drop (Trusopt®) in Rabbits
| Parameter | Optimized Proniosomal Gel | Trusopt® Eye Drops |
| Maximum IOP Reduction (%) | 45.4 ± 8.2 | 32.6 ± 2.7 |
| Time to Maximum Effect (hours) | 6 | 1.75 |
| Mean Residence Time (hours) | 6.1 ± 1.7 | 4.1 ± 1.2 |
| Area Under the Curve (AUC 0-8h) (% IOP reduction * h) | 264.4 ± 18.4 | 76.2 ± 12.7 |
Data from an in-vivo pharmacodynamic study.
Experimental Protocols
Protocol 1: Preparation of Dorzolamide-Loaded Eudragit Nanoparticles
This protocol is adapted from a method for preparing polymeric nanoparticles using a quasi-emulsion solvent diffusion technique.
Materials:
-
Dorzolamide Hydrochloride
-
Eudragit RS 100 or Eudragit RL 100
-
Ethanol
-
Benzalkonium chloride (as a preservative)
-
Sodium hydroxide
-
Purified water
Procedure:
-
Dissolution: Co-dissolve Dorzolamide HCl (2.22% w/w of the final formulation) and the selected Eudragit polymer in ethanol at room temperature. The drug-to-polymer ratio can be varied to optimize encapsulation efficiency and release characteristics.
-
Organic Phase Preparation: The ethanolic solution of the drug and polymer constitutes the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a suitable surfactant or stabilizer.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant stirring using a magnetic stirrer or a high-speed homogenizer. The rapid diffusion of ethanol into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles encapsulating the drug.
-
Solvent Evaporation: Continue stirring for a specified period to allow for the complete evaporation of ethanol.
-
pH Adjustment and Final Formulation: Adjust the pH of the nanoparticle suspension to approximately 5.6 using sodium hydroxide. Add benzalkonium chloride to a final concentration of 0.01% w/w as a preservative.
-
Characterization: Characterize the prepared nanoparticles for particle size, polydispersity index, zeta potential, entrapment efficiency, and in vitro drug release profile.
Protocol 2: In Vivo Evaluation of Topical Dorzolamide Formulations in a Rabbit Model
This protocol outlines a general procedure for assessing the efficacy (intraocular pressure reduction) of a novel dorzolamide formulation compared to a conventional solution in rabbits.
Animals:
-
Healthy New Zealand albino rabbits of a specified weight range. All animal procedures should be approved by an institutional animal care and use committee.
Materials:
-
Novel dorzolamide formulation
-
Conventional dorzolamide eye drop solution (e.g., Trusopt®) as a control
-
Tonometer suitable for use in rabbits (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
Procedure:
-
Acclimatization: Acclimatize the rabbits to the laboratory environment and handling procedures for at least one week before the experiment.
-
Baseline IOP Measurement: Measure the baseline intraocular pressure (IOP) of both eyes of each rabbit. Instill one drop of topical anesthetic before each measurement. Record the average of three consecutive readings for each eye.
-
Treatment Administration: Randomly divide the rabbits into treatment and control groups. Administer a single drop of the novel formulation to one eye of the rabbits in the treatment group and a single drop of the conventional solution to one eye of the rabbits in the control group. The contralateral eye can serve as an untreated control.
-
Post-Dose IOP Monitoring: Measure the IOP in both eyes at predetermined time points after administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: Calculate the percentage reduction in IOP from the baseline at each time point for both groups. Compare the efficacy and duration of action of the novel formulation with the conventional solution using appropriate statistical methods.
Protocol 3: Quantification of Dorzolamide in Rabbit Plasma using HPLC-MS/MS
This protocol provides a general framework for the quantification of dorzolamide in plasma, adapted from established methods for analyzing dorzolamide and other small molecules in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation):
-
Plasma Collection: Collect blood samples from rabbits at specified time points after topical administration of the dorzolamide formulation into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma) containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for dorzolamide and the internal standard.
Quantification:
-
Construct a calibration curve using standard solutions of dorzolamide in blank plasma.
-
Quantify the concentration of dorzolamide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Pathway of topical dorzolamide from ocular administration to systemic circulation and side effects.
Caption: Workflow for the development and evaluation of novel topical dorzolamide formulations.
References
- 1. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-blood pharmacokinetics and metabolic effects of the topical carbonic anhydrase inhibitor dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. | IOVS | ARVO Journals [iovs.arvojournals.org]
- 10. Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Solving content uniformity issues in Dorzolamide ophthalmic preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dorzolamide ophthalmic preparations. The focus is on resolving content uniformity issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for content uniformity in Dorzolamide ophthalmic solutions?
A1: According to the United States Pharmacopeia (USP), the general chapter <905> Uniformity of Dosage Units specifies that for the first 10 dosage units tested, the acceptance value (AV) must be less than or equal to 15.0.[1] The assay limits for Dorzolamide in an ophthalmic solution are generally between 90.0% and 110.0% of the labeled amount.[2]
Q2: What is the optimal pH for a Dorzolamide ophthalmic solution?
A2: The pH of commercially available Dorzolamide HCl ophthalmic solutions is approximately 5.6.[3] Dorzolamide's stability is optimal in a pH range of 4.0-6.0. Deviations from this pH can affect both the stability of the active pharmaceutical ingredient (API) and the comfort of the patient.
Q3: Can excipients impact the content uniformity of my Dorzolamide formulation?
A3: Yes, excipients play a crucial role. Viscosity-enhancing agents, if not uniformly distributed, can lead to variations in drug concentration. The choice and concentration of buffering agents are critical for maintaining the target pH, which in turn affects the solubility and stability of Dorzolamide.[4]
Q4: My Dorzolamide solution appears clear and homogenous. Can I assume the content uniformity is acceptable?
A4: Visual inspection alone is insufficient to determine content uniformity. While a clear solution is a good indicator, localized concentration differences can exist that are not visible to the naked eye. Quantitative analysis using a validated analytical method such as HPLC is necessary to confirm that the drug substance is uniformly distributed throughout the batch.[5]
Troubleshooting Guides
Issue 1: Out-of-Specification (OOS) Results for Content Uniformity
If you encounter OOS results for content uniformity, a systematic investigation is crucial. The following guide provides a step-by-step approach to identify the root cause.
Step 1: Laboratory Investigation
The initial phase focuses on ruling out analytical error as the cause of the OOS result.
-
Review Analytical Procedure: Confirm that the correct, validated analytical method was used.[6]
-
Check for Calculation Errors: Double-check all calculations, dilutions, and data transcription.
-
Analyst Interview: Discuss the test procedure with the analyst to identify any potential deviations or unusual observations during the analysis.[6]
-
Equipment Verification: Ensure all analytical equipment (e.g., HPLC, balances, pipettes) was properly calibrated and functioning correctly.[6]
-
Re-analysis of the Same Sample: Re-inject the original sample solution to rule out issues with the initial analysis.
Step 2: Manufacturing Process Investigation
If the laboratory investigation does not reveal an assignable cause, the focus should shift to the manufacturing process of the ophthalmic solution.
-
Review Batch Records: Scrutinize the batch manufacturing records for any deviations from the standard operating procedure (SOP), such as incorrect mixing times or temperatures.[6]
-
Raw Material Review: Verify that all raw materials (API and excipients) met their specifications.
-
Mixing and Holding Times: Evaluate the adequacy of mixing parameters. Insufficient mixing can lead to a non-homogenous solution. Also, consider if the solution was held for an extended period, which could allow for settling or precipitation if the drug is not fully solubilized.
-
Environmental Factors: Assess if environmental factors such as temperature or humidity could have impacted the formulation.
Step 3: Retesting and Resampling
If no assignable cause is identified, a retesting and resampling plan should be executed.
-
Resampling: Collect new samples from the batch, ensuring the sampling process is representative of the entire batch (e.g., from the beginning, middle, and end of the filling process).[6]
-
Retesting: A designated number of new samples should be tested by a different analyst, if possible.[7]
The following diagram illustrates a logical workflow for investigating OOS results in content uniformity testing.
Caption: Workflow for investigating out-of-specification (OOS) results.
Issue 2: High Variability in Content Uniformity Results
High variability, even if within specification, can indicate an inconsistent manufacturing process. A fishbone diagram can help brainstorm potential root causes.
Caption: Fishbone diagram of potential causes for content uniformity variability.
Data Presentation
Table 1: Typical HPLC Parameters for Dorzolamide Content Uniformity Assay
| Parameter | Specification |
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Phosphate buffer (pH 2.5) and Acetonitrile (90:10 v/v)[8] |
| Flow Rate | 0.8 mL/min[8] |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 20 µL[8] |
| Column Temperature | 30°C[8] |
| Retention Time | Approximately 2.65 min[5] |
Table 2: Content Uniformity Acceptance Criteria (USP <905>)
| Test Stage | Number of Units Tested | Acceptance Criteria |
| Stage 1 | 10 | AV ≤ 15.0 |
| Stage 2 | 20 additional (total 30) | Final AV of 30 units ≤ 15.0, and no individual unit is outside (1 ± 0.25) * M |
AV = Acceptance Value, M = Mean of individual contents[1]
Experimental Protocols
Protocol: Content Uniformity Testing of Dorzolamide Ophthalmic Solution by RP-HPLC
1.0 Objective
To determine the content uniformity of Dorzolamide in an ophthalmic solution dosage form using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
2.0 Materials and Reagents
-
Dorzolamide Hydrochloride Reference Standard (USP)
-
Dorzolamide Ophthalmic Solution (Test Sample)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
3.0 Equipment
-
HPLC system with UV detector
-
Zorbax SB C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
-
0.22 µm syringe filters
4.0 Preparation of Solutions
-
Mobile Phase: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid. Mix the buffer with acetonitrile in a 90:10 v/v ratio. Filter through a 0.22 µm filter and degas.[8]
-
Standard Solution Preparation: Accurately weigh about 11 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.11 mg/mL.
-
Sample Solution Preparation: Randomly select 10 individual containers of the Dorzolamide ophthalmic solution. For each container, accurately transfer a volume equivalent to 10 mg of Dorzolamide into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.22 µm filter before injection.[8]
5.0 Chromatographic Conditions
-
Refer to Table 1 for the HPLC parameters.
6.0 Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five times and check for system suitability (e.g., %RSD of peak areas should be ≤ 2.0%).
-
Inject each of the 10 sample solutions.
-
Record the peak areas from the chromatograms.
7.0 Calculation
Calculate the percentage of the labeled amount of Dorzolamide in each unit using the following formula:
% Label Claim = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
8.0 Acceptance Criteria
-
Calculate the Acceptance Value (AV) as per USP <905> guidelines. The AV for the 10 units should be ≤ 15.0.
Signaling Pathways and Degradation
While biological signaling pathways are not directly involved in content uniformity, understanding the chemical degradation pathway of Dorzolamide is crucial for maintaining its potency and preventing the formation of impurities that could affect the assay results. Dorzolamide, a sulfonamide, can be susceptible to degradation under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[9]
The following diagram illustrates the relationship between formulation factors and potential degradation, which can ultimately impact content uniformity.
Caption: Factors leading to Dorzolamide degradation and impacting content uniformity.
References
- 1. usp.org [usp.org]
- 2. drugfuture.com [drugfuture.com]
- 3. pi.bausch.com [pi.bausch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pcs-nl.com [pcs-nl.com]
- 7. gmpsop.com [gmpsop.com]
- 8. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Preventing precipitation of Dorzolamide in aqueous formulations
Welcome to the technical support center for dorzolamide aqueous formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of dorzolamide in their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dorzolamide precipitation in aqueous formulations?
A1: Dorzolamide hydrochloride is a water-soluble compound, but its solubility is highly pH-dependent. The primary cause of precipitation is an increase in the pH of the formulation. Dorzolamide is more soluble in acidic conditions (around pH 5.6, similar to the commercial formulation Trusopt®) and its solubility significantly decreases as the pH approaches neutral or physiological levels (pH 7.4).[1][2][3][4] Other contributing factors can include temperature fluctuations, interactions with other excipients, and the concentration of dorzolamide in the solution.
Q2: At what pH does dorzolamide have optimal solubility, and how does it change with increasing pH?
A2: this compound exhibits its maximum aqueous solubility at a pH of approximately 5.6.[1] In the pH range of 4 to 5.5, its solubility is around 40 mg/mL.[4] As the pH increases towards a more neutral range, the solubility decreases significantly. For instance, at a physiological pH of 7.4, the aqueous solubility of dorzolamide is considerably lower.
Q3: Can common excipients in ophthalmic formulations contribute to the precipitation of dorzolamide?
A3: While the primary driver of dorzolamide precipitation is pH, interactions with other excipients can play a role. It is crucial to ensure the compatibility of all formulation components. For example, the choice of buffering agent is important to maintain the target pH. Sodium citrate is a commonly used buffer in dorzolamide formulations.[2][3][5][6] While preservatives are necessary for multi-dose containers, some, like benzalkonium chloride, can have complex interactions and potential for sensitization.[7]
Q4: How can I increase the solubility of dorzolamide at a more physiologically acceptable pH to prevent precipitation and reduce irritation?
A4: To formulate dorzolamide at a more neutral pH (closer to 7.4) and avoid precipitation, solubilizing agents are often employed. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin and γ-cyclodextrin, are effective in forming inclusion complexes with dorzolamide, thereby increasing its apparent solubility in a more neutral environment.[1] This approach can help in developing a formulation that is better tolerated by the eye.
Troubleshooting Guide
Issue: I am observing cloudiness or precipitation in my dorzolamide formulation during preparation or storage.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | 1. Immediately measure the pH of your formulation. 2. If the pH is higher than the intended acidic range (typically below 6.0), adjust it using a suitable acidic or basic solution (e.g., hydrochloric acid or sodium hydroxide) as defined in your protocol. 3. Ensure your pH meter is properly calibrated. |
| Temperature Fluctuations | 1. Review the storage conditions of your formulation. Avoid extreme temperature changes or freeze-thaw cycles. 2. Store the formulation at a controlled room temperature (e.g., 20-25°C) or as determined by your stability studies.[5] 3. If precipitation occurs upon cooling, it may indicate that the concentration is too high for the solubility at that temperature. |
| Excipient Incompatibility | 1. Review the composition of your formulation. Ensure all excipients are compatible with dorzolamide and with each other. 2. If using a phosphate buffer, be aware of the potential for salt precipitation, especially in the presence of other ions or with changes in temperature. Consider using a citrate buffer as an alternative.[2][3] |
| High Drug Concentration | 1. Verify that the concentration of this compound in your formulation does not exceed its solubility limit at the formulation's pH and storage temperature. 2. If a higher concentration is required, consider incorporating a solubilizing agent like a cyclodextrin. |
Data Summary
Table 1: pH-Dependent Solubility of this compound
| pH | Approximate Solubility (mg/mL) | Reference |
| 4.0 - 5.5 | 40 | [4] |
| 5.6 | ~50 (Maximum Solubility) | [1] |
| 7.4 | 0.699 (Predicted) | [8] |
Table 2: Typical Composition of a 2% Dorzolamide Ophthalmic Solution
| Component | Function | Typical Concentration |
| This compound | Active Pharmaceutical Ingredient | 22.3 mg/mL (equivalent to 20 mg/mL dorzolamide)[2][3] |
| Hydroxyethyl Cellulose | Viscosity Enhancer | q.s. for desired viscosity[2][3][6] |
| Mannitol | Tonicity Agent | q.s. for isotonicity (260-330 mOsM)[2][3][6] |
| Sodium Citrate Dihydrate | Buffering Agent | q.s. to buffer the formulation[2][3][6] |
| Sodium Hydroxide | pH Adjustment | q.s. to pH ~5.6[2][3][6] |
| Benzalkonium Chloride | Preservative | 0.0075%[2][3] |
| Water for Injection | Vehicle | q.s. to final volume |
Experimental Protocols
Protocol 1: Preparation of a 2% Dorzolamide Ophthalmic Solution
This protocol is a general guideline for preparing a basic dorzolamide formulation.
Materials:
-
This compound
-
Hydroxyethyl Cellulose (HEC)
-
Mannitol
-
Sodium Citrate Dihydrate
-
Sodium Hydroxide solution (e.g., 1N)
-
Hydrochloric Acid solution (e.g., 1N)
-
Water for Injection (WFI)
-
Sterile containers
Procedure:
-
Prepare the HEC solution: In a sterile beaker, heat about 50% of the total required WFI to 70-80°C. While stirring, slowly disperse the HEC until a uniform mixture is obtained. Continue stirring and allow the solution to cool to room temperature. This will form a clear, viscous solution.
-
Prepare the dorzolamide solution: In a separate sterile beaker, add about 40% of the total required WFI. While stirring, dissolve the mannitol and sodium citrate dihydrate.
-
Once the mannitol and citrate are dissolved, slowly add the this compound and stir until completely dissolved.
-
Combine the solutions: Aseptically add the dorzolamide solution to the HEC solution and mix until uniform.
-
pH adjustment: Measure the pH of the final solution. Adjust the pH to approximately 5.6 using the sodium hydroxide or hydrochloric acid solution as needed.
-
Final volume adjustment: Add WFI to reach the final target volume and mix well.
-
Sterilization: Filter the final solution through a sterile 0.22 µm filter into the final sterile containers.
Protocol 2: UV-Vis Spectrophotometric Quantification of Dorzolamide
This protocol outlines the quantification of dorzolamide in an aqueous solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Phosphate buffer (pH 7.4) or other suitable solvent
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the chosen solvent to obtain a stock solution of 100 µg/mL.[9]
-
Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards by serial dilution to cover a concentration range of approximately 2-12 µg/mL.[9]
-
Sample Preparation: Dilute the dorzolamide formulation to be tested with the same solvent to obtain a theoretical concentration within the calibration range.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 253-255 nm for dorzolamide.[10]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of dorzolamide in the sample solution by interpolating its absorbance on the calibration curve.
-
Calculate the original concentration in the undiluted formulation by applying the dilution factor.
-
Protocol 3: Accelerated Stability Study for Precipitation Assessment
This protocol is designed to assess the physical stability of a dorzolamide formulation under stressed conditions.
Materials and Equipment:
-
Stability chambers set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Samples of the dorzolamide formulation in their final container closure system
-
Light source for visual inspection (against black and white backgrounds)
Procedure:
-
Initial Analysis (Time 0): Before placing the samples in the stability chamber, perform initial testing on a subset of samples. This should include:
-
Visual inspection for clarity, color, and the presence of any particulate matter.[3]
-
Measurement of pH.
-
Assay of dorzolamide concentration (using a validated method like UV-Vis or HPLC).
-
-
Stability Storage: Place the remaining samples in the stability chamber set to the accelerated conditions.
-
Time Point Testing: At specified time points (e.g., 1, 2, 3, and 6 months), withdraw a set of samples from the chamber and allow them to equilibrate to room temperature.
-
Analysis at Each Time Point: Repeat the tests performed at Time 0:
-
Visual Inspection: Carefully inspect each sample against black and white backgrounds for any signs of precipitation, crystal formation, or haziness. Record all observations.
-
pH Measurement: Measure the pH to check for any significant changes.
-
Assay: Determine the concentration of dorzolamide to monitor for chemical degradation.
-
-
Data Evaluation: Compare the results from each time point to the initial data. Any significant changes, particularly the appearance of visible precipitates, indicate a potential instability in the formulation under these stressed conditions.
Visualizations
Caption: A logical workflow for troubleshooting precipitation in dorzolamide formulations.
References
- 1. US8680078B2 - Stable ophthalmic formulations - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. phmethods.net [phmethods.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. go.drugbank.com [go.drugbank.com]
- 8. jchps.com [jchps.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dorzolamide Hydrochloride vs. Acetazolamide in Glaucoma Clinical Trials
This guide offers an objective comparison of topical Dorzolamide Hydrochloride and systemic Acetazolamide, two key carbonic anhydrase inhibitors (CAIs) used in the management of glaucoma. It is intended for researchers, scientists, and drug development professionals, providing a synthesis of clinical trial data with a focus on efficacy, safety, and experimental design.
Mechanism of Action: Inhibiting Aqueous Humor Production
Both dorzolamide and acetazolamide lower intraocular pressure (IOP) by inhibiting carbonic anhydrase in the ciliary body of the eye.[1][2][3] This enzyme is crucial for the production of bicarbonate ions, a key step in the secretion of aqueous humor.[1][3][4] By reducing the formation of aqueous humor, these drugs effectively decrease the pressure inside the eye.[1][2][5] Dorzolamide acts topically, directly on the ciliary processes, while acetazolamide is administered systemically (orally or intravenously) and exerts its effect after being distributed throughout the body.[2][3][4]
Caption: Inhibition of aqueous humor secretion by carbonic anhydrase inhibitors.
Comparative Efficacy in Clinical Trials
Clinical studies consistently demonstrate that while both drugs are effective, systemic acetazolamide generally provides a greater reduction in IOP compared to topical dorzolamide.
-
A study comparing the two found that acetazolamide reduced aqueous humor flow by 30% and IOP by 19%, whereas dorzolamide reduced aqueous flow by 17% and IOP by 13%.[6] The difference in effect was statistically significant.[6]
-
In a pediatric study, patients switched from oral acetazolamide to topical dorzolamide saw a mean IOP increase of 3.7 mmHg.[7] Before the switch, acetazolamide had achieved a mean IOP reduction of 35.7%, compared to dorzolamide's 27.4% reduction from baseline.[7]
-
When used as adjunctive therapy to timolol, a per-protocol analysis showed statistically improved pressure control with acetazolamide compared to dorzolamide.[8]
Table 1: Quantitative Comparison of IOP and Aqueous Humor Flow Reduction
| Metric | This compound | Acetazolamide (Systemic) | Key Findings & Citation |
| Aqueous Humor Flow Reduction | 17% | 30% | Acetazolamide's effect was significantly greater (p < .001).[6] |
| IOP Reduction (vs. Baseline) | 13% | 19% | Acetazolamide's effect was significantly greater (p = .03).[6] |
| IOP Reduction in Pediatrics (%) | 27.4% | 35.7% | Switching from acetazolamide to dorzolamide led to a significant IOP increase (p < 0.01).[7] |
| Mean Peak IOP (Adjunctive) | 20.0 mmHg (Week 12) | 18.6 mmHg (Week 12) | Mean IOP was approximately 1 mmHg lower with acetazolamide.[9] |
Note: It is important to consider that combining topical dorzolamide with systemic acetazolamide does not appear to provide an additive effect in adult patients; either drug alone may result in the maximum reduction in IOP and aqueous humor formation.[10]
Safety and Tolerability Profile
The primary advantage of topical dorzolamide lies in its significantly better safety and tolerability profile, owing to its localized action which avoids the systemic side effects associated with oral acetazolamide.
-
Systemic side effects are common with oral CAIs and can include numbness and tingling, metallic taste, fatigue, depression, and renal calculi.[4]
-
In a 12-week comparative trial, 25% of patients receiving acetazolamide discontinued due to adverse clinical experiences, compared to only 2% of patients receiving dorzolamide.[9]
-
The most common side effect of dorzolamide is local ocular burning or stinging, reported in 21% of patients in one study.[9]
Table 2: Comparison of Adverse Events and Discontinuation Rates
| Adverse Event Category | This compound | Acetazolamide (Systemic) | Key Findings & Citation |
| Discontinuation (Adverse Events) | 2% - 8% | 24% - 25% | Significantly more patients discontinue acetazolamide due to side effects.[8][9] |
| Systemic Adverse Events | 50% | 75% | Incidence of systemic side effects is significantly higher with acetazolamide (p=0.001).[8] |
| CAI-Associated Adverse Events | 26% | 53% | Events typical of CAIs (e.g., paresthesia) are more than twice as common with acetazolamide (p<0.001).[8] |
| Local Ocular Events | 21% (Burning/Stinging) | 0% | Local irritation is the primary side effect of dorzolamide.[9] |
| Absolute Risk (Serious Events) | 2.08 per 1000 patients | 2.90 per 1000 patients | Data from a large population study on patients over 65.[11][12] |
Experimental Protocols
The methodologies of clinical trials comparing these agents are typically robust, employing randomization and masking to minimize bias.
Caption: Generalized workflow for a double-masked, active-controlled clinical trial.
Example Protocol: Randomized, Double-Masked, Multicenter Study [8][9]
-
Objective: To compare the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy.
-
Participants: Patients with open-angle glaucoma or ocular hypertension with IOP ≥ 22 mmHg despite treatment with a beta-blocker (e.g., timolol).[8]
-
Design: A prospective, randomized, double-masked, parallel-group study lasting 12 weeks.[8][9]
-
Intervention:
-
Run-in Phase: All patients are treated with a baseline therapy (e.g., timolol gel) and may also receive oral acetazolamide to ensure tolerance.[8]
-
Randomization: Eligible patients are randomized to one of two groups:
-
-
Primary Outcome Measures:
-
Analysis: Data is often analyzed on both an intent-to-treat and a per-protocol basis to provide a comprehensive view of the results.[8]
Conclusion
The choice between dorzolamide and acetazolamide in a clinical setting represents a clear trade-off between efficacy and tolerability. Systemic acetazolamide offers a more potent IOP-lowering effect, which may be necessary for acute pressure spikes or in cases refractory to other treatments.[3][5][6] However, this greater efficacy comes at the cost of a high incidence of systemic side effects, leading to poor patient tolerance and high discontinuation rates.[4][8][9]
Topical dorzolamide, while slightly less effective at lowering IOP, presents a much more favorable safety profile, with adverse events being predominantly local and generally mild.[7][9] This makes it a more suitable option for long-term management of glaucoma. For drug development professionals, these findings underscore the value of developing topical formulations that can match the efficacy of systemic agents while minimizing off-target effects.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical versus oral carbonic anhydrase inhibitor therapy for pediatric glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerability and efficacy of dorzolamide versus acetazolamide added to timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of systemic acetazolamide and topical dorzolamide in reducing intraocular pressure and aqueous humor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconsidering Oral and Topical Carbonic Anhydrase Inhibitors - American Academy of Ophthalmology [aao.org]
- 12. Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dorzolamide and Timolol Combination Therapy for Elevated Intraocular Pressure
For researchers and professionals in drug development, the management of elevated intraocular pressure (IOP) in conditions such as open-angle glaucoma and ocular hypertension is a critical area of focus. Combination therapies are often employed when monotherapy fails to achieve the target IOP. This guide provides an objective comparison of the efficacy of a fixed combination of dorzolamide, a carbonic anhydrase inhibitor, and timolol, a beta-blocker, against its individual components and other alternative glaucoma treatments. The information is supported by experimental data from clinical trials to aid in informed decision-making.
Mechanism of Action: A Dual Approach to IOP Reduction
The fixed-dose combination of dorzolamide and timolol leverages two distinct mechanisms of action to effectively lower intraocular pressure.[1] This dual-action therapy targets the production of aqueous humor, the fluid within the eye, leading to a significant decrease in IOP.[1]
Dorzolamide: As a carbonic anhydrase inhibitor, dorzolamide targets the ciliary processes in the eye.[2][3][4] It inhibits the enzyme carbonic anhydrase II, which is crucial for the production of bicarbonate ions.[2][4] By reducing bicarbonate formation, dorzolamide decreases the secretion of aqueous humor, thus lowering IOP.[2][3][4]
Timolol: A non-selective beta-adrenergic antagonist, timolol works by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body.[5][6] This action also leads to a reduction in the production of aqueous humor.[5][6][7]
The synergistic effect of these two components results in a more significant IOP reduction than that achieved by either agent alone.[1]
Comparative Efficacy in IOP Reduction
Clinical trials have consistently demonstrated the superior IOP-lowering effect of the dorzolamide-timolol fixed combination compared to monotherapy with either of its components.
Table 1: Dorzolamide-Timolol Combination vs. Monotherapy
| Treatment Group | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline | Citation(s) |
| Dorzolamide-Timolol Combination (twice daily) | 7.7 - 9.0 | 27.4% - 32.7% | [8] |
| Dorzolamide 2% (three times daily) | 4.6 - 5.4 | 15.5% - 19.8% | [8] |
| Timolol 0.5% (twice daily) | 6.3 - 6.4 | 22.2% - 22.6% | [8] |
The combination therapy has also been compared to other commonly used glaucoma medications, such as the prostaglandin analog latanoprost and the fixed combination of brimonidine and timolol.
Table 2: Dorzolamide-Timolol vs. Latanoprost
| Treatment Group | Mean Diurnal IOP Reduction (mmHg) | Study Conclusion | Citation(s) |
| Dorzolamide-Timolol Combination | 8.4 | Latanoprost/Timolol was slightly more effective. | [9] |
| Latanoprost/Timolol Combination | 9.4 | Latanoprost/Timolol was slightly more effective. | [9] |
| Dorzolamide-Timolol Combination | 12.5 (in patients with high baseline IOP) | Equally effective as Latanoprost. | [10] |
| Latanoprost | 12.6 (in patients with high baseline IOP) | Equally effective as Dorzolamide-Timolol. | [10] |
| Dorzolamide-Timolol Combination | 7.4 - 7.8 | Equally effective as Latanoprost. | [11] |
| Latanoprost | 7.1 - 7.3 | Equally effective as Dorzolamide-Timolol. | [11] |
Table 3: Dorzolamide-Timolol vs. Brimonidine-Timolol
| Treatment Group | Mean IOP at 12 Weeks (mmHg) | Mean IOP Reduction at 12 Weeks (mmHg) | Study Conclusion | Citation(s) |
| Dorzolamide-Timolol Fixed Combination (FCDT) | 18.43 ± 2.82 | 11.40 ± 5.89 | Both are effective, but FCBT was superior in this study. | [12] |
| Brimonidine-Timolol Fixed Combination (FCBT) | 16.35 ± 2.70 | 15.60 ± 7.77 | Both are effective, but FCBT was superior in this study. | [12] |
| Dorzolamide-Timolol Combination | -5.04 (at month 3, hour 2) | N/A | Efficacy was comparable. | [13] |
| Brimonidine + Timolol (concomitant) | -5.41 (at month 3, hour 2) | N/A | Efficacy was comparable. | [13] |
Experimental Protocols: A Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-masked, parallel-group clinical trial designed to compare the efficacy and safety of different glaucoma treatments.
A typical study design involves a screening phase to ensure participants meet specific inclusion and exclusion criteria, followed by a washout period to eliminate the effects of previous medications.[14][15] Baseline IOP is measured, and patients are then randomized to receive either the dorzolamide-timolol combination or a comparator treatment.[9][13] Follow-up visits are conducted at regular intervals to monitor IOP and record any adverse events.[9][12]
Safety and Tolerability Profile
The adverse effects associated with the dorzolamide-timolol combination are generally reflective of its individual components.[14][16]
Common Adverse Reactions:
-
Ocular: Burning, stinging, itching, blurred vision, and conjunctival hyperemia.[17][18][19]
-
Systemic: Taste perversion (bitter or unusual taste) is a frequently reported side effect.[17][18][20] Dizziness and dry mouth may also occur.
Contraindications: The use of dorzolamide-timolol is contraindicated in patients with:
-
Bronchial asthma or a history of bronchial asthma, or severe chronic obstructive pulmonary disease.[1][16]
-
Sinus bradycardia, second or third-degree atrioventricular block, overt cardiac failure, or cardiogenic shock.[1][16]
-
Hypersensitivity to any component of the formulation, including sulfonamides.[16][17]
Conclusion
The fixed-dose combination of dorzolamide and timolol is a potent therapeutic option for lowering intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Its dual mechanism of action provides a greater IOP-lowering effect than either of its components administered as monotherapy.[8] While its efficacy is comparable to some other combination therapies and prostaglandin analogs, the choice of treatment should be individualized based on patient characteristics, tolerability, and target IOP. The convenience of a fixed combination may also contribute to improved patient adherence to treatment regimens.[14]
References
- 1. Articles [globalrx.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Timolol? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial comparing the dorzolamide-timolol combination given twice daily to monotherapy with timolol and dorzolamide. Dorzolamide-Timolol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the fixed combinations latanoprost/timolol versus dorzolamide/timolol in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of the dorzolamide/timolol fixed combination versus latanoprost in the treatment of ocular hypertension or glaucoma: combined analysis of pooled data from two large randomized observer and patient-masked studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of the latanoprost versus timolol/dorzolamide combination therapy in patients with primary open angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of dorzolamide/timolol versus brimonidine/timolol fixed combination therapy in the management of steroid-induced ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dorzolamide/timolol combination versus concomitant administration of brimonidine and timolol: six-month comparison of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy, safety and tolerability of combination therapy with timolol and dorzolamide in glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pi.bausch.com [pi.bausch.com]
- 18. rxlist.com [rxlist.com]
- 19. drugs.com [drugs.com]
- 20. Dorzolamide and Timolol Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
A Comparative Guide to Validated HPLC Methods for Dorzolamide Quantification Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The methodologies discussed adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation, ensuring data accuracy, precision, and reliability. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable HPLC method for their specific analytical needs.
Mechanism of Action of Dorzolamide
Dorzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II, an enzyme found in the ciliary processes of the eye.[1][2][3][4] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water.[3] The subsequent decrease in bicarbonate secretion into the aqueous humor leads to a reduction in fluid transport and, consequently, a decrease in aqueous humor production.[1][2][3][5] This ultimately lowers the pressure inside the eye, which is crucial in managing conditions like open-angle glaucoma and ocular hypertension.[1][2]
Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.
Comparison of Validated RP-HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Dorzolamide in pharmaceutical dosage forms. The following tables summarize the key chromatographic conditions and validation parameters from different studies, all conducted in accordance with ICH guidelines.[6][7][8][9]
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods for Dorzolamide
| Parameter | Method 1[6][10] | Method 2[7] | Method 3[8] | Method 4[9] |
| Column | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) | Kromasil C8 (250 mm x 4.6 mm, 10 µm) | Symmetry Hypersil C18 (250 × 4.6mm, 5μ) | Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v) | Acetonitrile : Phosphate buffer (pH 3.5) (80:20 v/v) | Phosphate buffer (pH 6.2) : Acetonitrile (60:40 v/v) | Phosphate buffer (pH 2.5) : Acetonitrile (90:10 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm | 258 nm |
| Column Temperature | 30°C | Not Specified | Not Specified | 30°C |
| Injection Volume | 20 µL | Not Specified | Not Specified | 20 µL |
| Retention Time | Not Specified | 5.15 ± 0.02 min | 3.337 min | 2.653 ± 0.0461 min |
Table 2: Validation Parameters of Different RP-HPLC Methods for Dorzolamide
| Parameter | Method 1[6][10] | Method 2[7] | Method 3[8] | Method 4[9] |
| Linearity Range | Not Specified | 50-250 µg/mL | 20-120 µg/mL | Not Specified |
| Correlation Coefficient (r²) | >0.999 | 0.995 | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98-100% | Not Specified | 100.21 ± 0.3431% to 100.30 ± 0.2781% |
| Precision (%RSD) | Not Specified | <2% (Intra- and Inter-day) | 0.63% (Different Columns), 0.509% (Different Analysts) | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.393 µg/mL | Not Specified | 0.0403 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 1.193 µg/mL | Not Specified | 0.1228 µg/mL |
Experimental Protocols
The following sections provide a generalized experimental workflow and detailed methodologies for the key experiments involved in the validation of an HPLC method for Dorzolamide quantification, based on the referenced studies.
Experimental Workflow
Caption: General workflow for HPLC method validation of Dorzolamide.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of pure Dorzolamide hydrochloride in a 100 mL volumetric flask with HPLC grade water to obtain a concentration of 1000 µg/mL.[6][9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation (from Ophthalmic Solution): Transfer 1 mL of the Dorzolamide ophthalmic solution into a 100 mL volumetric flask.[6] Sonicate with the mobile phase for 10 minutes and then dilute to volume with the same solvent.[6] Filter the solution through a 0.22 µm filter.[6] Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.[6]
Method Validation Parameters (per ICH Guidelines)
The validation of the analytical method should be performed according to ICH Q2(R1) guidelines, assessing the following parameters:[11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by comparing the chromatograms of the drug substance, placebo, and the drug product.[9][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a minimum of five different concentrations of the standard solution.[15] A linear regression analysis of the peak area versus concentration is performed, and the correlation coefficient (r) should be close to 1.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by the recovery of known amounts of analyte added to a placebo (standard addition method).[7] The accuracy is expressed as the percentage of analyte recovered.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.[7]
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[7]
-
Reproducibility: Analysis of replicate samples in different laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).[9] The stability of the solutions should also be evaluated.
Alternative Quantification Methods
While RP-HPLC is a widely used and robust technique, other methods have also been reported for the quantification of Dorzolamide. These include:
-
Spectrophotometry: UV spectrophotometric methods have been developed for the estimation of Dorzolamide, typically with a λmax around 253-254 nm.[7][16]
-
Capillary Electrophoresis: This technique offers an alternative for the simultaneous analysis of Dorzolamide and other active ingredients like Timolol maleate.[6]
-
Spectrofluorimetry: A method based on the nucleophilic substitution reaction of Dorzolamide with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a fluorescent product has been validated.[17]
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control of pharmaceutical dosage forms, the validated RP-HPLC methods presented in this guide offer a reliable and accurate approach.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Articles [globalrx.com]
- 6. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijiset.com [ijiset.com]
- 8. researchgate.net [researchgate.net]
- 9. smec.ac.in [smec.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. actascientific.com [actascientific.com]
- 15. m.youtube.com [m.youtube.com]
- 16. jchps.com [jchps.com]
- 17. innoriginal.com [innoriginal.com]
A Comparative Analysis of Dorzolamide and Brinzolamide Side Effect Profiles: A Guide for Researchers and Drug Development Professionals
An in-depth examination of the safety and tolerability of two leading topical carbonic anhydrase inhibitors for glaucoma management, supported by clinical trial data and detailed experimental methodologies.
In the therapeutic landscape of glaucoma management, dorzolamide and brinzolamide stand as two of the most frequently prescribed topical carbonic anhydrase inhibitors. Both effectively lower intraocular pressure (IOP) by reducing aqueous humor production. However, their distinct formulation characteristics give rise to differing side effect profiles, a critical consideration for patient adherence and overall treatment success. This guide provides a comprehensive comparative analysis of the side effect profiles of dorzolamide and brinzolamide, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing key pathways and workflows to inform researchers, scientists, and drug development professionals.
Data Presentation: Side Effect Profile Comparison
The following table summarizes the incidence of common ocular and systemic side effects reported in comparative clinical trials of Dorzolamide 2% and Brinzolamide 1% ophthalmic solutions.
| Side Effect | Dorzolamide 2% | Brinzolamide 1% | Key Findings and Citations |
| Ocular Side Effects | |||
| Ocular Discomfort (Stinging/Burning) | Higher Incidence (approx. 33%)[1] | Lower Incidence (approx. 1.7% - 5.9%)[2][3] | Brinzolamide is significantly more comfortable upon instillation than dorzolamide.[2][4] This is often attributed to brinzolamide's more neutral pH (around 7.5) compared to dorzolamide's acidic pH (around 5.6).[5] |
| Blurred Vision | Less Frequent | More Frequent (up to 25%)[4] | Transient blurred vision is the most common side effect of brinzolamide, likely due to its suspension formulation.[4][5] |
| Ocular Allergic Reactions (e.g., conjunctivitis, lid reactions) | Approximately 10%[1] | Similar incidence reported in some studies | Chronic administration of dorzolamide has been associated with conjunctivitis and lid reactions that may resolve upon discontinuation.[6] |
| Superficial Punctate Keratitis | 10% - 15%[1] | Incidence not as frequently reported as a primary differentiator | |
| Eye Redness | Higher incidence reported in some fixed-combination studies[5] | Lower incidence reported in some fixed-combination studies[5] | |
| Systemic Side Effects | |||
| Bitter Taste (Dysgeusia) | Approximately 25%[1] | Higher incidence reported in some meta-analyses[7] | A common side effect for both drugs due to drainage through the nasolacrimal duct. |
| Headache, Nausea, Fatigue | Infrequently reported[1][8] | Infrequently reported | Systemic side effects are generally rare and mild for both topical carbonic anhydrase inhibitors.[4][9] |
| Kidney Stones | Rare[8] | Rare | A potential risk with systemic absorption, though uncommon with topical administration.[8] |
Experimental Protocols
The data presented above is derived from numerous clinical trials, the methodologies of which share common elements designed to rigorously assess the safety and tolerability of these ophthalmic solutions.
Key Experiment: Comparative Ocular Comfort Assessment
Objective: To compare the patient-reported ocular comfort of dorzolamide and brinzolamide upon instillation.
Methodology:
-
Study Design: A prospective, multicenter, double-masked, randomized, parallel-group or crossover clinical trial is typically employed.[4][6]
-
Patient Population: Patients with primary open-angle glaucoma or ocular hypertension are recruited. Inclusion criteria often include a specific age range and baseline IOP, while exclusion criteria would include known allergies to sulfonamides or other study components, and severe ocular surface disease.
-
Randomization and Masking: Patients are randomly assigned to receive either dorzolamide 2% or brinzolamide 1%. In a double-masked study, neither the patient nor the investigator knows the treatment assignment. The medications are supplied in identical masked bottles.
-
Treatment Regimen: Patients are instructed to instill one drop of the assigned medication in the affected eye(s) typically two or three times daily for a specified period (e.g., one week).[4]
-
Outcome Assessment:
-
Primary Endpoint: Patient-reported ocular discomfort is the primary outcome. This is often measured immediately after instillation on the final day of the study period.
-
Measurement Tool: A validated ocular discomfort scale, such as a 0-4 unit scale (where 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe) or a 100-mm Visual Analog Scale (VAS), is used.[4] Patients are asked to rate the level of burning or stinging.
-
Secondary Endpoints: Other adverse events, both ocular and systemic, are recorded through patient diaries and direct questioning at follow-up visits. This includes blurred vision, itching, and taste disturbance.
-
-
Statistical Analysis: The mean ocular discomfort scores between the two treatment groups are compared using appropriate statistical tests, such as an independent t-test or a Wilcoxon rank-sum test. The incidence of all adverse events is also compared between the groups.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Carbonic Anhydrase Inhibitors
References
- 1. dovepress.com [dovepress.com]
- 2. Efficacy and Safety of Useul for Dry Eye Disease: Protocol for a Randomized, Double-Blind, Placebo-Controlled, Parallel, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brinzolamide/timolol versus dorzolamide/timolol fixed combinations: A hospital-based, prospective, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Use of patient-reported outcomes in ophthalmology clinical trials between 2014 and 2023 | British Journal of Ophthalmology [bjo.bmj.com]
- 6. Brinzolamide 1%/timolol versus dorzolamide 2%/timolol in the treatment of open-angle glaucoma or ocular hypertension: prospective randomized patient-preference study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bjo.bmj.com [bjo.bmj.com]
- 8. Ocular comfort of brinzolamide 1.0% ophthalmic suspension compared with dorzolamide 2.0% ophthalmic solution: results from two multicenter comfort studies. Brinzolamide Comfort Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating Measurement Properties of Patient-Reported Outcome Measures in Glaucoma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different Dorzolamide Hydrochloride delivery systems
A Comparative Guide to Dorzolamide Hydrochloride Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent carbonic anhydrase inhibitor pivotal in managing elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension.[1] However, the clinical efficacy of conventional aqueous eye drops is often hampered by physiological barriers of the eye, such as rapid tear turnover and nasolacrimal drainage. These factors lead to a short precorneal residence time and low bioavailability, necessitating frequent administration, which can affect patient compliance.[1]
To overcome these limitations, researchers have developed advanced drug delivery systems designed to enhance ocular bioavailability, prolong the therapeutic effect, and improve patient outcomes. This guide provides an objective comparison of various this compound delivery systems, supported by experimental data from preclinical and clinical studies.
Comparative Analysis of Performance
Novel formulations have consistently demonstrated superior performance over conventional dorzolamide solutions in preclinical models. These advanced systems enhance the drug's residence time and corneal permeation, leading to a more significant and sustained reduction in intraocular pressure. The following table summarizes key quantitative data from comparative studies.
Table 1: Performance Comparison of this compound Delivery Systems
| Delivery System | Key Findings (vs. Conventional Solution/Marketed Product) | Particle Size (nm) | Entrapment Efficiency (%) | Animal Model | Reference |
| Conventional Solution (2%) | Baseline for comparison. Rapid decline in effect. Max IOP reduction: 1.5-2.25 mmHg.[2] | N/A | N/A | Rabbit | [2] |
| Nanoliposomes (TLH) | Greater & more prolonged IOP lowering. Max IOP reduction: 4.42 mmHg at 4h vs. 2.25 mmHg at 1h for marketed product.[2] | ~150 | ~55% | Rabbit | [2][3] |
| In-Situ Gel (Nanoemulsion) | Faster onset of action and prolonged effect. Significantly better biological performance than solution or marketed product.[4] | N/A | N/A | Rabbit | [4] |
| In-Situ Gel (Chitosan NP) | Sustained drug release and good corneal retention compared to marketed formulation.[5] | 164 | 98.1% | Rabbit | [5] |
| Proniosomal Gel | Higher reduction in IOP (45.4% vs 32.6%), significantly sustained effect, and increased bioavailability compared to Trusopt®.[6] | N/A | ~50-75% | Rabbit | [6][7] |
| Nanoemulsion | Higher therapeutic efficacy, faster onset, and prolonged effect. Offers more intensive treatment and potential for reduced daily applications.[8] | < 100 | N/A | Rabbit | [8][9] |
Note: IOP reduction values and percentages can vary based on the baseline pressure and experimental model used. The data presented is for comparative purposes within the cited studies.
Mechanism of Action & Experimental Evaluation
Signaling Pathway for IOP Reduction
Dorzolamide lowers intraocular pressure by specifically inhibiting the carbonic anhydrase II (CA-II) isoenzyme, which is abundant in the ciliary processes of the eye.[10][11] This inhibition reduces the formation of bicarbonate ions from carbon dioxide and water.[10] The subsequent decrease in bicarbonate secretion into the aqueous humor lessens fluid transport, thereby decreasing the rate of aqueous humor production and lowering IOP.[12][13]
Experimental Protocols
The evaluation of novel ophthalmic drug delivery systems involves a series of standardized in-vitro, ex-vivo, and in-vivo experiments to determine their safety and efficacy.
In-Vivo Intraocular Pressure (IOP) Measurement
This protocol is essential for assessing the pharmacodynamic effect of the formulation in a living system, typically rabbits.
-
Animals: Healthy adult albino rabbits are used. The baseline IOP of each animal is measured before the study.[14][15]
-
Instrumentation: A calibrated tonometer (e.g., rebound tonometer like Tono-Pen or TonoVet) is used for IOP measurements.[16] For continuous monitoring, telemetric pressure transducers can be implanted.[14][17]
-
Procedure:
-
A topical anesthetic (e.g., 0.4% oxybuprocaine) is applied to the rabbit's cornea to minimize discomfort.[18]
-
A single drop (typically 30-50 µL) of the test formulation is instilled into the conjunctival sac of one eye, with the contralateral eye often serving as a control (receiving a saline solution or the conventional formulation).[18]
-
IOP is measured at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-instillation.[2]
-
The percentage reduction in IOP from the baseline is calculated and compared between different formulation groups.
-
-
Ocular Hypertension Model (Optional): To test efficacy in a hypertensive state, IOP can be artificially elevated by injecting hypertonic saline into the vitreous body before applying the formulation.[18]
Ex-Vivo Transcorneal Permeation Study
This study evaluates the ability of the drug to permeate through the corneal barrier.
-
Apparatus: A Franz-type vertical diffusion cell is commonly used.[19][20]
-
Tissue: Freshly excised corneas from goats or rabbits are obtained from a slaughterhouse and used within a short period.[21][22]
-
Procedure:
-
The excised cornea is carefully mounted between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.[20]
-
The receptor compartment is filled with a physiological buffer (e.g., Simulated Tear Fluid or phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.[21]
-
A precise volume of the dorzolamide formulation is placed in the donor compartment.
-
At regular intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
The concentration of dorzolamide in the collected samples is quantified using a validated analytical method (e.g., HPLC).
-
The cumulative amount of drug permeated per unit area is plotted against time to determine the permeability flux and permeability coefficient.[21]
-
In-Vitro Drug Release Study
This test assesses the rate and extent of drug release from the formulation.
-
Apparatus: The dialysis bag method is frequently employed. Other methods include USP apparatus 2 (paddle) or 4 (flow-through) with specialized cells.[23][24]
-
Procedure (Dialysis Bag Method):
-
A specific volume of the formulation is placed inside a dialysis bag with a defined molecular weight cut-off.
-
The sealed bag is submerged in a vessel containing a known volume of release medium (e.g., phosphate buffer, pH 7.4). The vessel is kept at a constant temperature (37°C) and stirred.[2]
-
At set time points, aliquots of the release medium are withdrawn and analyzed for drug content.[8]
-
The cumulative percentage of drug released is plotted against time to generate a release profile.
-
General Experimental Workflow
The development and evaluation of a new drug delivery system follow a logical progression from formulation to in-vivo testing. This workflow ensures that only promising candidates with appropriate physicochemical properties and release kinetics advance to more complex and costly biological evaluations.
Conclusion
Advanced delivery systems such as nanoliposomes, in-situ gels, and proniosomal gels present highly promising alternatives to conventional this compound eye drops. Experimental data consistently show that these novel formulations can significantly enhance the drug's ocular bioavailability and prolong its therapeutic effect. The improved pharmacodynamic profiles, characterized by a greater and more sustained reduction in intraocular pressure, suggest that these systems could reduce the required dosing frequency, thereby improving patient compliance and the overall management of glaucoma.[5][8][25] Further clinical trials are warranted to translate these preclinical successes into approved therapeutic options for patients.
References
- 1. Advances in this compound delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of this compound in situ gel nanoemulsion for ocular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ gelling dorzolamide loaded chitosan nanoparticles for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoemulsion as a Potential Ophthalmic Delivery System for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of intraocular pressure by telemetry in conscious, unrestrained rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. air.unipr.it [air.unipr.it]
- 20. mdpi.com [mdpi.com]
- 21. 2.5.10. Ex Vivo Corneal Permeation Study [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro release testing method development for ophthalmic ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. madridge.org [madridge.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dorzolamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Dorzolamide Hydrochloride, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods. Comparative performance data is presented to assist in the selection of the most appropriate analytical technique for specific research and quality control needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision in drug development and quality control, contingent on factors such as sensitivity, accuracy, precision, and the nature of the sample matrix. Below is a summary of validation parameters for HPLC, UV Spectrophotometry, and HPTLC methods for the analysis of this compound.
| Parameter | HPLC Method 1[1] | HPLC Method 2[2] | UV Spectrophotometry Method[3] | HPTLC Method[4][5][6] |
| Linearity Range | 50 - 250 µg/mL | Not Specified | 2 - 10 µg/mL | 100 - 500 ng/spot |
| Correlation Coefficient (R²) | 0.995 | Not Specified | 0.9995 | Not Specified |
| Limit of Detection (LOD) | 0.393 µg/mL | Not Specified | 0.37 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | 1.193 µg/mL | Not Specified | 1.12 µg/mL | Not Specified |
| Accuracy (% Recovery) | 98 - 100% | 99.53 - 100.32% | 98 - 100% | Not Specified |
| Precision (%RSD) | < 2% (Intra- & Inter-day) | Not Specified | < 2% (Intra- & Inter-day) | Not Specified |
| Wavelength (λmax) | 254 nm | 254 nm | 253 nm | 253 nm |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below, offering a blueprint for the replication of these methods in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk and pharmaceutical dosage forms.[1][2]
a) Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detection.
-
Column: Kromasil C8 (4.6 x 250mm, 10µm particle size)[1] or Zorbax SB C18 (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 3.5) in the ratio of 80:20 v/v.[1] An alternative is a 90:10 v/v mixture of phosphate buffer (pH 2.5) and acetonitrile.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30°C.[2]
b) Preparation of Standard Solution:
-
Accurately weigh 100 mg of pure this compound and dissolve it in a 100 mL volumetric flask using HPLC grade water to obtain a stock solution of 1000 µg/mL.[2]
-
From the stock solution, prepare working standards of desired concentrations by appropriate dilution with the mobile phase.
c) Sample Preparation (for Ophthalmic Solution):
-
Transfer 1 mL of the this compound ophthalmic solution into a 100 mL volumetric flask.[2]
-
Add the mobile phase, sonicate for 10 minutes, and then dilute to the mark with the mobile phase.[2]
-
Filter the solution through a 0.22 µm filter.[2]
-
Further dilute 0.5 mL of the filtered solution to 10 mL with the mobile phase to achieve a final concentration of 50 µg/mL.[2]
d) Analysis:
Inject 20 µL of the standard and sample preparations into the chromatograph and record the peak areas. Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
UV-Visible Spectrophotometry Method
This method provides a simple and cost-effective approach for the determination of this compound.[3][7]
a) Instrument:
-
UV-Visible Spectrophotometer.
b) Preparation of Simulated Tear Fluid (STF) (pH 7.4):
-
Prepare by dissolving the necessary salts in distilled water to mimic the composition of human tear fluid. The pH should be adjusted to 7.4.[3]
c) Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 100 mL of Simulated Tear Fluid (STF) to get a stock solution of 100 µg/mL.[3]
d) Preparation of Calibration Curve:
-
From the stock solution, prepare a series of dilutions ranging from 2 µg/mL to 10 µg/mL in STF.[3]
-
Measure the absorbance of each dilution at 253 nm against STF as a blank.[3]
-
Plot a calibration curve of absorbance versus concentration.
e) Sample Preparation:
-
Dilute the pharmaceutical formulation with STF to obtain a concentration within the linearity range.
-
Measure the absorbance at 253 nm and determine the concentration from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput method for the analysis of this compound and is particularly useful for stability studies.[4][5][6]
a) Chromatographic Conditions:
-
Instrument: HPTLC system with a densitometric scanner.
b) Preparation of Standard Solution:
-
Prepare a stock solution of 1 mg/mL this compound in water.[6]
c) Procedure:
-
Apply the standard and sample solutions as bands on the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and scan it densitometrically at 253 nm.
-
Quantify the sample by comparing the peak area with that of the standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Caption: UV-Visible Spectrophotometry Workflow.
References
- 1. ijiset.com [ijiset.com]
- 2. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Stability-Indicating HPTLC-Densitometric Method for Estimation of this compound in Eye Drops | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jchps.com [jchps.com]
A Comparative Guide to the Bioequivalence of Generic Dorzolamide Hydrochloride Eye Drops
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of generic Dorzolamide Hydrochloride 2% ophthalmic solutions to the reference product, Trusopt®. The information is compiled from publicly available data, including clinical trial results and regulatory guidelines, to assist researchers, scientists, and drug development professionals in understanding the landscape of generic dorzolamide bioequivalence.
Executive Summary
Generic this compound eye drops have been demonstrated to be therapeutically equivalent to the innovator product, Trusopt®. Bioequivalence is typically established through clinical endpoint studies, with the primary efficacy measure being the reduction in intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. The U.S. Food and Drug Administration (FDA) provides guidance for industry, outlining the criteria for these studies, including the option for a waiver of in-vivo studies if the generic formulation is qualitatively (Q1) and quantitatively (Q2) the same as the reference listed drug (RLD).[1]
Comparative Efficacy: Intraocular Pressure Reduction
Clinical studies have consistently shown that generic dorzolamide 2% eye drops exhibit a comparable IOP-lowering effect to Trusopt®. The accepted equivalence range for the difference in mean diurnal IOP is typically within ±1.5 mmHg.[2][3][4]
| Study | Test Product | Reference Product | Mean Difference in IOP (90% CI) | Conclusion |
| NCT00878917[2][3] | Dorzolamide 2% Eye Drops (Rompharm Company SRL) | Trusopt® | -0.27 mmHg (-1.17 mmHg to 0.64 mmHg) | Equivalent |
| Kim et al. (2015)[5] | Batidor® (Bausch & Lomb, Inc.) | Cosopt® (Dorzolamide/Timolol fixed combination) | No statistically significant difference (P>0.05) | Similar IOP-lowering effect |
| Unnamed Study[6] | Dorzolamide 20mg/ml eye drops | Reference Formulation | -0.13 mmHg (95% CI: -0.65 to 0.40 mmHg) | Equivalent |
Table 1: Comparison of Intraocular Pressure (IOP) Reduction in Bioequivalence Studies.
Pharmacokinetic Profile
While clinical endpoint studies are the primary basis for establishing bioequivalence for topically applied dorzolamide, understanding its ocular pharmacokinetics provides valuable context. Following topical administration, dorzolamide is absorbed and inhibits carbonic anhydrase in the ciliary body, which reduces aqueous humor secretion and, consequently, IOP.[7][8] Studies in rabbits have shown that dorzolamide achieves higher concentrations in various ocular tissues compared to another carbonic anhydrase inhibitor, brinzolamide.[9][10]
| Parameter | Dorzolamide 2% | Brinzolamide 1% | Fold Difference (Dorzolamide vs. Brinzolamide) |
| Aqueous Humor AUC0–24 | Higher | Lower | ~2x |
| Anterior Sclera AUC0–24 | Higher | Lower | ~7x |
| Posterior Sclera AUC0–24 | Higher | Lower | ~2.6x |
| Optic Nerve AUC0–24 | Higher | Lower | ~9x |
| Cmax (all ocular tissues) | Higher | Lower | 2-5x |
Table 2: Comparison of Ocular Pharmacokinetic Parameters of Dorzolamide and Brinzolamide in Rabbits (Single Dose). [9][10] (Note: This data is from animal studies and serves as a reference for the drug's ocular distribution.)
Safety and Tolerability
The safety profiles of generic dorzolamide eye drops have been found to be comparable to the reference product. The most frequently reported adverse reactions are ocular burning, stinging, or discomfort upon instillation, and a bitter taste.[11][12] Clinical trials have reported no clinically relevant differences in the frequency or severity of adverse events between the generic and innovator products.[2][3][4]
Experimental Protocols
The following sections detail the typical methodologies employed in bioequivalence studies of this compound eye drops.
Clinical Endpoint Bioequivalence Study Protocol
This protocol is based on FDA recommendations and published clinical trials.[1][2][3]
1. Study Design:
2. Patient Population:
-
Male or non-pregnant female subjects aged 18 years or older.[1]
-
Diagnosed with open-angle glaucoma or ocular hypertension in one or both eyes.[2][13]
3. Treatment:
-
Test Product: Generic this compound 2% Ophthalmic Solution.
-
Reference Product: Trusopt® (this compound 2% Ophthalmic Solution).
-
Dosage: One drop in the affected eye(s) three times daily (t.i.d.).[2]
-
Treatment Duration: Typically a 4-week period for each treatment arm in a crossover design.[2][3]
4. Washout Period:
-
A washout period is required before initiating treatment and between treatment periods in a crossover design to eliminate the effects of prior medications. The duration depends on the previously used medication class (e.g., 5 days for miotics, 28 days for prostaglandins).[2]
5. Efficacy Endpoint:
-
Primary: The difference in the mean diurnal Intraocular Pressure (IOP). IOP is measured at multiple time points (e.g., 8 am, 12 pm, and 4 pm) at baseline and at the end of the treatment period.[2][3]
-
Measurement: Goldmann applanation tonometry is the standard method for IOP measurement.[2][3]
6. Safety Assessment:
-
Best-corrected visual acuity.
-
Slit-lamp biomicroscopy.
7. Bioequivalence Criteria:
-
The 90% confidence interval for the difference in the mean change in IOP between the test and reference products should be within the pre-defined equivalence margin of ±1.5 mmHg.[2][3][4]
Physicochemical Characterization
For a generic product to be considered for a waiver of in-vivo bioequivalence studies, it must be qualitatively (Q1) and quantitatively (Q2) the same as the reference product.[1] This involves a comparative analysis of their physicochemical properties.
-
pH
-
Viscosity
-
Osmolality
-
Specific Gravity
-
Buffer Capacity
Comparative analysis should be performed on multiple batches of both the test and reference products.[1]
Visualizations
Caption: Experimental workflow for a crossover bioequivalence study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Randomized, Double-Masked, Active-Controlled, Crossover Phase III Equivalence Study of Generic Dorzolamide 2% versus Innovator Trusopt® Eye Drop Solution in Subjects with Open-Angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double-Masked, Active-Controlled, Crossover Phase III Equivalence Study of Generic Dorzolamide 2% versus Innovator Trusopt® Eye Drop Solution in Subjects with Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Glaucoma Patients' Switch from a 2% Dorzolamide/0.5% Timolol Fixed-Combination Brand-Name Drug to Its Generic Counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ocular pharmacokinetics of dorzolamide and brinzolamide after single and multiple topical dosing: implications for effects on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pi.bausch.com [pi.bausch.com]
- 13. Equivalence Study of Dorzolamide 2% Eye Drops Solution | MedPath [trial.medpath.com]
The Critical Link: An In Vitro-In Vivo Correlation (IVIVC) Comparison Guide for Dorzolamide Ophthalmic Formulations
For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro drug release and in vivo performance is a cornerstone of efficient and reliable ophthalmic drug development. This guide provides a comparative analysis of various dorzolamide ophthalmic formulations, focusing on the experimental data that underpins our understanding of their in vitro-in vivo correlation (IVIVC).
An IVIVC aims to create a rational and predictive link between a drug product's in vitro characteristics, such as its dissolution or release rate, and its in vivo bioavailability. For ophthalmic drugs like dorzolamide, a potent carbonic anhydrase inhibitor used to treat glaucoma, a successful IVIVC can streamline formulation development, ensure product quality, and potentially reduce the need for extensive in vivo studies. This guide delves into the experimental protocols and comparative data for different dorzolamide formulations, from conventional eye drops to novel drug delivery systems.
Comparative In Vitro and In Vivo Performance of Dorzolamide Formulations
The development of novel ophthalmic formulations of dorzolamide aims to enhance its bioavailability and prolong its therapeutic effect, addressing the limitations of conventional eye drops which can be rapidly cleared from the ocular surface. The following tables summarize key in vitro release and in vivo pharmacodynamic and pharmacokinetic data from studies on various dorzolamide formulations.
Table 1: In Vitro Drug Release of Dorzolamide from Various Ophthalmic Formulations
| Formulation Type | In Vitro Release Profile | Experimental Method | Reference |
| Proniosomal Gels | 54.7–93.7% of the loaded drug released within 8 hours.[1] | Coacervation phase separation method followed by in vitro release testing.[2][3] | [Fuda et al.][1] |
| Nanoliposomes | ~70% of the loaded drug released in the first hour (burst release), with the remainder released slowly over the following 6 hours.[1] | Thin layer hydration (TLH) method followed by in vitro release testing using dialysis bags.[4][5] | [Kouchak et al.][1] |
| Nanoparticles | Initial burst release of 50% of the loaded drug within 2 hours, followed by a gradual release over 8–10 hours.[1] | Not specified. | [Various studies][1] |
| In Situ Gel | Drug release best fitted by the Higuchi kinetic model, indicating a diffusion-controlled release mechanism.[6][7] | In vitro drug release testing using Franz diffusion cells.[6] | [ResearchGate Request PDF][6][7] |
| Marketed Eye Drops | Drug release best fitted by the first-order kinetic model.[6][7] | In vitro drug release testing using Franz diffusion cells.[6] | [ResearchGate Request PDF][6][7] |
| Nanofiber Inserts | Controlled release of both dorzolamide and timolol over 80 hours.[1] | Electrospinning method followed by in vitro drug-release testing.[1] | [Kouchak et al.][1] |
Table 2: In Vivo Performance of Dorzolamide Ophthalmic Formulations in Rabbits
| Formulation Type | Key In Vivo Finding | Pharmacodynamic/Pharmacokinetic Parameter | Reference |
| Proniosomal Gel (Optimized Formulation) | Higher reduction in Intraocular Pressure (IOP), sustained IOP reduction, and increased bioavailability compared to Trusopt® eye drops.[2][3] | IOP reduction of 45.4 ± 8.2 over 8 hours.[1] The IOP-reducing effect lasted for more than 8 hours, whereas the effect of Trusopt® eye drops disappeared after 5 hours.[1] | [Fuda et al.][1][2][3] |
| Nanoliposomes (7:4 Lipid Ratio, TLH Method) | Greater IOP lowering activity and a more prolonged effect compared to dorzolamide solution and Biosopt® (marketed product).[4][5] | Not specified quantitatively in the abstract. | [Kouchak et al.][4][5] |
| Nanoparticles | Induced a more substantial reduction in the IOP of rabbit eyes in contrast to the dorzolamide eye solution.[1] | Not specified quantitatively. | [Various studies][1] |
| Nanofiber Inserts (Dual Drug-Loaded with Timolol) | Prolonged release into the tear fluid, lasting up to 72 hours.[1] | Dorzolamide: Cmax: 345.9 µg/mL; AUC0–72: 3216.63 ± 63.25 µg·h/mL; MRT: 21.6 ± 0.19 h.[1] Timolol: Cmax: 426.1 µg/mL; AUC0–72: 2598.89 ± 46.65 µg·h/mL; MRT: 16.29 ± 6.44 h.[1] | [Kouchak et al.][1] |
| Topical Solution (Trusopt®) vs. Brinzolamide | After a single dose, dorzolamide delivery (AUC0–24) to the aqueous humor was 2-fold higher than that of brinzolamide.[8][9] Cmax was 2- to 5-fold higher for dorzolamide than that of brinzolamide in all ocular tissues.[8][9] | Dorzolamide in Aqueous Humor: Peak concentrations of approximately 1000 ng/ml reached around 2 hours after application.[10] | [Kadam et al.][8][9], [Clinical Study][10] |
Experimental Protocols
A robust IVIVC is built upon well-defined and reproducible experimental methods. Below are detailed protocols for the key in vitro and in vivo experiments cited in the comparative data.
In Vitro Release Testing (IVRT)
The goal of IVRT is to measure the rate and extent of drug release from a formulation under controlled laboratory conditions.
-
Apparatus: The Franz diffusion cell is a commonly used apparatus for ophthalmic formulations.[6]
-
Membrane: A synthetic membrane is placed between the donor and receptor chambers.
-
Receptor Medium: The receptor chamber is filled with a medium that mimics physiological conditions, such as simulated tear fluid (pH 7.4).[6] For poorly water-soluble drugs, surfactants may be added to ensure sink conditions.
-
Procedure:
-
The formulation is placed in the donor chamber.
-
The apparatus is maintained at a constant temperature, typically 32°C to represent the ocular surface temperature.
-
At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[11]
-
The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.
-
-
Data Analysis: The cumulative amount of drug released is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[6][7]
In Vivo Studies in Animal Models (Rabbits)
In vivo studies are crucial for determining the bioavailability and therapeutic efficacy of a formulation. Rabbits are a commonly used animal model for ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes.
-
Pharmacodynamic (PD) Studies (IOP Measurement):
-
A baseline intraocular pressure (IOP) is measured using a tonometer.
-
The test formulation is instilled into the rabbit's eye.
-
IOP is measured at various time points after instillation.
-
The reduction in IOP over time is compared between different formulations and a control (e.g., a marketed product or a simple drug solution).
-
-
Pharmacokinetic (PK) Studies (Drug Concentration in Ocular Tissues):
-
The test formulation is administered to the rabbits' eyes.
-
At predetermined time points, animals are euthanized, and ocular tissues (e.g., aqueous humor, cornea, vitreous) are collected.[8]
-
The concentration of the drug in the tissue samples is quantified using a sensitive and specific analytical method like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8]
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to assess the rate and extent of drug absorption and distribution.[8]
-
Visualizing the IVIVC Workflow
The development of a meaningful IVIVC is a systematic process that integrates in vitro and in vivo data. The following diagram illustrates the logical workflow of an IVIVC study for an ophthalmic formulation.
Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).
Conclusion
The development of an IVIVC for dorzolamide ophthalmic formulations is a critical step in advancing glaucoma therapy. The data presented in this guide highlights that novel formulations such as proniosomal gels, nanoliposomes, and nanofiber inserts show promise in providing sustained drug release and enhanced in vivo efficacy compared to conventional eye drops. While a definitive, universally applicable IVIVC model for all dorzolamide formulations remains an area of ongoing research, the correlation between in vitro release characteristics and in vivo performance is evident. By employing rigorous and standardized experimental protocols, researchers can continue to build upon this knowledge, ultimately leading to the development of more effective and patient-compliant ophthalmic drug products. The FDA's guidance on IVIVC for extended-release oral dosage forms provides a valuable framework that can be adapted for ophthalmic drug development, emphasizing the importance of a scientific, data-driven approach.[12][13]
References
- 1. Development and Evaluation of Polymethacrylate-Based Ophthalmic Nanofiber Inserts Containing Dual Drug-Loaded Dorzolamide and Timolol: In Vivo Study in Rabbit’s Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. phmethods.net [phmethods.net]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
A Comparative Analysis of Dorzolamide and Latanoprost in Glaucoma Management
This guide provides a detailed, objective comparison of the mechanisms of action, pharmacodynamics, and clinical efficacy of dorzolamide and latanoprost, two common therapeutic agents for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The content is tailored for researchers, scientists, and professionals in drug development, featuring quantitative data, detailed experimental protocols, and pathway visualizations.
Overview of Mechanisms of Action
Dorzolamide and latanoprost lower intraocular pressure through fundamentally different biological pathways. Dorzolamide acts by reducing the production of aqueous humor, while latanoprost enhances its drainage from the eye.
Dorzolamide: Inhibition of Aqueous Humor Production
Dorzolamide is a topical carbonic anhydrase inhibitor.[1][2] It specifically targets carbonic anhydrase II (CA-II), an enzyme highly concentrated in the ciliary processes of the eye.[2][3] This enzyme catalyzes the reversible reaction of carbon dioxide hydration and carbonic acid dehydration, a key step in the formation of bicarbonate ions (HCO3-).[2][3] The secretion of bicarbonate into the posterior chamber is a primary driver for aqueous humor production, as it draws sodium and water along with it.[2][4] By inhibiting CA-II, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in aqueous humor secretion and a subsequent lowering of IOP.[1][5]
Latanoprost: Enhancement of Aqueous Humor Outflow
Latanoprost is a prostaglandin F2α analogue and acts as a selective agonist for the prostaglandin F (FP) receptor.[6][7] It is an isopropyl ester prodrug that is rapidly absorbed and hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[6] The primary mechanism of action is the enhancement of aqueous humor outflow through the uveoscleral pathway, which is a secondary, pressure-independent drainage route.[8][9][10] Activation of FP receptors in the ciliary muscle is believed to initiate signaling cascades that lead to the remodeling of the extracellular matrix.[6][11] This involves the regulation and activation of matrix metalloproteinases (MMPs), which degrade collagen and other matrix components, thereby reducing hydraulic resistance and increasing the permeability of the uveoscleral tissues to aqueous humor.[6][12] Some studies also suggest latanoprost may increase the conventional (trabecular) outflow facility.[13][14]
Comparative Efficacy and Pharmacodynamics
Clinical studies consistently demonstrate that latanoprost provides a more significant reduction in IOP compared to dorzolamide.[15][16][17] This difference is rooted in their distinct effects on aqueous humor dynamics.
Intraocular Pressure (IOP) Reduction
The following table summarizes data from randomized clinical trials directly comparing the IOP-lowering effects of latanoprost 0.005% (once daily) and dorzolamide 2% (three times daily) as monotherapy.
| Study | Baseline Diurnal IOP (mmHg) | Mean IOP Reduction (mmHg) | Percent IOP Reduction | Study Duration |
| Ireland Latanoprost Study Group (2000) [16][18] | Latanoprost: 27.2 ± 3.0Dorzolamide: 27.2 ± 3.4 | Latanoprost: 8.5 ± 3.3Dorzolamide: 5.6 ± 2.6 | Latanoprost: ~31%Dorzolamide: ~21% | 3 Months |
| Unnamed Comparative Study (2001) [15] | Latanoprost: 27.9 ± 2.6Dorzolamide: 27.9 ± 3.1 | Latanoprost: 8.9 ± 2.4Dorzolamide: 6.6 ± 2.1 | Latanoprost: ~32%Dorzolamide: ~24% | 3 Months |
| Bansal et al. (2017) [17] | Latanoprost: 29.78 ± 2.14Dorzolamide: 30.0 ± 2.05 | Latanoprost: 9.5 ± 3.56Dorzolamide: 7.89 ± 2.29 | Latanoprost: ~32%Dorzolamide: ~26% | 3 Months |
Data presented as Mean ± Standard Deviation where available.
In a 3-month study, latanoprost reduced the mean diurnal IOP by 8.5 mmHg, which was significantly greater than the 5.6 mmHg reduction seen with dorzolamide.[16][18] Another study found that after three months, latanoprost reduced diurnal IOP by 8.9 mmHg compared to 6.6 mmHg for dorzolamide.[15]
Effects on Aqueous Humor Dynamics
The differing efficacy is explained by their specific actions on aqueous humor flow and outflow.
| Parameter | Dorzolamide Effect | Latanoprost Effect |
| Aqueous Humor Flow | Decreases flow by suppressing production.[19][20] Daytime reduction of 13-16%; nighttime reduction of 9%.[19][20] | No significant change in aqueous humor flow rate.[13][21] |
| Uveoscleral Outflow | No direct effect. | Increases outflow, which is its primary mechanism.[6][9][10] |
| Trabecular Outflow Facility | No significant change. | May cause a small increase .[13] |
Dorzolamide reduces the rate of aqueous humor flow during both the day and night.[19] In contrast, latanoprost has no significant effect on the rate of aqueous humor production but substantially increases drainage through the uveoscleral pathway.[13][21]
Experimental Protocols
The quantitative assessment of aqueous humor dynamics relies on specialized ophthalmological techniques. Below are the methodologies for key experiments used to characterize the effects of these drugs.
Aqueous Humor Flow Measurement: Fluorophotometry
Fluorophotometry is the gold standard for non-invasively measuring the rate of aqueous humor flow in humans and animal models.[22][23] The technique measures the rate of clearance of a fluorescent tracer from the anterior chamber.[24][25]
Protocol:
-
Tracer Application: A fluorescent dye, typically fluorescein, is applied topically to the eye several hours before measurement. This allows the dye to form a depot in the corneal stroma.[25]
-
Dye Diffusion: The fluorescein slowly leaches from the cornea into the anterior chamber, where it is mixed with the aqueous humor.
-
Measurement: A specialized scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and cornea at regular intervals over several hours.[22]
-
Calculation: The rate of aqueous humor flow is calculated from the rate of disappearance of fluorescein from the anterior chamber, based on the principle that the dye is cleared as the aqueous humor drains from the eye.[26][27]
Outflow Facility Measurement: Tonography
Tonography is a clinical and research technique used to estimate the pressure-dependent, or conventional, aqueous humor outflow facility through the trabecular meshwork.[25][28] It is not used to measure the pressure-independent uveoscleral outflow affected by latanoprost.[25]
Protocol:
-
Anesthesia: The patient's cornea is anesthetized with a topical agent.
-
Baseline IOP: A baseline intraocular pressure is measured.
-
Tonography: An electronic Schiøtz or applanation tonometer is placed on the cornea for a set period, typically four minutes.[25][28] The weight of the tonometer artificially raises the IOP, forcing additional aqueous humor out through the conventional outflow pathway.
-
IOP Decay: The instrument continuously records the gradual decline in IOP as the aqueous humor is expressed from the eye.
-
Calculation: The outflow facility (C-value), expressed in μL/min/mmHg, is calculated from the IOP decay curve using Friedenwald's equation, which relates the change in ocular volume to the change in pressure.
Summary and Conclusion
Dorzolamide and latanoprost represent two distinct and highly effective strategies for lowering IOP in the management of glaucoma.
-
Dorzolamide acts as an "inflow" drug. By inhibiting carbonic anhydrase in the ciliary body, it directly reduces the production of aqueous humor, thereby lowering IOP.[1][3] Its effect is consistent throughout the day and night.[19]
-
Latanoprost is an "outflow" drug. As a prostaglandin analogue, it primarily increases the drainage of aqueous humor through the uveoscleral pathway by remodeling the extracellular matrix of the ciliary muscle.[6][8][10]
Clinical evidence consistently shows that latanoprost offers a more potent IOP-lowering effect than dorzolamide.[16][17][18] This superior efficacy, combined with the convenience of a once-daily dosing regimen, often positions latanoprost as a first-line treatment for open-angle glaucoma.[8] The distinct mechanisms of action also mean these drugs can be used in combination therapy to achieve additive IOP reduction.[29] Understanding these fundamental differences is critical for the strategic development of next-generation glaucoma therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 9. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xalatan (Latanoprost Ophthalmic): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 12. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. megawecare.com [megawecare.com]
- 15. A comparison of latanoprost and dorzolamide in the treatment of patients with open angle glaucoma [ayubmed.edu.pk]
- 16. A comparison of latanoprost and dorzolamide in patients with glaucoma and ocular hypertension: a 3 month, randomised study. Ireland Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 18. A comparison of latanoprost and dorzolamide in patients with glaucoma and ocular hypertension: a 3 month, randomised study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of dorzolamide on aqueous humor dynamics in normal human subjects during sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aao.org [aao.org]
- 21. The influence of Latanoprost 0.005% on aqueous humor flow and outflow facility in glaucoma patients: a double-masked placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of aqueous humor flow by fluorophotometry in the presence of a dilated pupil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Volume 3, Chapter 46. Tonometry, Tonography, and Aqueous Fluorophotometry [oculist.net]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. Accuracy of aqueous humor flow determination by fluorophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. Articles [globalrx.com]
In Vivo Efficacy of Dorzolamide in Carbonic Anhydrase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Dorzolamide, a topical carbonic anhydrase inhibitor, against other key alternatives. The following sections present supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of Dorzolamide's efficacy in therapeutic applications, primarily in the management of glaucoma and ocular hypertension.
Comparative Analysis of Carbonic Anhydrase Inhibitors
Dorzolamide is a second-generation topical carbonic anhydrase inhibitor that has become a cornerstone in the management of elevated intraocular pressure (IOP). Its development was aimed at overcoming the systemic side effects associated with the first-generation oral inhibitor, Acetazolamide. Another topical alternative, Brinzolamide, offers a different tolerability profile. The following tables summarize the comparative efficacy and inhibitory activity of these agents.
Table 1: Comparison of In Vivo Efficacy in Lowering Intraocular Pressure (IOP) and Aqueous Humor Flow
| Parameter | Dorzolamide (2%, topical) | Acetazolamide (systemic) | Brinzolamide (1%, topical) |
| IOP Reduction (Mean) | 13% - 21.8%[1][2] | ~19%[1] | 14.2% - 21.4%[2] |
| Aqueous Flow Reduction | ~17%[1] | ~30%[1] | Data not directly comparable |
| Route of Administration | Topical | Oral/Intravenous | Topical |
| Common Side Effects | Ocular stinging/burning, bitter taste[2] | Paresthesia, fatigue, metabolic acidosis[1] | Blurred vision, bitter taste[2] |
Table 2: Inhibitory Activity (Ki/IC50) Against Key Carbonic Anhydrase (CA) Isoforms
| CA Isoform | Dorzolamide | Acetazolamide | Brinzolamide |
| hCA I | 600 nM (IC50)[3] | - | - |
| hCA II | 0.18 nM (IC50)[3] | 12 nM (Ki) | 3.2 nM (IC50)[3] |
| hCA IV | - | 74 nM (Ki) | - |
| hCA IX | - | 30 nM (IC50)[3] | - |
| hCA XII | - | - | - |
| Note: "h" denotes human carbonic anhydrase. Ki and IC50 values represent the inhibitor concentration required to cause 50% inhibition and are key indicators of inhibitory potency. |
Experimental Protocols
Measurement of Intraocular Pressure (IOP) in Animal Models
A common non-invasive method for measuring IOP in animal models, such as mice and rats, is rebound tonometry.[4][5]
Protocol:
-
Animal Handling: If necessary, lightly sedate the animal (e.g., with acepromazine) for initial measurements to allow for acclimation to the procedure. For subsequent measurements, conscious animals can often be gently restrained.
-
Tonometer Preparation: Use a calibrated rebound tonometer (e.g., TonoLab or TonoVet).
-
Measurement:
-
Position the animal on an adjustable platform.
-
Gently hold the animal and align the tonometer probe perpendicular to the central cornea.
-
The instrument will automatically take multiple readings and provide an averaged IOP value.
-
Repeat the measurement at least twice to ensure consistency.
-
-
Data Recording: Record the IOP measurements for each eye. Note any signs of ocular irritation or animal distress.
Measurement of Aqueous Humor Flow via Fluorophotometry
This technique measures the rate of clearance of a topically applied fluorescent dye from the anterior chamber of the eye.[1][6]
Protocol:
-
Fluorescein Instillation: Instill a precise volume of a known concentration of fluorescein solution onto the cornea of the subject.
-
Dye Distribution: Allow a set amount of time for the fluorescein to distribute throughout the anterior chamber.
-
Fluorophotometer Scans:
-
Use an ocular fluorophotometer to perform scans of the anterior chamber and cornea at regular intervals.
-
The instrument emits a blue light that excites the fluorescein, and the resulting fluorescence is measured.
-
-
Data Analysis: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate.
In Vivo Measurement of Carbonic Anhydrase Activity using 13C Magnetic Resonance Spectroscopy (MRS)
This advanced imaging technique allows for the non-invasive, real-time measurement of carbonic anhydrase activity in living tissue.[7][8][9]
Protocol:
-
Hyperpolarization: A 13C-labeled substrate, typically bicarbonate (H13CO3-), is hyperpolarized using dynamic nuclear polarization to enhance its MR signal.
-
Injection: The hyperpolarized H13CO3- is rapidly injected intravenously into the subject.
-
13C-MRS Data Acquisition:
-
Immediately following injection, a series of 13C MR spectra are acquired from the tissue of interest (e.g., the brain or a tumor).
-
The spectra show distinct peaks for H13CO3- and its product of carbonic anhydrase-catalyzed dehydration, 13CO2.
-
-
Magnetization Transfer Measurement: To quantify the rate of the enzymatic reaction, a saturation transfer experiment is performed. The 13CO2 peak is selectively saturated with a radiofrequency pulse, and the resulting decrease in the H13CO3- peak intensity is measured. This decrease is proportional to the rate of the carbonic anhydrase-catalyzed exchange between bicarbonate and CO2.
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition in Glaucoma
Caption: Mechanism of Dorzolamide in reducing intraocular pressure.
Experimental Workflow: In Vivo IOP Measurement in an Animal Model
Caption: Workflow for assessing Dorzolamide's effect on IOP in vivo.
References
- 1. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 7. Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase activity monitored in vivo by hyperpolarized 13C-magnetic resonance spectroscopy demonstrate its importance for pH regulation in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Activity Monitored In Vivo by Hyperpolarized 13C-Magnetic Resonance Spectroscopy Demonstrates Its Importance for pH Regulation in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dorzolamide and Brinzolamide for Intraocular Pressure Reduction
Dorzolamide hydrochloride (2%) and Brinzolamide (1%) are two prominent topical carbonic anhydrase inhibitors (CAIs) widely prescribed for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Both drugs function by reducing the production of aqueous humor, thereby lowering IOP. While their primary mechanism and therapeutic efficacy are largely comparable, significant differences exist in their physicochemical properties, leading to distinct tolerability and patient comfort profiles. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence.
Mechanism of Action: Carbonic Anhydrase Inhibition
Both dorzolamide and brinzolamide are non-bacteriostatic sulfonamide derivatives that specifically inhibit carbonic anhydrase II (CA-II), an isoenzyme highly prevalent in the ciliary processes of the eye.[1][2] The inhibition of CA-II slows the formation of bicarbonate ions. This reduction in bicarbonate subsequently decreases sodium and fluid transport into the posterior chamber, leading to a suppression of aqueous humor secretion and a corresponding reduction in intraocular pressure.[1][3]
References
The Synergistic Effect of Dorzolamide and Prostaglandin Analogs in Intraocular Pressure Reduction: A Comparative Guide
For researchers and drug development professionals in ophthalmology, optimizing therapeutic strategies for glaucoma management is a primary objective. A key area of investigation is the additive effect of combining different classes of intraocular pressure (IOP)-lowering medications. This guide provides a comprehensive comparison of the efficacy of dorzolamide, a carbonic anhydrase inhibitor, when used as an adjunct to prostaglandin analog monotherapy. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying pharmacological mechanisms.
Quantitative Analysis of Additive IOP Reduction
| Study Cohort & Baseline Therapy | Adjunctive Therapy | Duration of Treatment | Baseline IOP (on Prostaglandin Analog) | IOP after Adjunctive Therapy | Additional Mean IOP Reduction | Percentage of Additional IOP Reduction |
| Normal Tension Glaucoma patients on Prostaglandin Analog monotherapy[1][2][3][4] | Dorzolamide 1%/Timolol 0.5% Fixed Combination (DTFC) | 8 weeks | 15.6 ± 2.0 mmHg | 13.7 ± 2.2 mmHg | 1.9 mmHg | 11.7% ± 13.1% |
| Glaucoma patients unresponsive to Prostaglandin Analogs/Prostamides[5] | Dorzolamide/Timolol Fixed Combination (DTFC) | Not Specified | 25.4 ± 3.5 mmHg | 20.2 ± 1.0 mmHg | 5.2 mmHg | ~20.5% |
| Primary Open Angle Glaucoma patients on Latanoprost monotherapy[6] | Dorzolamide 2% | Not Specified | 19.8 mmHg (estimated) | 15.9 mmHg | 3.9 mmHg | 19.7% |
| Primary Open Angle Glaucoma patients on Bimatoprost monotherapy[6] | Dorzolamide 2% | 24 hours | Not specified (IOP significantly reduced at 4:00 AM) | Significant reduction at 4:00 AM time point | Not specified | Not specified |
| Primary Open Angle Glaucoma patients on Dorzolamide/Timolol Fixed Combination[7] | Latanoprost | 12 months | 22.1 ± 1.3 mmHg | 18.6 ± 1.3 mmHg | 3.5 mmHg | 15.8% |
| Primary Open Angle Glaucoma patients on Dorzolamide/Timolol Fixed Combination[7] | Travoprost | 12 months | Not specified | 18.2 ± 1.5 mmHg | Not specified | 16.9% |
| Primary Open Angle Glaucoma patients on Dorzolamide/Timolol Fixed Combination[7] | Bimatoprost | 12 months | Not specified | 18.1 ± 1.5 mmHg | Not specified | 17.0% |
Experimental Protocols
The methodologies employed in clinical trials evaluating the additive effects of dorzolamide with prostaglandin analogs generally follow a structured approach to ensure the accuracy and reproducibility of the findings.
Representative Experimental Workflow
Caption: A typical experimental workflow for clinical trials investigating the additive effect of dorzolamide.
Key Methodological Details
-
Patient Population: Studies typically enroll patients with primary open-angle glaucoma, ocular hypertension, or normal-tension glaucoma who are already on a stable monotherapy regimen with a prostaglandin analog but require further IOP reduction.[1][2][3][4][5]
-
Inclusion/Exclusion Criteria: Common inclusion criteria include a certain age range and a baseline IOP above a specified threshold despite prostaglandin analog treatment. Exclusion criteria often include a history of ocular surgery, certain systemic diseases, or contraindications to the study medications.
-
IOP Measurement: The gold standard for IOP measurement in these trials is Goldmann applanation tonometry.[8] Measurements are often taken at the same time of day at each visit to minimize the impact of diurnal IOP fluctuations.[1][2][3][4] Some studies may also assess 24-hour IOP curves to evaluate the effect of the medications on nocturnal IOP.[6]
-
Treatment Regimen: Patients continue their once-daily evening dose of a prostaglandin analog and begin treatment with dorzolamide, typically administered two or three times daily.[9] In studies involving fixed-combination therapies, the dorzolamide/timolol combination is usually administered twice daily.
-
Statistical Analysis: The primary endpoint is typically the mean change in IOP from baseline to the end of the study period. Statistical significance is often determined using a paired t-test or analysis of variance (ANOVA).
Signaling Pathways and Mechanisms of Action
The additive effect of dorzolamide and prostaglandin analogs stems from their distinct mechanisms of action, which target different aspects of aqueous humor dynamics.
Caption: Distinct signaling pathways of dorzolamide and prostaglandin analogs leading to IOP reduction.
-
Dorzolamide: As a carbonic anhydrase inhibitor, dorzolamide acts on the ciliary body epithelium to suppress the formation of bicarbonate ions.[10][11] This reduction in bicarbonate leads to a decrease in aqueous humor secretion, thereby lowering IOP.[10][11]
-
Prostaglandin Analogs: These drugs, such as latanoprost, travoprost, and bimatoprost, are analogs of prostaglandin F2α.[12] They primarily work by increasing the uveoscleral outflow of aqueous humor.[13][14] They bind to prostaglandin FP receptors in the ciliary muscle, leading to the upregulation of matrix metalloproteinases.[14] This results in the remodeling of the extracellular matrix and a widening of the interstitial spaces in the ciliary muscle, which enhances the outflow of aqueous humor.[14]
By targeting both the production and the outflow of aqueous humor, the combination of dorzolamide and a prostaglandin analog provides a dual-mechanism approach to lowering IOP, resulting in a more significant reduction than can be achieved with either agent alone. This synergistic relationship is a cornerstone of modern multi-drug therapy for glaucoma.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Additive intraocular pressure-lowering effect of dorzolamide 1%/timolol 0.5% fixed combination on prostaglandin monotherapy in patients with normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Additive intraocular pressure-lowering effect of dorzolamide 1%/timolol 0.5% fixed combination on prostaglandin monotherapy in patients with normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraocular pressure lowering effect of dorzolamide/timolol fixed combination in patients with glaucoma who were unresponsive to prostaglandin analogs/prostamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The additive effect of dorzolamide hydrochloride (Trusopt) and a morning dose of bimatoprost (Lumigan) on intraocular pressure and retrobulbar blood flow in patients with primary open-angle glaucoma | British Journal of Ophthalmology [bjo.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of IOP [bio-protocol.org]
- 9. aoa.org [aoa.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dorzolamide Efficacy Across Diverse Patient Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dorzolamide in reducing intraocular pressure (IOP) across various patient populations, supported by data from clinical studies. While direct comparative trials across all demographic groups are limited, this document synthesizes available evidence to offer insights into the reproducibility of dorzolamide's therapeutic effects.
Mechanism of Action
Dorzolamide is a topical carbonic anhydrase inhibitor. It lowers intraocular pressure by decreasing the production of aqueous humor in the ciliary body of the eye. By inhibiting the carbonic anhydrase enzyme, dorzolamide reduces the formation of bicarbonate ions, which in turn leads to a decrease in fluid transport and a subsequent reduction in IOP.
Efficacy in Pediatric Populations
Clinical studies have demonstrated the efficacy of dorzolamide in pediatric patients with glaucoma, with notable differences in response based on age.
| Patient Population | Age Range | Treatment | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study |
| Younger Pediatric Cohort | < 2 years | Dorzolamide 2% TID | 7.3 | 20.6% | Ott et al. (2005)[1] |
| Older Pediatric Cohort | 2 to < 6 years | Dorzolamide 2% TID | 7.1 | 23.3% | Ott et al. (2005)[1] |
It has been suggested that the IOP-lowering effect of dorzolamide may be greater in children than in adults, which could be attributed to higher baseline IOPs in pediatric patients.[2]
Efficacy in Adult Populations
Dorzolamide has been extensively studied in adult patients with open-angle glaucoma and ocular hypertension.
| Patient Population | Diagnosis | Treatment | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study |
| Adults | Open-Angle Glaucoma or Ocular Hypertension | Dorzolamide 2% TID (monotherapy) | 4.6 | 15.5% (trough) | Strahlman et al. (1995) |
| Adults | Open-Angle Glaucoma or Ocular Hypertension | Dorzolamide 2% TID (monotherapy) | 5.4 | 19.8% (peak) | Strahlman et al. (1995) |
| Adults | Pseudoexfoliation Glaucoma or Ocular Hypertension | Dorzolamide 2% TID | - | 21% (trough) | Ropo et al. (1997)[3] |
| Adults | Pseudoexfoliation Glaucoma or Ocular Hypertension | Dorzolamide 2% TID | - | 24% (peak) | Ropo et al. (1997)[3] |
Efficacy in Different Ethnic Populations
| Patient Population | Diagnosis | Treatment | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study |
| Indian Patients | Open-Angle Glaucoma | Dorzolamide 2% TID | Significant (P = 0.007) | - | Narayanaswamy et al. (2022)[4] |
While glaucoma is more prevalent and can be more severe in individuals of African descent, there is a lack of robust clinical data specifically comparing the IOP-lowering efficacy of dorzolamide in this population versus others.[5] Some research suggests that prostaglandin analogs may be more effective as a first-line treatment in Black patients.[5]
Experimental Protocols
The following outlines a generalized experimental workflow for a clinical trial evaluating the efficacy of dorzolamide, based on common methodologies reported in the cited literature.
Key Methodological Components:
-
Study Design: Most studies are randomized, double-masked, and controlled trials.
-
Patient Population: Inclusion criteria typically involve a diagnosis of open-angle glaucoma or ocular hypertension with an IOP above a certain threshold (e.g., 21 mmHg). Exclusion criteria often include contraindications to the study medications, recent ocular surgery, and certain systemic conditions.
-
Washout Period: A period where patients discontinue their previous IOP-lowering medications to establish a baseline IOP.
-
Treatment: Patients are randomized to receive dorzolamide (typically 2% solution administered two or three times daily) or a comparator (placebo or another active medication).
-
Efficacy Endpoints: The primary efficacy endpoint is typically the mean change in IOP from baseline at specified time points.
-
Safety Assessments: Monitoring of adverse events, including ocular and systemic side effects.
Conclusion
The available data suggests that dorzolamide is an effective IOP-lowering agent in a variety of patient populations, including pediatric and adult patients with open-angle glaucoma and ocular hypertension. Evidence from a study in an Indian population also supports its efficacy. However, there is a notable lack of direct comparative studies to definitively assess the reproducibility of dorzolamide's efficacy across different ethnic groups, particularly in Black populations where glaucoma prevalence and severity are higher. Further research with diverse patient cohorts is needed to provide a more comprehensive understanding of the consistency of dorzolamide's therapeutic effect. Researchers and clinicians should consider these factors when evaluating treatment options for individual patients.
References
- 1. medscape.com [medscape.com]
- 2. reviewofoptometry.com [reviewofoptometry.com]
- 3. A comparison of dorzolamide and timolol in patients with pseudoexfoliation and glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of dorzolamide in improving ocular blood flow in patients with open-angle glaucoma: The Indian carbonic anhydrase inhibitor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review: Efficacy of Different Intraocular Pressure-Lowering Agents in Black Individuals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Long-Term Efficacy and Safety: Dorzolamide Versus Other Leading Glaucoma Medications
A comprehensive review of the long-term clinical data on Dorzolamide and its therapeutic counterparts—Latanoprost, Timolol, and Brimonidine—reveals distinct profiles in efficacy, safety, and mechanisms of action. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative data from long-term studies, experimental methodologies, and visual representations of key biological pathways and study designs.
This comparative guide synthesizes findings from multiple long-term clinical trials to objectively evaluate the performance of dorzolamide, a carbonic anhydrase inhibitor, against three other major classes of intraocular pressure (IOP)-lowering drugs: a prostaglandin analog (latanoprost), a beta-blocker (timolol), and an alpha-adrenergic agonist (brimonidine). The primary goal of glaucoma management is the reduction of IOP to prevent optic nerve damage and subsequent vision loss. The long-term efficacy and safety of these medications are critical considerations for patient care and new drug development.
Long-Term Efficacy: A Quantitative Comparison
The long-term efficacy of glaucoma medications is primarily assessed by their ability to sustain a reduction in intraocular pressure over several years. The following tables summarize the quantitative data from various comparative clinical trials.
Table 1: Comparison of Mean Intraocular Pressure (IOP) Reduction from Baseline in Long-Term Studies
| Drug Class | Active Agent | Dosage | Mean IOP Reduction (%) | Duration of Study | Comparator(s) |
| Carbonic Anhydrase Inhibitor | Dorzolamide 2% | Three times daily | 21% - 24% | 6 months - 5 years | Timolol, Brinzolamide, Latanoprost, Brimonidine |
| Prostaglandin Analog | Latanoprost 0.005% | Once daily | 31% - 32% | 3 months - 4 years | Dorzolamide, Timolol |
| Beta-Blocker | Timolol 0.5% | Twice daily | 23% - 29% | 6 months - 1 year | Dorzolamide |
| Alpha-Adrenergic Agonist | Brimonidine 0.2% | Twice or three times daily | Comparable to Dorzolamide | 1 - 3 months | Dorzolamide |
Note: IOP reduction percentages can vary based on baseline IOP, patient population, and study design.
Table 2: Head-to-Head Comparison of Dorzolamide with Other Glaucoma Drugs in Long-Term Trials
| Comparison | Key Efficacy Findings |
| Dorzolamide vs. Latanoprost | Latanoprost demonstrated superior IOP-lowering efficacy compared to dorzolamide in multiple studies. One 3-month study found that latanoprost reduced the mean diurnal IOP by 8.5 mmHg, while dorzolamide reduced it by 5.6 mmHg. Another study reported a mean IOP reduction of 9.5 mmHg for latanoprost versus 7.89 mmHg for dorzolamide. |
| Dorzolamide vs. Timolol | Timolol generally showed a greater IOP-lowering effect than dorzolamide. In a 6-month study of patients with pseudoexfoliation glaucoma, timolol 0.5% twice daily resulted in a 29% mean IOP reduction at peak, compared to 24% with dorzolamide 2% three times daily. However, the fixed combination of dorzolamide and timolol has been shown to be more effective than either component alone and is comparable to the concomitant use of both drugs. |
| Dorzolamide vs. Brimonidine | Dorzolamide and brimonidine have demonstrated comparable long-term efficacy in lowering IOP. Some studies suggest brimonidine may have a slight advantage at peak effect. A review of eight trials indicated that brimonidine produced either a lower treated IOP or a greater pressure reduction from baseline than dorzolamide at one or more timepoints. |
| Dorzolamide vs. Brinzolamide | A 5-year study comparing dorzolamide and brinzolamide (both added to timolol) found that both drugs significantly decreased IOP by a similar amount (-4.3 mmHg). |
Long-Term Safety and Tolerability Profile
The long-term safety of glaucoma medications is paramount, as treatment is often lifelong. The most common adverse events are typically localized to the eye.
Table 3: Common Long-Term Adverse Events Associated with Dorzolamide and Comparator Drugs
| Drug Class | Active Agent | Common Ocular Adverse Events | Common Systemic Adverse Events |
| Carbonic Anhydrase Inhibitor | Dorzolamide | Ocular burning/stinging, bitter taste, superficial punctate keratitis, blurred vision. | Rare, as systemic absorption is low. |
| Prostaglandin Analog | Latanoprost | Conjunctival hyperemia, iris hyperpigmentation, eyelash growth, eye irritation. | Rare. |
| Beta-Blocker | Timolol | Ocular irritation, blurred vision, dry eyes. | Bradycardia, bronchospasm, fatigue, depression (due to systemic absorption). |
| Alpha-Adrenergic Agonist | Brimonidine | Ocular allergy, conjunctival hyperemia, itching, dry mouth. | Fatigue, dizziness. |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these glaucoma drugs are achieved through distinct molecular pathways that ultimately reduce intraocular pressure by either decreasing the production of aqueous humor or increasing its outflow.
Dorzolamide: Carbonic Anhydrase Inhibition
Dorzolamide is a sulfonamide and a potent inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye. Inhibition of CA-II reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately leading to a reduction in aqueous humor secretion.
Latanoprost: Prostaglandin Analog Pathway
Latanoprost is a prostaglandin F2α analog that primarily works by increasing the uveoscleral outflow of aqueous humor. It binds to prostaglandin F receptors in the ciliary muscle, leading to a remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby facilitating fluid drainage.
Timolol: Beta-Adrenergic Blockade
Timolol is a non-selective beta-adrenergic receptor antagonist. By blocking beta-2 receptors in the ciliary body, it is thought to reduce the production of aqueous humor, although the exact mechanism is not fully understood.
Brimonidine: Alpha-Adrenergic Agonism
Brimonidine is a selective alpha-2 adrenergic agonist that has a dual mechanism of action. It decreases aqueous humor production by inhibiting adenylyl cyclase and also increases uveoscleral outflow.
Experimental Protocols: A Generalized Approach
While specific, detailed protocols for individual long-term clinical trials are often proprietary, a generalized experimental workflow can be constructed based on the common methodologies reported in the literature. The following diagram illustrates a typical design for a randomized, double-masked, parallel-group comparative trial for glaucoma medications.
Key Methodological Considerations:
-
Patient Population: Typically includes adults diagnosed with open-angle glaucoma or ocular hypertension with an IOP above a specified threshold (e.g., 21 mmHg).
-
Study Design: Most robust studies are randomized, double-masked, and have a parallel-group or crossover design.
-
Intervention: Patients are randomly assigned to receive one of the study medications according to a predefined dosing schedule.
-
Primary Efficacy Endpoint: The primary outcome is almost always the mean change in IOP from baseline at various time points throughout the study.
-
IOP Measurement: Intraocular pressure is measured using Goldmann applanation tonometry, which is considered the gold standard. Measurements are often taken at multiple time points during the day to account for diurnal variations.
-
Safety and Tolerability Assessment: This involves the systematic collection of all adverse events through patient reporting and clinical examination at each study visit. The severity and relationship to the study drug are also assessed.
Conclusion
The long-term management of glaucoma requires a careful balance between efficacy and safety. Latanoprost has consistently demonstrated superior IOP-lowering effects compared to dorzolamide in head-to-head trials. Timolol also generally provides a greater reduction in IOP than dorzolamide monotherapy, though their fixed combination offers enhanced efficacy. Dorzolamide and brimonidine exhibit comparable long-term efficacy.
The choice of medication will ultimately depend on the individual patient's target IOP, medical history, and ability to tolerate potential side effects. Dorzolamide remains a valuable therapeutic option, particularly as an adjunctive therapy or for patients who have contraindications to other classes of glaucoma medications. The distinct mechanisms of action of these drugs also provide opportunities for combination therapy to achieve optimal IOP control. Future research should continue to focus on long-term outcomes, including the rate of visual field progression and patient-reported quality of life, to provide a more complete picture of the comparative effectiveness of these important glaucoma treatments.
Safety Operating Guide
Proper Disposal of Dorzolamide Hydrochloride in a Laboratory Setting
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of Dorzolamide Hydrochloride is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a substance harmful if swallowed and with the potential to cause organ damage through prolonged or repeated exposure, it cannot be treated as common waste.[1][2] This guide provides a procedural, step-by-step framework for its safe handling and disposal, specifically for professionals in research and drug development.
Core Disposal Protocol
Disposal of this compound and its containers must be handled in accordance with all applicable federal, state, and local environmental regulations.[1][3] The primary directive is to avoid release into the environment; therefore, do not let the product enter drains or dispose of it in regular trash .[1][3]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Immediately designate any unused this compound, expired stock, contaminated materials (e.g., weighing boats, gloves, pipette tips), or spill cleanup debris as chemical waste.
-
Collect this waste in a dedicated, properly labeled, and sealable container.[4] The container should be made of a chemically resistant material such as polyethylene or polypropylene.[4]
-
Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[1]
-
-
Container Management:
-
Keep the waste container tightly sealed except when adding waste.[3]
-
Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4][5]
-
Use secondary containment (e.g., a larger, lipped bin) for all liquid waste containers to prevent the spread of spills.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Follow your institution's specific labeling requirements, which may include accumulation start dates and hazard pictograms.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[7]
-
The standard procedure for final disposal is incineration at an approved and permitted waste disposal facility.[3][5][8]
-
Handle uncleaned, empty containers as you would the product itself; they must be disposed of through the same hazardous waste stream.[1]
-
Accidental Release and Spill Cleanup
In the event of a spill, follow these procedures to ensure safety and proper containment:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][8]
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including impervious gloves, safety glasses, and respiratory protection (especially for powders to avoid dust inhalation).[4][5]
-
Containment:
-
Collection and Disposal:
Data Presentation: Hazard and Disposal Summary
The following table summarizes key data related to this compound, derived from safety data sheets (SDS). This information underscores the need for its classification as hazardous waste.
| Parameter | Data / Classification | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed. H373: May cause damage to organs (Central nervous system, Gastrointestinal tract, Bone, Blood, Bladder) through prolonged or repeated exposure. | [1][2] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][3][5][8] |
| Environmental Precaution | Do not let product enter drains, waterways, or soil. | [1][3] |
| Primary Disposal Method | Incineration at a licensed facility or disposal via an approved waste management company. | [4] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), plus state and local regulations. | [9][10][11] |
| Incompatible Materials | Strong oxidizing agents. | [4][5] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the safe disposal of Dorzolamide HCl.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. somersetpharma.com [somersetpharma.com]
- 3. aksci.com [aksci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
